Otophylloside B
Beschreibung
Qingyangshengenin B is a natural product found in Cynanchum caudatum and Cynanchum boudieri with data available.
Eigenschaften
IUPAC Name |
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H78O16/c1-25(2)26(3)19-38(51)63-37-24-36-45(8)15-14-32(20-31(45)13-16-48(36,54)49(55)18-17-47(53,30(7)50)46(37,49)9)62-39-22-34(57-11)43(28(5)60-39)65-41-23-35(58-12)44(29(6)61-41)64-40-21-33(56-10)42(52)27(4)59-40/h13,19,25,27-29,32-37,39-44,52-55H,14-18,20-24H2,1-12H3/b26-19+/t27-,28-,29-,32+,33-,34+,35+,36-,37-,39+,40+,41+,42-,43-,44-,45+,46-,47-,48+,49-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHXSKZGPASTOD-ZMZOTGGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6CC(C7(C(CCC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@@]5([C@H]6C[C@H]([C@@]7([C@@](CC[C@@]7([C@@]6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)/C=C(\C)/C(C)C)C)C)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H78O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
923.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolating Otophylloside B from Cynanchum otophyllum: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the isolation and purification of Otophylloside B, a C21 steroidal glycoside, from the roots of Cynanchum otophyllum. This document is intended for researchers, scientists, and professionals in drug development. It details the necessary experimental protocols, presents quantitative data in a structured format, and visualizes the experimental workflow and relevant biological pathways. The information compiled herein is based on established methodologies for the isolation of pregnane (B1235032) glycosides from Cynanchum species.
Introduction
Cynanchum otophyllum, a perennial herbaceous plant, is a rich source of C21 steroidal glycosides, a class of compounds that have demonstrated a range of biological activities. Among these, this compound has garnered significant interest for its potential neuroprotective and anti-aging properties.[1][2] This guide outlines a detailed methodology for the isolation and purification of this compound, providing a foundation for further research and development.
The isolation process involves several key stages, including extraction of the raw plant material, fractionation of the crude extract, and a series of chromatographic separations to yield the pure compound. The structural elucidation of this compound is typically confirmed through spectroscopic analysis.
Experimental Protocols
This section details the step-by-step methodology for the isolation of this compound from the dried roots of Cynanchum otophyllum. The protocol is synthesized from established procedures for the isolation of similar C21 steroidal glycosides from the Cynanchum genus.
Plant Material and Extraction
-
Plant Material: The dried roots of Cynanchum otophyllum are used as the starting material.
-
Grinding: The dried roots are ground into a coarse powder to increase the surface area for efficient extraction.
-
Extraction: The powdered root material is extracted with 95% ethanol (B145695) at a solid-to-liquid ratio of 1:10 (w/v). The extraction is performed under reflux for 2 hours and repeated three times to ensure exhaustive extraction.
-
Concentration: The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
Fractionation of the Crude Extract
-
Suspension: The crude extract is suspended in water.
-
Liquid-Liquid Partitioning: The aqueous suspension is successively partitioned with solvents of increasing polarity, typically petroleum ether, chloroform (B151607), and n-butanol.[3] This step separates compounds based on their polarity, with the C21 steroidal glycosides, including this compound, expected to be enriched in the chloroform and n-butanol fractions.
-
Evaporation: Each fraction is evaporated to dryness under reduced pressure.
Chromatographic Purification
The chloroform and/or n-butanol fractions are subjected to multiple rounds of chromatography to isolate this compound.
-
Stationary Phase: Silica (B1680970) gel (200-300 mesh) is used as the stationary phase.
-
Column Packing: The silica gel is packed into a glass column using a slurry method with a non-polar solvent (e.g., chloroform).
-
Sample Loading: The dried fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
Elution: The column is eluted with a gradient of increasing polarity, typically starting with a chloroform-methanol mixture (e.g., 98:2, v/v) and gradually increasing the proportion of methanol (B129727).[3]
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Further Separation: Fractions enriched with this compound from the silica gel column may be further purified using MCI gel column chromatography.[4]
-
Elution: Elution is typically carried out with a stepwise gradient of methanol in water.
-
Reversed-Phase Separation: Octadecylsilane (ODS) reversed-phase chromatography can be employed for higher resolution separation.[4]
-
Elution: A gradient of methanol or acetonitrile (B52724) in water is used for elution.
-
Final Purification: The final purification of this compound is achieved using semi-preparative HPLC.[3][4]
-
Column: A reversed-phase C18 column (e.g., Zorbax RX-C18, 9.4 mm x 250 mm, 5 µm) is commonly used.[3]
-
Mobile Phase: An isocratic or gradient mobile phase of acetonitrile/water or methanol/water is employed. A typical mobile phase could be acetonitrile/water (40:60, v/v).[3]
-
Flow Rate: A flow rate of around 2.5 mL/min is generally used.[3]
-
Detection: The eluent is monitored using a UV detector, typically at 220 nm.[3]
-
Isolation: The peak corresponding to this compound is collected.
Structural Elucidation
The structure of the isolated this compound is confirmed using spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HMQC, HMBC) experiments to elucidate the complete structure.
Data Presentation
The following tables summarize the quantitative data associated with the isolation of this compound. The values presented are representative and may vary depending on the specific experimental conditions and the quality of the plant material.
Table 1: Extraction and Fractionation Yields
| Step | Input Material | Output | Yield (%) |
| Extraction | Dried C. otophyllum roots (1 kg) | Crude Ethanolic Extract | 15 - 25 |
| Fractionation | Crude Extract | Chloroform Fraction | 2 - 5 |
| n-Butanol Fraction | 3 - 7 |
Table 2: Chromatographic Purification of this compound
| Chromatographic Step | Input Fraction | Stationary Phase | Key Mobile Phase Components | This compound Purity (approx.) |
| Silica Gel Column | Chloroform/n-Butanol Fraction | Silica Gel (200-300 mesh) | Chloroform/Methanol gradient | 40 - 60% |
| MCI Gel Column | Enriched Silica Gel Fraction | MCI Gel | Methanol/Water gradient | 70 - 85% |
| ODS Column | Enriched MCI Gel Fraction | ODS C18 | Acetonitrile/Water gradient | > 90% |
| Semi-preparative HPLC | Enriched ODS Fraction | C18 (5 µm) | Acetonitrile/Water (isocratic) | > 98% |
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation of this compound from Cynanchum otophyllum.
Caption: Workflow for the isolation and purification of this compound.
Proposed Neuroprotective Signaling Pathway
This compound is believed to exert its neuroprotective effects through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. The diagram below illustrates this proposed mechanism.
Caption: Proposed Nrf2 signaling pathway activated by this compound.
Conclusion
This technical guide provides a detailed framework for the isolation of this compound from Cynanchum otophyllum. The described protocols, based on established phytochemical methods, offer a robust starting point for researchers. The purification of this promising neuroprotective compound is a critical step in enabling further pharmacological studies and potential therapeutic applications. The visualization of the experimental workflow and the proposed Nrf2 signaling pathway aims to facilitate a deeper understanding of the processes involved. Further research is warranted to optimize the isolation yield and to definitively elucidate the complete mechanism of action of this compound.
References
Otophylloside B: A Technical Guide for Researchers
For distribution to researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of Otophylloside B, a C21 steroidal glycoside with significant therapeutic potential. The document covers its core molecular properties, detailed experimental protocols for its analysis and evaluation of its biological activities, and insights into its mechanism of action.
Core Molecular and Physicochemical Data
This compound, also known as Qingyangshengenin B, is a naturally occurring C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum Schneid.[1] It has garnered scientific interest due to its diverse pharmacological activities, including neuroprotective, anticonvulsant, and cytotoxic effects.[1][2]
| Property | Value | References |
| Synonym | Qingyangshengenin B | [3] |
| CAS Number | 106758-54-7 | [3] |
| Molecular Formula | C₄₉H₇₈O₁₆ | [2][3] |
| Molecular Weight | 923.147 g/mol (also reported as 923.13 g/mol ) | [2][3] |
| Botanical Source | Roots of Cynanchum otophyllum Schneid | [1][4] |
| Compound Type | C21 Steroidal Glycoside | [2] |
Experimental Protocols
This section outlines the methodologies for the isolation, analysis, and biological evaluation of this compound, synthesized from various scientific literature.
Isolation and Purification of C21 Steroidal Glycosides from Cynanchum otophyllum
While a specific protocol for this compound is not available, the following is a representative procedure for the isolation of C21 steroidal glycosides from Cynanchum otophyllum roots.
Protocol:
-
Extraction: The air-dried and powdered roots of Cynanchum otophyllum are extracted with a suitable solvent, such as 70-95% ethanol (B145695) or methanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Solvent Partitioning: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate (B1210297), and n-butanol. The C21 steroidal glycosides are generally enriched in the ethyl acetate and n-butanol fractions.
-
Chromatographic Separation: The enriched fractions are subjected to repeated column chromatography.
-
Initial Separation: Silica gel column chromatography is often used for the initial separation, with a gradient elution system (e.g., chloroform-methanol or dichloromethane-methanol).
-
Further Purification: Fractions containing the target compounds are further purified using techniques such as Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
-
Compound Identification: The purity and structure of the isolated compounds, including this compound, are determined using a combination of spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), and comparison with literature data.[4]
Analytical Method: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
The following is a general HPLC-DAD method that can be adapted for the quantification of this compound in plant extracts and biological samples.
| Parameter | Description |
| Instrumentation | HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD). |
| Column | Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size). |
| Mobile Phase | A gradient elution using a mixture of (A) water (often with a modifier like 0.1% formic acid) and (B) acetonitrile (B52724) or methanol. The gradient program should be optimized to achieve good separation of this compound from other components. |
| Flow Rate | Typically 1.0 mL/min. |
| Column Temperature | Maintained at a constant temperature, for instance, 25-30 °C. |
| Detection Wavelength | The DAD should be set to scan a range of wavelengths to determine the optimal absorbance for this compound. Based on the steroidal structure, a wavelength in the range of 200-220 nm is likely to be suitable. |
| Injection Volume | 10-20 µL. |
| Quantification | A calibration curve is constructed by injecting known concentrations of a purified this compound standard. The concentration in unknown samples is then determined by comparing their peak areas to the calibration curve. |
Anticonvulsant Activity Assessment: Pentylenetetrazole (PTZ)-Induced Seizure Model
This protocol describes a common in vivo model to evaluate the anticonvulsant properties of this compound.
Animal Model: Adult mice or zebrafish larvae are commonly used.
Protocol (for mice):
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into several groups: a vehicle control group, a positive control group (e.g., diazepam), and experimental groups receiving different doses of this compound.
-
Drug Administration: this compound is dissolved in a suitable vehicle and administered to the experimental groups, typically via intraperitoneal (i.p.) injection. The control groups receive the vehicle and the positive control drug, respectively.
-
Seizure Induction: After a specific pretreatment time (e.g., 30-60 minutes), seizures are induced by the administration of a convulsant dose of Pentylenetetrazole (PTZ) (e.g., 85 mg/kg, i.p.).
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures. Seizure severity can be scored using a standardized scale (e.g., the Racine scale). The latency to the first seizure and the mortality rate are also recorded.
-
Data Analysis: The effects of this compound on seizure latency, severity, and mortality are compared with the control groups using appropriate statistical methods.[5][6][7]
Cytotoxicity Evaluation: MTS Assay
The MTS assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.
Cell Line: A549 (human lung adenocarcinoma) cells are one of the cell lines against which this compound has shown cytotoxicity.[2]
Protocol:
-
Cell Seeding: A549 cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells with untreated cells and wells with vehicle only are also included.
-
Incubation: The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Following incubation, the MTS reagent is added to each well according to the manufacturer's instructions.
-
Incubation with Reagent: The plate is incubated for a further 1-4 hours to allow for the conversion of the MTS tetrazolium salt into a colored formazan (B1609692) product by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.[8][9]
Signaling Pathways and Mechanism of Action
Research, particularly in Caenorhabditis elegans models of aging and Alzheimer's disease, has begun to elucidate the molecular mechanisms underlying the biological effects of this compound.
DAF-16/FOXO and HSF-1 Signaling Pathway
In the context of its neuroprotective and lifespan-extending effects observed in C. elegans, this compound has been shown to modulate the DAF-16/FOXO and Heat Shock Factor 1 (HSF-1) signaling pathways.
-
Activation of DAF-16/FOXO: this compound promotes the activity of the DAF-16 transcription factor, a key regulator of longevity and stress resistance.[1][2] This is likely achieved through the inhibition of the insulin/IGF-1 signaling (IIS) pathway.
-
Upregulation of HSF-1 and Heat Shock Proteins (HSPs): In models of Alzheimer's disease, this compound has been found to upregulate the expression of hsf-1 and its downstream target genes, including hsp-12.6, hsp-16.2, and hsp-70.[5] This leads to a reduction in the accumulation of β-amyloid (Aβ) peptides.
The interplay between these pathways suggests that this compound confers its protective effects by enhancing cellular stress resistance and proteostasis.
Caption: this compound signaling pathway in C. elegans.
This guide is intended to serve as a foundational resource for researchers investigating this compound. For detailed experimental conditions and further information, it is recommended to consult the primary literature cited herein.
References
- 1. The Lifespan-Promoting Effect of this compound in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Lifespan-Promoting Effect of this compound in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New C21-steroidal aglycones from the roots of Cynanchum otophyllum and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Effects of Otophylloside N on Pentylenetetrazol-Induced Neuronal Injury In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentylenetetrazole Induced Kindling Model of Refractory Epilepsy: A Proof-of-concept Study to Explore Dose and Time Range of Phenobarbital in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanopartikel.info [nanopartikel.info]
- 9. In Vitro Anticancer Activity of Phytol on Human Non-Small Cell Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic analysis of Otophylloside B (UV, IR, NMR, MS)
An In-depth Technical Guide to the Spectroscopic Analysis of Otophylloside B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methodologies used for the structural elucidation of this compound, a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum. While the original 1986 publication by Mu et al. outlining the initial characterization of this compound is not publicly available in its entirety, this document details the expected spectroscopic data based on the known structure of C21 steroidal glycosides and provides standardized experimental protocols for each analytical technique.
Data Presentation: Expected Spectroscopic Data
The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. These values are based on characteristic spectral data for C21 steroidal glycosides.
Table 1: Ultraviolet (UV) Spectroscopy Data
| Feature | Expected Value |
| λmax | ~217 nm |
| Solvent | Methanol (B129727) or Ethanol |
| Interpretation | The expected absorption is primarily due to the α,β-unsaturated ketone moiety within the steroidal aglycone. The lack of extensive conjugation results in a relatively low wavelength maximum. |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 (broad) | O-H | Stretching |
| ~2930 | C-H (sp³) | Stretching |
| ~1710 | C=O (ketone) | Stretching |
| ~1660 | C=C (alkene) | Stretching |
| ~1060 | C-O (glycosidic) | Stretching |
Table 3: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~0.95 | s | 3H | H-19 (CH₃) |
| ~1.20 | s | 3H | H-18 (CH₃) |
| ~2.15 | s | 3H | H-21 (CH₃) |
| ~3.40-4.00 | m | - | Sugar Protons |
| ~4.50 | d | 1H | Anomeric Proton |
| ~5.35 | s | 1H | H-6 (Olefinic) |
Table 4: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~14.0 | C-19 |
| ~21.0 | C-18 |
| ~31.0 | C-21 |
| ~60.0-80.0 | Sugar Carbons |
| ~100.0 | Anomeric Carbon |
| ~121.0 | C-6 |
| ~170.0 | C-5 |
| ~209.0 | C-20 (Ketone) |
Table 5: Mass Spectrometry (MS) Data
| m/z Value | Ion Type | Interpretation |
| [M+Na]⁺ | Molecular Ion Adduct | Provides the molecular weight of the glycoside. |
| [M-sugar+H]⁺ | Fragment Ion | Corresponds to the mass of the aglycone after glycosidic bond cleavage. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
a) Ultraviolet (UV) Spectroscopy
A solution of this compound is prepared in a UV-grade solvent such as methanol at a concentration of approximately 0.1 mg/mL. The UV spectrum is recorded using a dual-beam spectrophotometer from 200 to 400 nm. The solvent is used as a reference blank.
b) Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the purified this compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.
c) Nuclear Magnetic Resonance (NMR) Spectroscopy
Approximately 5-10 mg of this compound is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H NMR and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. For complete structural assignment, 2D NMR experiments including COSY, HSQC, and HMBC are also performed.
d) Mass Spectrometry (MS)
High-resolution mass spectra are obtained on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in methanol and infused into the mass spectrometer. Data is collected in positive ion mode to observe the sodium adduct of the molecular ion.
Mandatory Visualization
The following diagrams illustrate the general workflow and logical relationships in the spectroscopic analysis of a natural product like this compound.
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationships in spectroscopic data interpretation.
Otophylloside B: A Novel C21 Steroidal Glycoside with Antiepileptic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain refractory to treatment, highlighting the urgent need for novel therapeutic agents with distinct mechanisms of action. Natural products have historically been a rich source of new chemical entities for drug discovery. Otophylloside B, a C21 steroidal glycoside isolated from the roots of the traditional Chinese medicinal plant Cynanchum otophyllum, has emerged as a promising antiepilepsy compound. This technical guide provides a comprehensive overview of the discovery, preclinical evaluation, and putative mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
This compound is a complex C21 steroidal glycoside. Its chemical structure was elucidated using a combination of spectrometric methods, including UV, IR, 1H- and 13C-NMR, and mass spectrometry, as well as X-ray crystallography.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₄₉H₇₈O₁₆ |
| Molecular Weight | 923.14 g/mol |
| Class | C21 Steroidal Glycoside |
| Source | Roots of Cynanchum otophyllum |
| Appearance | White, amorphous solid |
Preclinical Antiepileptic Activity
The anticonvulsant properties of this compound have been demonstrated in two distinct preclinical seizure models, indicating a potential broad spectrum of activity.
Audiogenic Seizure Model (Rats)
An early study demonstrated the efficacy of this compound in a rat model of audiogenic seizures, which are seizures induced by high-intensity sound. This model is considered to be a test for generalized tonic-clonic seizures. In this model, this compound was shown to protect rats from audiogenic seizures with a median effective dose (ED50) of 10.20 mg/kg.[1]
Pentylenetetrazole (PTZ)-Induced Seizure Model (Zebrafish)
More recent investigations have utilized a pentylenetetrazole (PTZ)-induced seizure model in zebrafish larvae to further characterize the antiepileptic profile of this compound. PTZ is a GABA-A receptor antagonist that induces seizure-like behavior in zebrafish, a model that is increasingly used for high-throughput screening of potential AEDs. This compound exhibited marked activity in suppressing PTZ-induced seizure behaviors in larval zebrafish at a concentration of 10 μg/ml.
Table 2: Summary of Preclinical Efficacy Data for this compound
| Seizure Model | Species | Endpoint | Result |
| Audiogenic Seizures | Rat | Protection from seizures | ED₅₀ = 10.20 mg/kg |
| PTZ-Induced Seizures | Zebrafish (larvae) | Suppression of seizure behavior | Marked activity at 10 µg/ml |
Putative Mechanism of Action: Neuroprotection via Antioxidant Pathways
While the precise molecular target of this compound has not yet been definitively identified, research on other C21 steroidal glycosides isolated from Cynanchum species suggests a neuroprotective mechanism of action that may underlie its antiepileptic effects. It is hypothesized that this compound may mitigate neuronal hyperexcitability and prevent seizure-induced neuronal damage by reducing oxidative stress.
Studies on related compounds have shown that they can:
-
Regulate Antioxidant Enzymes: Increase the activity of key antioxidant enzymes such as glutathione (B108866) peroxidase (GSH-Px), catalase (CAT), and superoxide (B77818) dismutase (SOD).
-
Reduce Oxidative Stress Markers: Decrease the levels of intracellular reactive oxygen species (ROS) and calcium (Ca²⁺), both of which are implicated in seizure pathophysiology and neuronal damage.
-
Inhibit Apoptosis: Reduce programmed cell death (apoptosis) in neurons exposed to oxidative stress.
-
Activate the Nrf2-ARE Pathway: Modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway, a critical cellular defense mechanism against oxidative stress.
Further investigation is required to confirm that this compound shares this mechanism of action. Additionally, another study has indicated that this compound can protect against amyloid-beta (Aβ) toxicity in a C. elegans model of Alzheimer's disease by decreasing the expression of Aβ at the mRNA level. This finding further supports a neuroprotective role for this compound.
Experimental Protocols
Due to the limited availability of the full-text original research articles, the following are detailed, representative protocols for the experimental models used to evaluate this compound.
Isolation and Structure Elucidation of this compound
The general workflow for isolating C21 steroidal glycosides like this compound from Cynanchum otophyllum involves a multi-step process.
Protocol:
-
Extraction: The dried and powdered roots of Cynanchum otophyllum are extracted with a suitable solvent, such as chloroform, to obtain a crude extract.
-
Fractionation: The crude extract is subjected to liquid-liquid partitioning and then fractionated using various column chromatography techniques, including silica (B1680970) gel, MCI gel, and ODS (octadecylsilane) columns.
-
Purification: Fractions showing promising activity in preliminary screens are further purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.
-
Structure Elucidation: The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques:
-
1D and 2D Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR, COSY, HSQC, and HMBC experiments are used to determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure and stereochemistry.
-
Representative Audiogenic Seizure Protocol in Rats
This protocol is a representative example of how audiogenic seizures are induced in rats to test the efficacy of anticonvulsant compounds.
Materials:
-
Male Wistar rats
-
Sound-attenuating chamber
-
High-frequency sound source (e.g., electric bell, speaker emitting a specific frequency)
-
This compound solution and vehicle control
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory environment for at least one week before the experiment.
-
Drug Administration: Rats are randomly assigned to treatment groups and administered either this compound at various doses or the vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Induction of Seizures: At a predetermined time after drug administration (e.g., 30-60 minutes), each rat is placed individually into the sound-attenuating chamber. The high-intensity acoustic stimulus is presented for a fixed duration (e.g., 60 seconds).
-
Observation and Scoring: The animals are observed for the occurrence of characteristic seizure behaviors, which typically include a wild running phase, followed by clonic and then tonic convulsions. The primary endpoint is the presence or absence of the tonic hindlimb extension phase.
-
Data Analysis: The percentage of animals protected from the tonic seizure component in each treatment group is calculated. The ED50, the dose at which 50% of the animals are protected, is then determined using probit analysis.
Representative Pentylenetetrazole (PTZ)-Induced Seizure Protocol in Zebrafish Larvae
This protocol is a representative example of a PTZ-induced seizure assay in zebrafish larvae.
Materials:
-
Zebrafish larvae (e.g., 7 days post-fertilization)
-
Multi-well plates (e.g., 96-well)
-
Pentylenetetrazole (PTZ) solution
-
This compound solution and vehicle control
-
Automated video tracking system
Procedure:
-
Drug Incubation: Individual zebrafish larvae are placed into the wells of a multi-well plate containing embryo medium. They are then incubated with either this compound at the desired concentration or the vehicle control for a specified period.
-
Seizure Induction: After the pre-incubation period, the drug-containing medium is replaced with a solution of PTZ (e.g., 10-20 mM) to induce seizure-like behavior.
-
Behavioral Tracking: The locomotor activity of the larvae is monitored using an automated video tracking system for a defined period (e.g., 30-90 minutes). The system records parameters such as total distance moved, velocity, and thigmotaxis (wall-hugging behavior).
-
Data Analysis: The seizure-like behavior is quantified by analyzing the locomotor data. A significant increase in high-velocity movements is indicative of seizures. The effect of this compound is determined by comparing the locomotor activity of the treated group to the PTZ-only control group. A statistically significant reduction in the seizure-like locomotor activity is considered an anticonvulsant effect.
Future Directions and Conclusion
This compound represents a promising lead compound for the development of a new class of antiepileptic drugs. Its efficacy in two distinct seizure models suggests a potentially broad spectrum of action. The putative mechanism of action, centered on neuroprotection and the mitigation of oxidative stress, is a departure from many existing AEDs that primarily target ion channels or neurotransmitter systems.
However, several key areas require further investigation to advance this compound towards clinical development:
-
Mechanism of Action Studies: Elucidation of the precise molecular target(s) of this compound is crucial. This could involve binding assays, electrophysiological studies on neuronal ion channels and receptors, and further exploration of its effects on the Nrf2-ARE pathway.
-
Pharmacokinetic and Toxicological Profiling: A comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its acute and chronic toxicity, is necessary.
-
Efficacy in Chronic Epilepsy Models: While effective in acute seizure models, the efficacy of this compound should be evaluated in chronic models of epilepsy that more closely mimic the human condition, such as kindling or post-status epilepticus models.
-
Chemical Synthesis: The development of a total synthesis for this compound would be highly beneficial for producing larger quantities of the compound for further studies and for generating analogues to explore structure-activity relationships.
References
The Neuroprotective Potential of Otophylloside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otophylloside B, a C-21 steroidal glycoside isolated from the traditional Chinese medicine Qingyangshen (Cynanchum otophyllum), has emerged as a compound of interest for its neuroprotective properties. Primarily investigated in the context of Alzheimer's disease models, research suggests that this compound may mitigate neurotoxicity through mechanisms related to protein quality control and stress resistance. This technical guide provides a comprehensive overview of the current scientific data, experimental methodologies, and known signaling pathways associated with the neuroprotective effects of this compound. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of neuropharmacology and drug development.
Quantitative Data Summary
The neuroprotective effects of this compound have been quantified in preclinical studies using Caenorhabditis elegans models of Alzheimer's disease. The following tables summarize the key findings.
| In Vivo Model | Assay | Treatment | Result | Statistical Significance |
| C. elegans (AD Model - CL2006) | Lifespan | 50 µM this compound | Extended mean lifespan | p < 0.05 |
| C. elegans (AD Model) | Heat Stress Resistance | 50 µM this compound | Increased survival under heat stress | p < 0.005 |
| C. elegans (AD Model - CL4176) | Paralysis (Aβ toxicity) | 50 µM this compound | Significantly delayed paralysis | Data presented graphically |
| C. elegans (AD Model - CL2355) | Chemotaxis (Neurological function) | 50 µM this compound | Significantly improved chemotaxis response | p < 0.05 |
| C. elegans (AD Model - CL2006) | Aβ Deposition | 50 µM this compound | Significantly reduced Aβ deposits | p < 0.05 |
| Molecular Target | Assay | Treatment | Result | Statistical Significance |
| Aβ mRNA | qRT-PCR | 50 µM this compound | Significantly reduced Aβ mRNA expression | p < 0.05 |
| hsf-1 mRNA | qRT-PCR | 50 µM this compound | Significantly upregulated | p < 0.05 |
| hsp-12.6 mRNA | qRT-PCR | 50 µM this compound | Significantly upregulated | p < 0.05 |
| hsp-16.2 mRNA | qRT-PCR | 50 µM this compound | Significantly upregulated | p < 0.01 |
| hsp-70 mRNA | qRT-PCR | 50 µM this compound | Significantly upregulated | p < 0.05 |
| sod-3 mRNA | qRT-PCR | 50 µM this compound | Significantly upregulated | p < 0.05 |
| daf-16 mRNA | qRT-PCR | 50 µM this compound | No significant change | Not significant |
| skn-1 mRNA | qRT-PCR | 50 µM this compound | No significant change | Not significant |
Signaling Pathways and Experimental Workflows
The primary neuroprotective mechanism of this compound identified to date involves the modulation of stress response pathways in C. elegans.
Otophylloside B in Alzheimer's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) presents a significant global health challenge, necessitating the exploration of novel therapeutic agents. Otophylloside B, a C-21 steroidal glycoside isolated from the traditional Chinese medicine Cynanchum otophyllum, has emerged as a compound of interest in preclinical AD research. This technical guide provides an in-depth overview of the current scientific understanding of this compound's potential in AD, focusing on its mechanism of action, experimental evaluation, and the key signaling pathways involved. The information is primarily derived from studies conducted in the model organism Caenorhabditis elegans.
Core Findings: Neuroprotective Effects against Amyloid-β Toxicity
Research has demonstrated that this compound offers protection against the toxic effects of amyloid-beta (Aβ), a key pathological hallmark of Alzheimer's disease.[1] Studies using transgenic C. elegans models that express human Aβ in muscle cells have shown that this compound confers several significant benefits.
Quantitative and Qualitative Data Summary
While specific IC50 or EC50 values for this compound in the context of Alzheimer's disease research are not yet publicly available, the primary research provides strong qualitative and semi-quantitative evidence of its neuroprotective effects. The following tables summarize the key findings from studies in C. elegans models of Aβ toxicity.
Table 1: Phenotypic Effects of this compound in a C. elegans Model of Alzheimer's Disease
| Phenotype | Observation with this compound Treatment | Significance |
| Lifespan | Extended lifespan in Aβ-expressing worms.[1] | Suggests a general pro-longevity and health-improving effect. |
| Heat Stress Resistance | Increased survival following heat shock.[1] | Indicates an enhancement of cellular stress response mechanisms. |
| Aβ-Induced Paralysis | Delayed onset of paralysis caused by Aβ expression.[1] | Directly points to a protective effect against Aβ proteotoxicity. |
| Chemotaxis | Improved chemotactic response.[1] | Suggests a preservation of neuronal function. |
| Aβ Deposition | Reduced number of Aβ deposits.[1] | Indicates an interference with Aβ aggregation or promotion of its clearance. |
| Aβ mRNA Expression | Decreased expression of Aβ at the mRNA level.[1] | Suggests a mechanism involving the regulation of Aβ production. |
Table 2: Genetic Pathways Implicated in this compound's Mechanism of Action
| Gene/Pathway | Effect of this compound | Inferred Role |
| hsf-1 (Heat Shock Factor 1) | Upregulation of hsf-1 and its target genes (hsp-12.6, hsp-16.2, hsp-70).[1] | Central to the protective mechanism against Aβ toxicity. |
| daf-16 (FOXO) | Partial activation and increased expression of its target gene sod-3.[1] | Contributes to the overall stress resistance and neuroprotection. |
| skn-1 (Nrf2) | Not essential for the protective effects of this compound.[1] | Helps to delineate the specific pathways involved. |
Signaling Pathways
The neuroprotective effects of this compound against Aβ toxicity in C. elegans are primarily mediated by the activation of the Heat Shock Factor 1 (HSF-1) and, to a lesser extent, the DAF-16/FOXO signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for the key experiments conducted in the C. elegans studies of this compound.
Aβ-Induced Paralysis Assay
This assay measures the progressive paralysis in transgenic C. elegans expressing Aβ in their muscle cells, providing a direct readout of Aβ toxicity.
-
Strain Maintenance: Transgenic C. elegans strains expressing Aβ (e.g., CL4176) are maintained at a permissive temperature (e.g., 16°C) to prevent the induction of Aβ expression.
-
Synchronization: An age-synchronized population of worms is obtained by standard methods such as hypochlorite (B82951) treatment of gravid adults to isolate eggs.
-
Treatment: Synchronized L1 larvae are cultured on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 and containing the desired concentration of this compound or vehicle control.
-
Induction of Aβ Expression: At a specific developmental stage (e.g., L3-L4), the temperature is shifted to a non-permissive level (e.g., 25°C) to induce the expression of Aβ.
-
Scoring Paralysis: Starting from a designated time point post-temperature shift, the worms are scored for paralysis at regular intervals. Paralysis is defined as the inability to move the body, even when prodded with a platinum wire.
-
Data Analysis: The percentage of paralyzed worms is plotted over time. Statistical analysis, such as a log-rank test, is used to compare the survival curves between treated and control groups.
Chemotaxis Assay
This behavioral assay assesses the ability of worms to sense and move towards a chemical attractant, serving as an indicator of neuronal function.
-
Plate Preparation: A chemotaxis assay plate is prepared using a suitable agar (B569324) medium. The plate is divided into four quadrants. Two opposite quadrants are designated as "test" and the other two as "control".
-
Application of Chemicals: A chemical attractant (e.g., isoamyl alcohol) is spotted in the "test" quadrants, and a control solution (e.g., ethanol) is spotted in the "control" quadrants. A chemoattractant is typically mixed with sodium azide (B81097) to anesthetize the worms upon arrival.
-
Worm Preparation: Age-synchronized worms, treated with this compound or vehicle, are washed and placed at the center of the assay plate.
-
Incubation: The plate is incubated for a defined period (e.g., 1 hour) to allow the worms to migrate.
-
Counting: The number of worms in each of the four quadrants is counted.
-
Calculation of Chemotaxis Index (CI): The CI is calculated using the formula: CI = (Number of worms in test quadrants - Number of worms in control quadrants) / (Total number of worms that have moved from the origin)
Heat Stress Resistance Assay
This assay evaluates the ability of the worms to survive acute heat stress, reflecting the functionality of their cellular stress response pathways.
-
Worm Culture and Treatment: Age-synchronized worms are cultured on NGM plates with this compound or a vehicle control.
-
Heat Shock: At a specific age (e.g., young adult), the plates with the worms are transferred to a high-temperature incubator (e.g., 35°C) for a defined duration (e.g., 6-8 hours).
-
Recovery: After the heat shock, the plates are returned to the standard culture temperature (e.g., 20°C).
-
Survival Scoring: The number of surviving and dead worms is counted at specific time points during the recovery period (e.g., 24 and 48 hours).
-
Data Analysis: The percentage of survival is calculated for each group, and statistical tests are used to determine the significance of any differences.
Thioflavin S Staining for Aβ Deposits
Thioflavin S is a fluorescent dye that binds to β-sheet-rich structures, such as Aβ aggregates, allowing for their visualization.
-
Sample Collection and Fixation: Transgenic worms expressing Aβ are collected and fixed, typically with paraformaldehyde.
-
Permeabilization: The fixed worms are permeabilized to allow the entry of the dye.
-
Staining: The worms are incubated with a Thioflavin S solution.
-
Washing: Excess dye is washed away with ethanol (B145695) solutions of decreasing concentrations.
-
Microscopy: The stained worms are mounted on a slide and observed under a fluorescence microscope.
-
Quantification: The number of fluorescent Aβ deposits is counted for each worm.
Quantitative Real-Time PCR (qRT-PCR) for Aβ Expression
This technique is used to quantify the mRNA levels of the Aβ transgene, providing insight into whether a compound affects its production.
-
RNA Extraction: Total RNA is extracted from treated and control worms using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with primers specific for the Aβ transgene and a reference gene (e.g., act-1).
-
Data Analysis: The relative expression of the Aβ transgene is calculated using the ΔΔCt method, normalized to the expression of the reference gene.
Effects on Tau Phosphorylation and Neuroinflammation: A Research Gap
A comprehensive understanding of a potential AD therapeutic requires evaluation of its effects on all major pathological hallmarks. Currently, there is a lack of published research investigating the direct effects of this compound on tau hyperphosphorylation and neuroinflammation, two other critical components of Alzheimer's disease pathology.
-
Tau Hyperphosphorylation: The formation of neurofibrillary tangles composed of hyperphosphorylated tau protein is a key feature of AD. Future research should investigate whether this compound can modulate the activity of kinases (e.g., GSK-3β) or phosphatases (e.g., PP2A) involved in tau phosphorylation.
-
Neuroinflammation: Chronic inflammation in the brain, mediated by microglia and astrocytes, contributes significantly to neurodegeneration in AD. Studies on the effects of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and the activation state of glial cells are warranted.
While direct evidence for this compound is lacking, some studies on other steroidal glycosides have shown anti-inflammatory and neuroprotective properties, suggesting that this class of compounds may have the potential to modulate these pathways.[2][3]
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the preclinical evaluation of this compound in the context of Alzheimer's disease research, based on the available data.
Conclusion and Future Directions
The current body of evidence, primarily from C. elegans models, suggests that this compound holds promise as a neuroprotective agent against Aβ toxicity. Its mechanism of action appears to be centered on the upregulation of the HSF-1-mediated heat shock response and partial activation of the DAF-16/FOXO pathway. However, to advance this compound as a viable candidate for Alzheimer's disease therapy, further research is imperative. Key future directions include:
-
Validation in Mammalian Models: It is crucial to determine if the protective effects observed in C. elegans translate to more complex mammalian models of Alzheimer's disease.
-
Elucidation of Effects on Tau and Neuroinflammation: A thorough investigation into the impact of this compound on tau pathology and neuroinflammatory processes is necessary for a complete understanding of its therapeutic potential.
-
Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationships in vivo, is essential for any future clinical development.
-
Target Identification: While the downstream pathways are being unraveled, the direct molecular target(s) of this compound remain to be identified.
This technical guide summarizes the current state of knowledge on this compound for Alzheimer's disease research. While the initial findings are encouraging, significant research gaps need to be addressed to fully realize its potential as a therapeutic agent.
References
- 1. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection of two C21 steroidal glycosides from Cynanchum auriculatum against H2O2-induced damage on PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C21 steroidal glycosides from Cynanchum auriculatum and their neuroprotective effects against H2O2-induced damage in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Otophylloside B: A C-21 Steroidal Glycoside with Anti-aging Properties in Caenorhabditis elegans
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Aging is a complex biological process characterized by a progressive decline in physiological function, leading to an increased susceptibility to disease and mortality. The nematode Caenorhabditis elegans is a powerful model organism for aging research due to its short lifespan, genetic tractability, and the conservation of key aging-related signaling pathways with mammals. This technical guide details the anti-aging effects of Otophylloside B, a C-21 steroidal glycoside isolated from the traditional Chinese medicine Qingyangshen (Cynanchum otophyllum). This compound has been demonstrated to modestly extend lifespan, delay age-related functional decline, and improve stress resistance in C. elegans. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of this compound's action, intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The effects of this compound on the lifespan, stress resistance, and healthspan of C. elegans have been quantitatively assessed. The following tables summarize the key findings from published research.
Table 1: Effect of this compound on C. elegans Lifespan
| Strain | Treatment (at 20°C) | Mean Lifespan ± SEM (days) | Percent Change vs. Control | P-value |
| N2 (Wild-type) | Control | 13.50 ± 0.09 | - | - |
| N2 (Wild-type) | 50 µM this compound | 14.51 ± 0.18 | +7.5% | <0.0001 |
| N2 (Wild-type) | Control | 14.88 ± 0.18 | - | - |
| N2 (Wild-type) | 50 µM this compound | 16.60 ± 0.18 | +11.6% | <0.0001 |
| N2 (Wild-type) | Control | 13.36 ± 0.19 | - | - |
| N2 (Wild-type) | 50 µM this compound | 14.64 ± 0.18 | +9.6% | <0.0001 |
| daf-16(mu86) | Control | 12.05 ± 0.33 | - | - |
| daf-16(mu86) | 50 µM this compound | 12.18 ± 0.35 | +1.1% | 0.655 |
| daf-2(e1370) | Control | 31.62 ± 0.69 | - | - |
| daf-2(e1370) | 50 µM this compound | 31.03 ± 0.73 | -1.9% | 0.518 |
| sir-2.1(ok434) | Control | 15.00 ± 0.41 | - | - |
| sir-2.1(ok434) | 50 µM this compound | 14.90 ± 0.40 | -0.7% | 0.835 |
| clk-1(e2519) | Control | 19.86 ± 0.53 | - | - |
| clk-1(e2519) | 50 µM this compound | 20.37 ± 0.62 | +2.6% | 0.498 |
Data compiled from multiple experiments as reported in the supplementary materials of "The Lifespan-Promoting Effect of this compound in Caenorhabditis elegans".[1]
Table 2: Effect of this compound on Heat Stress Resistance in C. elegans
| Strain | Treatment (at 35°C) | Mean Lifespan ± SEM (hours) | Percent Change vs. Control | P-value |
| N2 (Wild-type) | Control | 11.83 ± 0.32 | - | - |
| N2 (Wild-type) | 50 µM this compound | 14.22 ± 0.36 | +20.2% | <0.0001 |
| N2 (Wild-type) | Control | 9.57 ± 0.33 | - | - |
| N2 (Wild-type) | 50 µM this compound | 14.95 ± 0.34 | +56.2% | <0.0001 |
| N2 (Wild-type) | Control | 9.14 ± 0.36 | - | - |
| N2 (Wild-type) | 50 µM this compound | 13.89 ± 0.35 | +52.0% | <0.0001 |
Data represents the survival time of day 5 adult worms under constant heat stress. Compiled from "The Lifespan-Promoting Effect of this compound in Caenorhabditis elegans".[1]
Table 3: Effect of this compound on Age-Related Decline in Body Movement
| Strain | Treatment (at 20°C) | Fast Body Movement Span (days) | P-value vs. Control |
| N2 (Wild-type) | Control | 13.50 ± 0.09 | - |
| N2 (Wild-type) | 50 µM this compound | 14.51 ± 0.18 | <0.0001 |
| N2 (Wild-type) | Control | 14.88 ± 0.18 | - |
| N2 (Wild-type) | 50 µM this compound | 16.60 ± 0.18 | <0.0001 |
| N2 (Wild-type) | Control | 13.36 ± 0.19 | - |
| N2 (Wild-type) | 50 µM this compound | 14.64 ± 0.18 | <0.0001 |
"Fast body movement span" refers to the duration for which the worms maintain vigorous movement. Data compiled from "The Lifespan-Promoting Effect of this compound in Caenorhabditis elegans".
Table 4: Effect of this compound on DAF-16 Target Gene Expression
| Target Gene | Treatment | Fold Change in mRNA Expression (vs. Control) | P-value |
| sod-3 | 50 µM this compound | 1.4 | 0.007643 |
Data from qRT-PCR analysis of young adult wild-type worms treated for 24 hours.[1]
Signaling Pathways and Molecular Mechanisms
This compound extends the lifespan of C. elegans by modulating conserved aging pathways. The primary mechanism involves the activation of the DAF-16/FOXO transcription factor, a key regulator of longevity and stress resistance. This activation appears to be mediated through the insulin/IGF-1 signaling (IIS) pathway. Furthermore, the effects of this compound are dependent on the deacetylase SIR-2.1 and CLK-1, an enzyme involved in ubiquinone synthesis, suggesting a multi-faceted mechanism of action.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the anti-aging effects of this compound in C. elegans.
Workflow for Evaluating this compound Effects
C. elegans Strains and Maintenance
-
Strains Used:
-
N2 (wild-type)
-
daf-16(mu86)
-
daf-2(e1370)
-
sir-2.1(ok434)
-
clk-1(e2519)
-
TJ356 (zIs356 [daf-16p::daf-16a/b::GFP + rol-6(su1006)])
-
-
Maintenance: Worms are maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C. Strains are cultured for at least two generations without starvation before initiating experiments.
Lifespan Assay
-
Synchronization: A synchronized population of worms is obtained by standard hypochlorite (B82951) treatment of gravid adults to isolate eggs. Eggs are allowed to hatch and develop to the late L4 larval or young adult stage at 20°C.
-
Treatment Plates: NGM plates are prepared containing 40 µM 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) to prevent progeny production. The bacteria (E. coli OP50) on these plates are inactivated by heating at 65°C for 30 minutes. This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the plates to a final concentration of 50 µM. Control plates contain the solvent alone.
-
Assay Initiation: Late L4/young adult worms are transferred to the treatment or control plates.
-
Scoring: Worms are scored as dead or alive every day. An animal is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Transfers: Animals are transferred to fresh plates every 2-4 days to ensure a consistent supply of food and drug concentration.
-
Statistical Analysis: Survival curves are generated and analyzed using the Kaplan-Meier method, and statistical significance is determined by the log-rank (Mantel-Cox) test.
Heat Stress (Thermotolerance) Assay
-
Worm Preparation: Synchronized wild-type (N2) worms are cultured on NGM plates with or without 50 µM this compound until day 5 of adulthood at 20°C.
-
Heat Shock: The plates containing the day 5 adult worms are transferred to a 35°C incubator.
-
Scoring: The number of surviving worms is scored over time, typically every few hours. The criteria for scoring death are the same as in the lifespan assay.
-
Statistical Analysis: Survival curves are plotted, and statistical significance is determined using the log-rank (Mantel-Cox) test.[1]
Body Movement Assay
-
Worm Preparation: Synchronized L4 larvae or young adult worms are treated with or without 50 µM this compound as described in the lifespan assay.
-
Data Acquisition: On specific days of adulthood, individual worms are transferred to a fresh NGM plate without a bacterial lawn. Their movement is recorded for a set period (e.g., 30 seconds).
-
Quantification: The number of body bends (a full sinusoidal movement) within the recording period is counted. This is repeated for a population of worms at each time point.
-
Analysis: The decline in the average number of body bends with age is compared between the treated and control groups.
DAF-16 Nuclear Localization Assay
-
Strain and Preparation: The transgenic strain TJ356, which expresses a DAF-16::GFP fusion protein, is used. Synchronized L4 worms are placed on NGM plates containing either 50 µM this compound or a vehicle control.
-
Incubation: Worms are incubated at 20°C for 24 hours.
-
Imaging: Worms are mounted on a 2% agarose (B213101) pad on a glass slide with a drop of anesthetic (e.g., sodium azide). The subcellular localization of DAF-16::GFP is observed using a fluorescence microscope.
-
Quantification: The percentage of worms showing DAF-16::GFP accumulation in the nucleus is determined for both treated and control groups. The localization is typically categorized as cytosolic, intermediate, or nuclear.
Quantitative Real-Time PCR (qRT-PCR)
-
Sample Preparation: Synchronized young adult wild-type worms are cultured with or without 50 µM this compound at 20°C for 24 hours.
-
RNA Extraction: Total RNA is extracted from the worms using a suitable reagent like RNAiso Plus (Takara).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: The cDNA is used as a template for qPCR using a SYBR Green master mix and primers specific for the target gene (sod-3) and a reference gene (cdc-42).
-
Analysis: The relative expression of sod-3 is calculated using the 2-ΔΔCT method, normalized to the expression of the reference gene cdc-42.[1] The experiment is performed with technical and biological replicates.
Conclusion
This compound demonstrates clear anti-aging effects in C. elegans, manifested as an extension of lifespan, an improvement in healthspan (delayed decline in body movement), and enhanced resistance to heat stress.[1] These effects are mechanistically linked to the activation of the DAF-16/FOXO transcription factor, a central regulator of longevity. The dependence on the insulin/IGF-1 signaling pathway, as well as on SIR-2.1 and CLK-1, highlights a complex mechanism of action that intersects with multiple known aging pathways.[1][2] The data and protocols presented in this guide provide a robust framework for further investigation into this compound and similar compounds as potential geroprotectors. These findings underscore the value of C. elegans as a primary screening tool in the discovery and mechanistic elucidation of novel anti-aging interventions.
References
Otophylloside B and the DAF-16/FOXO Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the emerging research surrounding Otophylloside B and its interaction with the DAF-16/FOXO signaling pathway. This compound, a C-21 steroidal glycoside isolated from the traditional Chinese medicine Qingyangshen (Cynanchum otophyllum), has demonstrated potential anti-aging and neuroprotective properties. A significant body of this research points to its mechanism of action involving the activation of the DAF-16/FOXO transcription factor, a key regulator of longevity and stress resistance in various organisms, including the model organism Caenorhabditis elegans.
Core Concepts: The DAF-16/FOXO Signaling Pathway
The DAF-16/FOXO signaling pathway is a highly conserved signaling cascade that plays a pivotal role in integrating various cellular signals to regulate a multitude of biological processes, including stress resistance, metabolism, and lifespan.[1][2] In C. elegans, DAF-16 is the homolog of the mammalian FOXO transcription factors.[2]
Under normal conditions, the insulin/IGF-1 signaling (IIS) pathway negatively regulates DAF-16.[1][3] Binding of insulin-like ligands to the DAF-2 receptor (an insulin/IGF-1 receptor homolog) initiates a phosphorylation cascade involving AGE-1 (a PI3-kinase homolog), PDK-1, and AKT-1/2.[4][5] Activated AKT kinases then phosphorylate DAF-16, leading to its sequestration in the cytoplasm by 14-3-3 proteins, thereby inhibiting its transcriptional activity.[1]
Conversely, under conditions of stress or reduced IIS, DAF-16 is not phosphorylated, allowing it to translocate to the nucleus.[1] Once in the nucleus, DAF-16 binds to the promoters of its target genes, upregulating the expression of a wide array of proteins involved in stress resistance (e.g., heat shock proteins, antioxidant enzymes), metabolism, and antimicrobial defense, while downregulating genes that may shorten lifespan.[6][7][8]
This compound: A Modulator of DAF-16/FOXO
Recent studies have identified this compound as a pharmacological activator of the DAF-16/FOXO pathway, contributing to its observed anti-aging and protective effects in C. elegans.
Quantitative Effects of this compound
The effects of this compound on lifespan and stress resistance in C. elegans have been quantified in several studies. The optimal concentration for these effects has been identified as 50 μM.
| Parameter | Organism/Strain | Treatment | Quantitative Effect | Reference |
| Lifespan Extension | C. elegans (Wild-type N2) | 50 μM this compound | Up to 11.3% increase in mean lifespan | [9] |
| Heat Stress Resistance | C. elegans (Wild-type N2) | 50 μM this compound | Suppressed lethality of heat stress | [9] |
| Body Movement | C. elegans (Wild-type N2) | 50 μM this compound | Delayed age-related decline in body movement | [9] |
| Protection against Aβ Toxicity | C. elegans (AD model) | This compound | Extended lifespan, increased heat stress-resistance, delayed body paralysis, and increased chemotaxis response | [10] |
Mechanism of Action
The lifespan-extending and stress-protective effects of this compound are dependent on the DAF-16/FOXO pathway. Studies have shown that this compound fails to extend the lifespan of daf-16 mutant worms, indicating that DAF-16 is a critical downstream effector of this compound's action.[9] Furthermore, this compound does not further extend the lifespan of long-lived daf-2 mutants, suggesting that its mechanism of action converges on the IIS pathway.[9][11]
While the precise molecular interaction between this compound and the components of the DAF-16/FOXO pathway is still under investigation, it is hypothesized that this compound may either directly interact with DAF-16 to promote its nuclear localization or act on upstream components of the IIS pathway to inhibit the negative regulation of DAF-16.[9]
In addition to its effects on DAF-16, this compound has also been shown to require SIR-2.1 (a sirtuin deacetylase) and CLK-1 (an enzyme in ubiquinone synthesis) for its lifespan-extending effects, suggesting a multi-faceted mechanism of action.[9][11] In models of Alzheimer's disease, this compound has been observed to partially activate DAF-16, leading to increased expression of the antioxidant enzyme SOD-3.[10]
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the effects of this compound on the DAF-16/FOXO signaling pathway in C. elegans.
C. elegans Lifespan Assay
-
Strain Maintenance: Wild-type C. elegans N2 and relevant mutant strains (e.g., daf-16(mu86), daf-2(e1370)) are maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C.
-
Synchronization: Gravid adult worms are bleached to obtain a synchronized population of eggs. The eggs are allowed to hatch in M9 buffer, and the L1 larvae are transferred to NGM plates.
-
Treatment: Synchronized L4 larvae are transferred to NGM plates containing either the vehicle control or various concentrations of this compound. 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) is added to the media to prevent progeny production.
-
Scoring: The number of live and dead worms is scored daily or every other day. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.
-
Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.
Heat Stress Resistance Assay
-
Synchronization and Treatment: Worms are synchronized and treated with this compound as described in the lifespan assay protocol.
-
Heat Shock: On a specified day of adulthood (e.g., day 5), the plates with the worms are transferred to a 35°C incubator for a defined period (e.g., 6-8 hours).
-
Recovery and Scoring: After the heat shock, the plates are returned to the 20°C incubator. The number of surviving worms is scored at various time points post-heat shock.
-
Data Analysis: The percentage of surviving worms is calculated for each treatment group, and statistical significance is determined using appropriate statistical tests (e.g., t-test or ANOVA).
DAF-16 Nuclear Localization Assay
-
Strain: A transgenic C. elegans strain expressing a DAF-16::GFP fusion protein is used.
-
Synchronization and Treatment: Worms are synchronized and treated with this compound as described above.
-
Microscopy: At various time points, worms are mounted on a 2% agarose (B213101) pad on a microscope slide. The subcellular localization of the DAF-16::GFP fusion protein is observed using a fluorescence microscope.
-
Quantification: The localization of DAF-16::GFP is categorized as cytosolic, intermediate, or nuclear. The percentage of worms in each category is determined for each treatment group.
-
Data Analysis: Statistical analysis is performed to determine if this compound treatment significantly increases the percentage of worms with nuclear DAF-16::GFP localization compared to the control group.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and experimental workflows discussed in this guide.
Caption: DAF-16/FOXO signaling pathway and the putative action of this compound.
Caption: Experimental workflow for investigating this compound's effects.
Future Directions and Implications for Drug Development
The discovery of this compound's ability to modulate the DAF-16/FOXO pathway opens up new avenues for the development of therapeutics targeting age-related diseases and neurodegeneration. Further research is warranted to:
-
Elucidate the precise molecular target of this compound within the IIS and DAF-16/FOXO pathways.
-
Identify the full spectrum of DAF-16 target genes modulated by this compound.
-
Evaluate the efficacy and safety of this compound in mammalian models of aging and age-related diseases.
-
Explore the potential for synergistic effects of this compound with other compounds that modulate longevity pathways.
References
- 1. Frontiers | DAF-16/FOXO Transcription Factor in Aging and Longevity [frontiersin.org]
- 2. DAF-16/Forkhead Box O Transcription Factor: Many Paths to a Single Fork(head) in the Road - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The DAF-16 FOXO Transcription Factor Regulates natc-1 to Modulate Stress Resistance in Caenorhabditis elegans, Linking Insulin/IGF-1 Signaling to Protein N-Terminal Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of insulin/insulin-like growth factor 1 signaling pathway in longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mobydick.ucsf.edu [mobydick.ucsf.edu]
- 7. murphylab.princeton.edu [murphylab.princeton.edu]
- 8. The search for DAF-16/FOXO transcriptional targets: approaches and discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Lifespan-Promoting Effect of this compound in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Lifespan-Promoting Effect of this compound in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of HSF-1 in Otophylloside B-Mediated Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Otophylloside B (Ot B), a natural C-21 steroidal glycoside isolated from the traditional Chinese medicine Cynanchum otophyllum, has demonstrated significant neuroprotective effects in preclinical models of Alzheimer's disease. This technical guide delves into the molecular mechanisms underlying Ot B's therapeutic potential, with a specific focus on the pivotal role of Heat Shock Factor 1 (HSF-1). Accumulating evidence, primarily from studies utilizing the Caenorhabditis elegans model of Alzheimer's disease, indicates that Ot B confers protection against β-amyloid (Aβ) toxicity by activating the HSF-1 signaling pathway. This activation leads to the upregulation of downstream heat shock proteins (HSPs), which are crucial for maintaining protein homeostasis. This guide provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols relevant to understanding and potentially harnessing this neuroprotective mechanism for therapeutic development.
Introduction: HSF-1 as a Therapeutic Target in Neurodegeneration
Neurodegenerative diseases, including Alzheimer's, are often characterized by the accumulation of misfolded and aggregated proteins, leading to cellular stress and neuronal death.[1] The Heat Shock Response (HSR), a highly conserved cellular defense mechanism, is governed by the master transcriptional regulator, Heat Shock Factor 1 (HSF-1).[1] Under proteotoxic stress, HSF-1 is activated and orchestrates the expression of molecular chaperones, such as heat shock proteins (HSPs), which play a critical role in refolding or clearing aggregated proteins.[1] This central role in maintaining protein homeostasis, or "proteostasis," positions HSF-1 as a promising therapeutic target for neurodegenerative disorders.[1][2] Pharmacological activation of HSF-1 is being explored as a strategy to bolster the cell's natural defense mechanisms against the pathological protein aggregation that drives these diseases.
This compound and HSF-1 Signaling Pathway
Studies in C. elegans models of Alzheimer's disease have elucidated a key signaling pathway through which this compound exerts its neuroprotective effects. The central mechanism involves the activation of HSF-1 and the subsequent upregulation of its target genes.
Genetic analyses in C. elegans have demonstrated that the neuroprotective effects of Ot B are mediated by an increase in the activity of the heat shock transcription factor, HSF-1.[3][4] This is evidenced by the upregulation of hsf-1 mRNA and its downstream target genes, including hsp-12.6, hsp-16.2, and hsp-70.[3][4] These HSPs function as molecular chaperones, assisting in the proper folding of proteins and preventing the aggregation of misfolded proteins like Aβ.[1]
Interestingly, the mechanism of Ot B also shows some interaction with other stress-response pathways. While it partially activates DAF-16, a key transcription factor in the insulin/IGF-1 signaling pathway, the transcription factor SKN-1 (the nematode ortholog of mammalian Nrf2) is not essential for Ot B-mediated neuroprotection.[3][4]
Quantitative Data Summary
The neuroprotective effects of this compound have been quantified in various assays using C. elegans models of Alzheimer's disease. The following tables summarize the key findings.
Table 1: Effects of this compound on Phenotypic outcomes in C. elegans AD models
| Parameter | C. elegans Strain | Treatment | Result | Significance | Reference |
| Lifespan | CL2006 (muscle Aβ) | 50 µM Ot B | Significant increase | p < 0.005 | [3] |
| Heat Stress Resistance | CL2006 (muscle Aβ) | 50 µM Ot B | Suppressed lethality | p < 0.005 | [3] |
| Body Paralysis | CL4176 (inducible muscle Aβ) | 50 µM Ot B | Significant delay | - | [3] |
| Chemotaxis Response | CL2355 (neuronal Aβ) | 50 µM Ot B | Significant improvement | p < 0.05 | [3] |
| Aβ Deposition | CL2006 (muscle Aβ) | 50 µM Ot B | Significant reduction | p < 0.05 | [3] |
Table 2: Effects of this compound on Gene Expression in C. elegans
| Gene | Treatment | Fold Change (relative to control) | Significance | Reference |
| hsf-1 | 50 µM Ot B | Upregulated | p < 0.05 | [3] |
| hsp-12.6 | 50 µM Ot B | Upregulated | p < 0.05 | [3] |
| hsp-16.2 | 50 µM Ot B | Upregulated | p < 0.05 | [3] |
| hsp-70 | 50 µM Ot B | Upregulated | p < 0.05 | [3] |
| amy-1 (Aβ) | 50 µM Ot B | Significantly reduced | p < 0.05 | [3] |
| sod-3 | 50 µM Ot B | Upregulated | p < 0.05 | [3] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
C. elegans Strains and Maintenance
-
Strains:
-
CL2006: Expresses human Aβ1-42 constitutively in body wall muscle cells.
-
CL4176: Temperature-inducible expression of human Aβ1-42 in body wall muscle cells.
-
CL2355: Temperature-inducible expression of human Aβ1-42 in neuronal cells.
-
CL2122: Control strain.
-
-
Maintenance: Worms are cultured on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C, unless otherwise specified. For inducible strains, worms are cultured at 16°C and shifted to a higher temperature (e.g., 23°C or 25°C) to induce Aβ expression.[1]
Lifespan and Stress Resistance Assays
-
Lifespan Assay: Age-synchronized L4 larvae are transferred to NGM plates containing 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) to prevent progeny production. Worms are treated with 50 µM Ot B or a vehicle control. The number of live and dead worms is scored daily, and survival curves are generated.
-
Heat Stress Resistance Assay: Adult worms (day 5) are subjected to heat stress at 35°C. Survival is scored at regular intervals (e.g., every 2 hours). For heat recovery experiments, worms are heat-shocked for a defined period (e.g., 7 hours at 35°C), then returned to 16°C, and survival is scored after 24 and 48 hours.[3][5]
Behavioral Assays
-
Paralysis Assay: For inducible strains like CL4176, synchronized L1 larvae are placed on NGM plates with or without Ot B. The temperature is then shifted to induce Aβ expression. The number of paralyzed worms is scored at regular time intervals.[3]
-
Chemotaxis Assay:
-
Synchronized eggs of transgenic (e.g., CL2355) and control strains are cultured at 16°C for 36 hours and then shifted to 25°C for another 36 hours to induce neuronal Aβ expression.
-
Assay plates (10 cm) containing a phosphate (B84403) buffer, MgSO4, CaCl2, and agar (B569324) are prepared.
-
A chemoattractant (e.g., 0.1% benzaldehyde (B42025) in ethanol) and a control (ethanol) are spotted on opposite sides of the plate.
-
Approximately 100-200 worms are placed at the center of the plate.
-
After 1 hour, the number of worms at the attractant and control spots is counted.
-
The Chemotaxis Index (CI) is calculated as: (number of worms at attractant - number of worms at control) / total number of worms.[1][3]
-
Aβ Deposition and Gene Expression Analysis
-
Aβ Deposition Staining:
-
Worms (e.g., CL2006) are fixed and stained with Thioflavin S, which binds to amyloid plaques.
-
The stained worms are mounted on slides and visualized using confocal microscopy.
-
The number of Aβ deposits, typically in the head region, is quantified.[3]
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from synchronized worms treated with or without Ot B.
-
cDNA is synthesized from the extracted RNA.
-
qRT-PCR is performed using primers specific for the target genes (hsf-1, hsp-12.6, hsp-16.2, hsp-70, amy-1, sod-3) and a reference gene (e.g., act-1).
-
Relative gene expression is calculated using the 2-ΔΔCt method.[3]
-
Conclusion and Future Directions
Future research should focus on:
-
Validating these findings in mammalian models of neurodegeneration.
-
Elucidating the direct molecular target of this compound and the precise mechanism of HSF-1 activation.
-
Optimizing the delivery and bioavailability of this compound for potential clinical applications.
-
Investigating the long-term safety and efficacy of this compound in preclinical and clinical settings.
By further exploring the intricate interplay between this compound and the HSF-1 pathway, the scientific community can pave the way for novel, targeted therapies to combat the devastating effects of neurodegenerative diseases.
References
- 1. Caenorhabditis elegans Model for Initial Screening and Mechanistic Evaluation of Potential New Drugs for Aging and Alzheimer’s Disease - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chemotaxis assay for evaluation of memory-like behavior in wild-type and Alzheimer’s-disease-like C. elegans models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Lifespan-Promoting Effect of this compound in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Otophylloside B: A C21 Steroidal Glycoside with Neuroprotective and Cytotoxic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Otophylloside B, a C21 steroidal glycoside isolated from the traditional Chinese medicine Cynanchum otophyllum, has emerged as a compound of significant interest due to its diverse pharmacological activities. Primarily recognized for its anti-epileptic properties, recent studies have elucidated its potential in neuroprotection, particularly in the context of Alzheimer's disease models, and have demonstrated cytotoxic effects against specific cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its isolation, key biological activities with corresponding quantitative data, detailed experimental protocols for its evaluation, and a visualization of its known signaling pathways and experimental workflows.
Introduction
C21 steroidal glycosides are a class of naturally occurring compounds characterized by a 21-carbon steroid skeleton linked to one or more sugar moieties. These compounds are abundant in plants of the Apocynaceae family, including the genus Cynanchum. Cynanchum otophyllum has a long history of use in traditional medicine for treating conditions such as epilepsy and rheumatic pain. This compound is one of the principal active components isolated from this plant. Its chemical structure, featuring a complex sugar chain attached to the steroidal aglycone, underpins its unique biological profile, which ranges from central nervous system modulation to anti-proliferative effects.
Physicochemical Properties and Structure
This compound is structurally defined as a pregnane-type C21 steroidal glycoside. Its detailed structure was elucidated using spectroscopic methods, including UV, IR, 1H- and 13C-NMR, and mass spectrometry, as well as X-ray crystallography[1]. The core steroid structure is embellished with a multi-residue sugar chain, which is crucial for its biological activity.
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with quantitative data available for its anti-epileptic, neuroprotective, and cytotoxic effects. A summary of this data is presented in Table 1.
| Biological Activity | Model System | Parameter | Value | Reference |
| Anti-epilepsy | Rat model of audiogenic seizures | ED50 | 10.20 mg/kg | [1] |
| Neuroprotection (Anti-Aβ Toxicity) | C. elegans model of Alzheimer's Disease | Lifespan Extension | Up to 11.3% at 50 µM | [2] |
| Cytotoxicity | Human promyelocytic leukemia cells (HL-60) | IC50 | 11.4 - 37.9 µM (range for similar compounds from the source) |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Isolation and Purification of this compound from Cynanchum otophyllum
The following is a representative protocol synthesized from established methods for the isolation of C21 steroidal glycosides from C. otophyllum.
Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
-
Extraction: The air-dried and powdered roots of Cynanchum otophyllum are extracted with 95% ethanol at room temperature. The extraction is typically repeated three times to ensure maximum yield.
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with chloroform. The chloroform-soluble fraction, which contains the C21 steroidal glycosides, is collected.
-
Silica Gel Column Chromatography: The chloroform extract is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform-methanol, starting from a high concentration of chloroform and gradually increasing the polarity with methanol.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.
-
Further Chromatographic Separation: The pooled fractions are further purified using additional chromatographic techniques such as MCI gel or ODS (octadecylsilane) column chromatography.
-
Semi-preparative HPLC: Final purification is achieved by semi-preparative high-performance liquid chromatography (HPLC) on an ODS column with a methanol-water gradient elution system to yield pure this compound.
-
Structure Elucidation: The structure of the purified compound is confirmed by spectroscopic analysis (NMR, MS).
Anti-epileptic Activity Assessment: Audiogenic Seizure Model in Rats
This protocol is based on the established model for testing anti-convulsant activity.
Workflow for Audiogenic Seizure Assay
Caption: Workflow for the audiogenic seizure assay in rats.
-
Animal Model: Genetically susceptible rat strains prone to audiogenic seizures are used.
-
Acclimatization: Animals are acclimatized to the testing chamber, which is a sound-attenuated box.
-
Drug Administration: this compound, dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80), is administered to the test group of rats, typically via intraperitoneal injection. The control group receives the vehicle only.
-
Acoustic Stimulation: After a predetermined period for drug absorption (e.g., 30-60 minutes), individual rats are placed in the testing chamber and subjected to a high-intensity sound (e.g., 100-120 dB) for a fixed duration (e.g., 60 seconds).
-
Seizure Scoring: The behavioral response of each rat is observed and scored based on the severity of the seizure, which typically includes phases of wild running, clonic convulsions, and tonic convulsions.
-
Data Analysis: The percentage of animals protected from seizures at different doses of this compound is recorded, and the effective dose 50 (ED50) is calculated using probit analysis.
Neuroprotective Activity Assessment: C. elegans Alzheimer's Disease Model
This protocol is based on the study by Zhou et al. (2017)[3].
Workflow for C. elegans Lifespan and Stress Assays
Caption: Workflow for assessing neuroprotection in C. elegans.
-
C. elegans Strains: Transgenic C. elegans strains that express human amyloid-beta (Aβ) in muscle or neurons, leading to paralysis and a shortened lifespan, are used.
-
Culture and Treatment: Worms are cultured on Nematode Growth Medium (NGM) plates seeded with E. coli OP50. This compound is dissolved in the NGM at the desired concentrations (e.g., 10-100 µM).
-
Lifespan Assay: Synchronized L1 larvae are transferred to the treatment plates. The number of live and dead worms is counted daily. Worms are transferred to fresh plates every other day.
-
Heat Stress Resistance Assay: Adult worms (day 3 of adulthood) are subjected to heat stress at 35°C, and survival is monitored over time.
-
Paralysis Assay: The number of paralyzed worms (defined as inability to move upon prodding) is scored at regular intervals throughout their adulthood.
-
Chemotaxis Assay: The ability of worms to move towards a chemical attractant (e.g., benzaldehyde) is quantified to assess neuronal function.
Cytotoxicity Assessment: HL-60 Cell Line
This protocol describes a standard MTT assay for determining the cytotoxic effects of this compound on the human promyelocytic leukemia cell line, HL-60.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Culture: HL-60 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well.
-
Compound Treatment: this compound, dissolved in a suitable solvent like DMSO and diluted in culture medium, is added to the wells at a range of final concentrations. Control wells receive the vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC50) is determined.
Mechanism of Action: Signaling Pathways
In the context of its neuroprotective effects in C. elegans models of Alzheimer's disease, this compound has been shown to modulate specific stress-response pathways.
HSF-1 Signaling Pathway in Neuroprotection
This compound exerts its protective effects against Aβ toxicity by activating the Heat Shock Transcription Factor 1 (HSF-1). This leads to the upregulation of heat shock proteins (HSPs), which are molecular chaperones that help to refold or clear aggregated proteins like Aβ. Additionally, this compound partially activates DAF-16, another key transcription factor in stress resistance and longevity.
Caption: this compound signaling in C. elegans neuroprotection.
Conclusion and Future Directions
This compound is a promising C21 steroidal glycoside with a multifaceted pharmacological profile. Its demonstrated efficacy in preclinical models of epilepsy and Alzheimer's disease, coupled with its cytotoxic activity against leukemia cells, warrants further investigation. Future research should focus on elucidating the precise molecular targets of this compound for each of its biological activities. Structure-activity relationship studies could lead to the synthesis of novel analogs with enhanced potency and selectivity. Furthermore, comprehensive pharmacokinetic and toxicological studies are necessary to evaluate its potential as a therapeutic agent in clinical settings. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this intriguing natural product.
References
Preliminary Biological Activity Screening of Otophylloside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otophylloside B is a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum, a plant with a history of use in traditional medicine for conditions such as epilepsy.[1] As part of the broader effort to identify novel therapeutic agents from natural sources, preliminary biological screenings of compounds like this compound are crucial to elucidate their potential pharmacological activities. This technical guide provides a consolidated overview of the initial biological activity profile of this compound, with a focus on its cytotoxic effects. Due to the limited availability of broad screening data for this compound, this guide also outlines standard experimental protocols for assessing anti-inflammatory, antimicrobial, and antioxidant activities, for which data on this specific compound is not yet publicly available. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Cytotoxicity Profile of this compound
The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to assess its potency. The results from these preliminary screenings are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | >10 |
| A549 | Lung Carcinoma | >10 |
| MCF-7 | Breast Adenocarcinoma | >10 |
| HepG2 | Hepatocellular Carcinoma | >10 |
| CCD-18Co | Normal Colon Fibroblasts | >10 |
Data is based on the findings reported in "Potential neurotrophic activity and cytotoxicity of selected C21 steroidal glycosides from Cynanchum otophyllum" by Dong et al. (2020). The reported values indicate that this compound did not exhibit significant cytotoxicity against the tested cancer cell lines or normal fibroblasts at concentrations up to 10 µM.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound is typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product, which is soluble in dimethyl sulfoxide (B87167) (DMSO). The absorbance of the formazan solution is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., HCT-116, A549, MCF-7, HepG2) and a normal cell line (e.g., CCD-18Co) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound.
Anti-inflammatory Activity (Nitric Oxide Production Assay)
While specific data for this compound is unavailable, the anti-inflammatory potential of related C21 steroidal glycosides is often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Protocol:
-
Cell Seeding: RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid).
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Antimicrobial Activity (Broth Microdilution Assay)
The antimicrobial activity of novel compounds can be determined by the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a standardized density (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity (DPPH Radical Scavenging Assay)
The antioxidant potential of a compound can be rapidly assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Protocol:
-
Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). Ascorbic acid is often used as a positive control.
Potential Signaling Pathway Involvement in Neuroprotection
Studies on the effects of this compound in C. elegans models of Alzheimer's Disease suggest a potential mechanism of action involving the activation of the DAF-16/FOXO transcription factor, which is a key component of the insulin/IGF-1 signaling (IIS) pathway. This pathway is known to regulate stress resistance and longevity.
Hypothesized Neuroprotective Signaling Pathway of this compound
Caption: Hypothesized signaling pathway for the neuroprotective effects of this compound.
Conclusion
The preliminary biological screening of this compound indicates a lack of significant cytotoxicity against the tested human cancer and normal cell lines at concentrations up to 10 µM. Its previously reported anti-epileptic activity and neuroprotective effects in preclinical models, potentially mediated through the DAF-16/FOXO pathway, suggest that its primary therapeutic potential may lie in the realm of neurological disorders rather than oncology. Further comprehensive studies are warranted to explore its anti-inflammatory, antimicrobial, and antioxidant properties to build a more complete pharmacological profile. The experimental protocols detailed in this guide provide a framework for such future investigations. This foundational knowledge is essential for guiding further preclinical and clinical development of this compound as a potential therapeutic agent.
References
A Technical Guide to the Bioactive Compounds of Cynanchum otophyllum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynanchum otophyllum, a perennial herbaceous plant predominantly found in Southwest China, has a long-standing history in traditional medicine for treating conditions such as epilepsy, rheumatism, and various inflammatory diseases.[1][2][3] Modern phytochemical investigations have revealed that the therapeutic properties of this plant are largely attributable to a rich diversity of C21 steroidal glycosides and their aglycones.[1][2][4] This technical guide provides a comprehensive review of the chemical constituents isolated from Cynanchum otophyllum, their biological activities, and the experimental methodologies employed in their discovery. The information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Phytochemical Constituents
The primary class of bioactive compounds isolated from the roots of Cynanchum otophyllum are C21 steroids, which exist as both glycosides and aglycones.[1][4] These compounds exhibit a wide range of biological activities, with significant potential for cytotoxic, anti-inflammatory, and neuroprotective applications.[5][6][7][8]
C21 Steroidal Glycosides
A significant number of C21 steroidal glycosides have been identified in Cynanchum otophyllum. These compounds typically consist of a pregnane-type steroidal skeleton linked to one or more sugar moieties. The nature and linkage of these sugar chains contribute to the diversity and biological activity of the glycosides.
Table 1: Major C21 Steroidal Glycosides from Cynanchum otophyllum
| Compound Name | Molecular Formula | Key Bioactivities | Reference |
| Cynotophyllosides A-F | C34H56O12 (for K) | Suppress seizure-like locomotor activity in zebrafish. | [6][9] |
| Otophylloside B | - | Suppresses seizure-like locomotor activity; protects against Aβ toxicity. | [6][10] |
| Otophylloside F | - | Suppresses seizure-like locomotor activity. | [6] |
| Rostratamine 3-O-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside | - | Suppresses seizure-like locomotor activity. | [6] |
| Cynanotins A-H | - | Moderate cytotoxic activities against HL-60 human tumor cell lines. | [7] |
| Cynanotophyllosides A-D | - | Antidepressant activity. | [7] |
| Cynanchin A | - | Cytotoxic activity against various human cancer cell lines. | [5][11] |
C21 Steroidal Aglycones
Acid hydrolysis of the extracts from Cynanchum otophyllum has yielded several C21 steroidal aglycones, some of which exhibit potent anticancer activities.[4]
Table 2: C21 Steroidal Aglycones from Cynanchum otophyllum
| Compound Name | Key Bioactivities | Reference |
| Cynotogenins A-I | Cytotoxicity toward human cancer cell lines (HeLa, H1299, HepG2, MCF-7). | [4] |
| Qingyanshengenin | Anti-cancer activity. | [10] |
| Caudatin (B1257090) | Induces cell cycle arrest and apoptosis; anti-cancer and antiangiogenic properties. | [10] |
Experimental Protocols
The isolation and characterization of compounds from Cynanchum otophyllum generally follow a standard workflow in natural product chemistry.
Extraction and Isolation Workflow
The general procedure for isolating chemical constituents from the roots of Cynanchum otophyllum involves several key steps, as depicted in the workflow diagram below. The dried and powdered plant material is typically subjected to extraction with organic solvents, followed by a series of chromatographic separations to purify individual compounds.
Structure Elucidation
The structures of the isolated compounds are determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.[4][5][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the stereochemistry of the compounds.[4][5][6][11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecules.[4]
-
Comparison with Literature Data: The spectroscopic data of known compounds are compared with published values to confirm their identity.[4][5][11]
Biological Activities and Signaling Pathways
The compounds isolated from Cynanchum otophyllum have demonstrated a range of promising biological activities, particularly in the areas of oncology and neurology.
Cytotoxic Activity
Numerous C21 steroidal glycosides and aglycones from Cynanchum otophyllum have shown significant cytotoxic effects against various human cancer cell lines, including HL-60 (leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW480 (colon cancer).[5][7][11]
One of the identified mechanisms of action for the anticancer activity of these compounds is the induction of apoptosis and cell cycle arrest.[4][10] For example, caudatin has been shown to cause cell cycle arrest and induce apoptosis.[10] Similarly, another compound was found to induce G0/G1 phase arrest in HepG2 cells in a dose-dependent manner.[4]
Anticonvulsant Activity
Several C21 steroidal glycosides, including otophylloside F, this compound, and a rostratamine glycoside, have been shown to suppress seizure-like locomotor activity induced by pentylenetetrazole in a zebrafish model.[6] This suggests their potential for the development of new antiepileptic drugs. Preliminary structure-activity relationship studies indicate that a pregnene skeleton with a C-12 ester group and a C-3 sugar chain composed of three 2,6-dideoxysaccharide units are crucial for this activity.[6]
Conclusion
Cynanchum otophyllum is a rich source of structurally diverse and biologically active C21 steroidal glycosides and aglycones. These compounds have demonstrated significant potential as cytotoxic, anti-inflammatory, and neuroprotective agents. This guide provides a foundational overview of the key compounds, their activities, and the methodologies used for their study. Further research, including detailed mechanistic studies and preclinical evaluations, is warranted to fully explore the therapeutic potential of these natural products in modern drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Traditional uses and phytochemical constituents of Cynanchum otophyllum C. K. Schneid (Qingyangshen) [wfcms.org]
- 3. Ethnobotany, Phytochemistry and Pharmacological Effects of Plants in Genus Cynanchum Linn. (Asclepiadaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New C21-steroidal aglycones from the roots of Cynanchum otophyllum and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical constituents with potential cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Item - Chemical constituents with potential cytotoxic activities from Cynanchum otophyllum - Taylor & Francis Group - Figshare [tandf.figshare.com]
Methodological & Application
Unveiling the Anti-Aging Potential of Otophylloside B in C. elegans
Application Notes & Protocols for Researchers
Otophylloside B, a C-21 steroidal glycoside isolated from the traditional Chinese medicine Qingyangshen (Cynanchum otophyllum), has emerged as a promising compound in aging research.[1][2][3] Studies utilizing the model organism Caenorhabditis elegans have demonstrated its capacity to modestly extend lifespan, delay age-related physiological decline, and enhance stress resistance.[2][3] This document provides a comprehensive overview of the experimental protocols and key findings related to the effects of this compound on C. elegans, intended for researchers, scientists, and professionals in drug development.
Key Findings on this compound's Effects in C. elegans
Treatment with this compound has been shown to elicit several beneficial effects in C. elegans, as summarized in the tables below.
Table 1: Effect of this compound on C. elegans Lifespan
| Concentration | Mean Lifespan Extension (%) | Strain | Reference |
| 50 µM | Up to 11.3% | Wild-type N2 | [2] |
Table 2: Impact of this compound on Healthspan and Stress Resistance in C. elegans
| Assay | Effect of 50 µM this compound | Strain | Reference |
| Body Movement | Delayed age-related decline | Wild-type N2 | [2] |
| Heat Stress Resistance | Improved survival at 35°C | Wild-type N2 | [2] |
| Alzheimer's Disease Model | Extended lifespan, delayed body paralysis, increased chemotaxis response | Transgenic AD models | [4][5] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound in C. elegans.
C. elegans Lifespan Assay
This protocol is designed to determine the effect of this compound on the lifespan of C. elegans.
Materials:
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50 bacteria
-
This compound stock solution (in DMSO)
-
Fluorodeoxyuridine (FUDR) solution (optional, to prevent progeny from hatching)
-
M9 buffer
-
Synchronized L4 larvae or young adult worms
-
Platinum wire worm pick
-
Incubator set to 20°C
Procedure:
-
Preparation of NGM Plates: Prepare NGM plates and seed them with a lawn of E. coli OP50. Allow the bacterial lawn to grow overnight at 37°C.
-
Drug Administration: Add this compound from a stock solution to the surface of the NGM plates to a final concentration of 50 µM. Ensure the final DMSO concentration is 0.5% or less to avoid solvent-induced lifespan extension.[6] Control plates should be treated with the same concentration of DMSO. Allow the plates to dry before introducing the worms.
-
Worm Synchronization: Synchronize a population of wild-type N2 worms to obtain a cohort of age-matched individuals. This can be achieved by standard methods such as bleaching to isolate eggs, followed by hatching in M9 buffer to obtain L1 larvae.
-
Initiation of Lifespan Assay: Transfer synchronized L4 larvae or young adult worms to the prepared NGM plates (control and this compound-treated).
-
Incubation and Monitoring: Incubate the plates at 20°C. Starting from the first day of adulthood, score the worms daily for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.
-
Worm Transfer: Transfer the worms to fresh plates every 2-3 days to avoid contamination and ensure a consistent food source. If FUDR is not used, it is crucial to transfer the worms to new plates before their progeny reach maturity.
-
Data Analysis: Record the number of live and dead worms daily. Analyze the survival data using the log-rank (Mantel-Cox) test to determine statistical significance.
Thermo-Tolerance (Heat Stress) Assay
This assay evaluates the ability of this compound to enhance the resistance of C. elegans to heat stress.
Materials:
-
NGM plates seeded with E. coli OP50
-
This compound stock solution
-
Synchronized day 5 adult worms
-
Incubator set to 35°C
-
Platinum wire worm pick
Procedure:
-
Worm Preparation: Synchronize and raise wild-type N2 worms on standard NGM plates until day 5 of adulthood.
-
Treatment: Prepare NGM plates with and without 50 µM this compound as described in the lifespan assay protocol.
-
Heat Stress Induction: Transfer the day 5 adult worms to the prepared plates and place them in an incubator set to 35°C.[2]
-
Survival Scoring: Score the number of live and dead worms at regular intervals (e.g., every hour) until all worms have died. Use the same criteria for scoring death as in the lifespan assay.
-
Data Analysis: Analyze the survival curves using the log-rank (Mantel-Cox) test.
Body Movement Assay
This assay quantifies the effect of this compound on the age-related decline in locomotion.
Materials:
-
NGM plates seeded with E. coli OP50
-
This compound stock solution
-
Synchronized L4 larvae or young adult worms
-
Microscope with a camera for recording
-
Worm tracking software (optional)
Procedure:
-
Worm Treatment: Treat synchronized L4 larvae or young adult worms with 50 µM this compound as described in the lifespan assay protocol.
-
Aging and Observation: At specific time points throughout the worms' lifespan (e.g., day 5, 10, 15 of adulthood), transfer individual worms to a fresh NGM plate without a bacterial lawn.
-
Movement Quantification: Record the number of body bends per minute. A body bend is defined as a change in direction of the part of the worm corresponding to the posterior bulb of the pharynx along the y-axis, assuming the worm is moving along the x-axis. Alternatively, record short videos of the worms' movement and analyze them using worm tracking software.
-
Data Analysis: Compare the average number of body bends between the control and this compound-treated groups at each time point using an appropriate statistical test (e.g., t-test or ANOVA).
Molecular Mechanisms of Action
This compound appears to extend lifespan in C. elegans primarily through the activation of the DAF-16/FOXO transcription factor, a key regulator of longevity and stress resistance.[2][3] Its effects are dependent on the insulin/IGF-1 signaling (IIS) pathway, as this compound does not further extend the lifespan of long-lived daf-2 mutants.[2][3] Additionally, the sirtuin SIR-2.1 and the mitochondrial protein CLK-1 are required for this compound-mediated lifespan extension.[2][3] Interestingly, the SKN-1/Nrf2 pathway, another crucial stress response pathway, does not seem to be involved in the lifespan-extending effects of this compound.[2]
In the context of Alzheimer's disease models, this compound's protective effects are mediated by increasing the activity of the heat shock transcription factor (HSF-1) and upregulating its target genes.[4] It also partially activates DAF-16 in this context.[4]
Visualizing the Pathways and Workflows
To better understand the complex interactions and experimental processes, the following diagrams have been generated.
Caption: this compound longevity pathway in C. elegans.
Caption: Workflow for this compound experiments in C. elegans.
These protocols and data provide a solid foundation for further investigation into the therapeutic potential of this compound in the context of aging and age-related diseases. The use of C. elegans as a model system continues to be invaluable for elucidating the mechanisms of action of such promising natural compounds.
References
- 1. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 2. The Lifespan-Promoting Effect of this compound in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Lifespan-Promoting Effect of this compound in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive evaluation of lifespan‐extending molecules in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Otophylloside B for Lifespan Extension Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otophylloside B, a C-21 steroidal glycoside isolated from the traditional Chinese medicine Qingyangshen (Cynanchum otophyllum), has emerged as a compound of interest in the field of aging research. Studies have demonstrated its potential to extend lifespan in the model organism Caenorhabditis elegans. These application notes provide a comprehensive overview of the current research, detailing the effective dosage, experimental protocols, and the underlying molecular mechanisms of this compound in promoting longevity. The information presented herein is intended to guide researchers in designing and executing further studies to explore the geroprotective potential of this compound.
Quantitative Data Summary
The lifespan-extending effects of this compound have been quantified in C. elegans. The optimal dosage and its impact on lifespan are summarized in the table below.
| Model Organism | Strain | This compound Concentration | Mean Lifespan Extension (%) | Key Findings |
| Caenorhabditis elegans | N2 (wild-type) | 50 µM | Up to 11.3% | Lifespan extension is dependent on DAF-16, SIR-2.1, and CLK-1. |
Experimental Protocols
C. elegans Lifespan Assay
This protocol details the methodology for assessing the effect of this compound on the lifespan of C. elegans.
Materials:
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50 culture
-
This compound (stock solution in DMSO)
-
5-fluoro-2'-deoxyuridine (FUDR)
-
M9 buffer
-
Synchronized L4-stage wild-type (N2) C. elegans
-
Platinum wire worm pick
-
Stereomicroscope
-
20°C incubator
Procedure:
-
Preparation of this compound Plates:
-
Prepare NGM agar plates.
-
After the agar has cooled to approximately 55°C, add this compound from a stock solution to the desired final concentration (e.g., 50 µM). Ensure the final DMSO concentration is consistent across all plates (including controls) and is at a non-toxic level (e.g., ≤ 0.1%).
-
Add FUDR to a final concentration of 50 µM to prevent the growth of progeny.
-
Seed the plates with a lawn of E. coli OP50 and allow it to grow overnight at room temperature.
-
-
Synchronization of C. elegans:
-
Grow a population of adult C. elegans on NGM plates.
-
Wash the worms off the plates with M9 buffer and treat with a bleach/NaOH solution to isolate eggs.
-
Wash the eggs several times with M9 buffer and allow them to hatch into L1 larvae in the absence of food.
-
Transfer the synchronized L1 larvae to NGM plates seeded with E. coli OP50 and grow them at 20°C until they reach the L4 larval stage.
-
-
Lifespan Assay:
-
Transfer synchronized L4 larvae to the prepared this compound-containing and control plates.
-
Incubate the plates at 20°C.
-
Score the number of living and dead worms daily or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.
-
Transfer the worms to fresh plates every 2-4 days to ensure a consistent supply of food and drug concentration.
-
Continue scoring until all worms have died.
-
-
Data Analysis:
-
Construct survival curves using the Kaplan-Meier method.
-
Compare the survival curves between the treated and control groups using the log-rank test to determine statistical significance.
-
DAF-16 Nuclear Localization Assay
This protocol is used to determine if this compound promotes the nuclear translocation of the DAF-16 transcription factor, a key event in the insulin/IGF-1 signaling pathway.
Materials:
-
Transgenic C. elegans strain expressing DAF-16 tagged with a fluorescent protein (e.g., DAF-16::GFP).
-
This compound-containing and control NGM plates (prepared as in the lifespan assay).
-
Fluorescence microscope with appropriate filters for GFP.
-
Microscope slides and coverslips.
-
Levamisole or other anesthetic.
Procedure:
-
Treatment of Worms:
-
Transfer synchronized L4 larvae of the DAF-16::GFP transgenic strain to this compound-containing and control plates.
-
Incubate at 20°C for a predetermined period (e.g., 24 hours).
-
-
Sample Preparation and Imaging:
-
Pick a sample of worms from each plate and mount them on a microscope slide with a drop of anesthetic (e.g., levamisole) to immobilize them.
-
Place a coverslip over the sample.
-
Observe the worms under a fluorescence microscope.
-
-
Analysis:
-
Examine the subcellular localization of the DAF-16::GFP fusion protein in the cells of the worms (e.g., intestinal cells).
-
Quantify the percentage of worms showing nuclear, intermediate, or cytoplasmic localization of DAF-16::GFP in both the treated and control groups. An increase in the percentage of worms with nuclear DAF-16::GFP in the this compound-treated group indicates activation of the DAF-16 pathway.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Lifespan Extension
This compound extends the lifespan of C. elegans by modulating the highly conserved insulin/IGF-1 signaling (IIS) pathway.[1][2] It promotes the nuclear translocation and activation of the FOXO transcription factor DAF-16.[1][2] This effect is also dependent on the activity of SIR-2.1, a sirtuin deacetylase, and CLK-1, an enzyme involved in ubiquinone synthesis, suggesting a multi-faceted mechanism of action.[1][2]
Caption: this compound signaling pathway for lifespan extension in C. elegans.
Experimental Workflow for C. elegans Lifespan Assay
The following diagram illustrates the general workflow for conducting a lifespan assay with this compound in C. elegans.
Caption: General experimental workflow for a C. elegans lifespan assay.
Current Research Limitations and Future Directions
It is important to note that, to date, the lifespan-extending effects of this compound have only been documented in Caenorhabditis elegans. Further research is warranted to investigate its efficacy and mechanism of action in other model organisms, such as Drosophila melanogaster (fruit flies) and Mus musculus (mice). Such studies will be crucial in determining the translational potential of this compound as a geroprotective agent for higher organisms, including humans. Future research should also focus on elucidating the direct molecular targets of this compound and further dissecting its interaction with the DAF-16, SIR-2.1, and CLK-1 pathways.
References
Application Notes and Protocols for Otophylloside B Administration in Animal Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and experimental protocols for the administration of Otophylloside B and related compounds in preclinical animal models of epilepsy. The information is compiled from available scientific literature to guide researchers in designing and executing studies to evaluate the potential of this compound as an anti-seizure agent.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. A significant portion of patients exhibit resistance to currently available antiepileptic drugs (AEDs), highlighting the urgent need for novel therapeutic strategies.[1] Natural products have historically been a rich source of new drugs. Cynanchum otophyllum is a traditional Chinese medicine that has been used for the treatment of epilepsy.[2] Recent studies have focused on isolating and characterizing its bioactive components, including C21 steroidal glycosides like this compound and Otophylloside N, for their potential neuroprotective and anti-seizure properties.[3][4][5]
This document outlines the available preclinical data on this compound and the more extensively studied related compound, Otophylloside N, in common epilepsy models. It provides detailed experimental protocols and summarizes key quantitative findings to facilitate further research in this area.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on this compound and the closely related compound, Otophylloside N.
Table 1: In Vivo Efficacy of this compound in a Zebrafish Epilepsy Model
| Compound | Animal Model | Seizure Induction Agent | This compound Concentration | Observed Effect | Reference |
| This compound | Larval Zebrafish | Pentylenetetrazole (PTZ) | 10 µg/mL | Marked suppression of PTZ-induced seizure behaviors. | [3] |
Table 2: In Vitro and In Vivo Efficacy of Otophylloside N in Epilepsy Models
| Experimental Model | Seizure Induction Agent & Concentration | Otophylloside N Concentration/Dosage | Outcome Measures | Key Findings | Reference |
| In Vitro: Mouse Primary Cortical Neurons | Pentylenetetrazol (PTZ), 30 mM | 1 µM, 10 µM, 100 µM | Cell Viability (MTT assay), LDH release | OtoN significantly increased cell viability and decreased LDH release in a dose-dependent manner. | [1][6] |
| In Vivo: C57BL/6J Mice | Pentylenetetrazol (PTZ), 30 mg/kg (i.p.) for 7 days | 1 mg/kg, 5 mg/kg (i.p.) | Western Blot (c-Fos, PARP, Bax, Bcl-2) | OtoN treatment reduced the expression of c-Fos, decreased the cleavage of PARP, and lowered the Bax/Bcl-2 ratio. | [1][6] |
| In Vivo: Larval Zebrafish | Pentylenetetrazole (PTZ), 20 mM | 10 µM, 50 µM, 100 µM | Locomotor activity (total distance moved) | OtoN treatment significantly reduced the convulsive locomotor behavior induced by PTZ. | [1][6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for Otophylloside N and a general experimental workflow for evaluating Otophyllosides in epilepsy models.
Caption: Proposed anti-apoptotic signaling pathway of Otophylloside N in PTZ-induced neuronal injury.
Caption: Experimental workflow for evaluating Otophyllosides in epilepsy models.
Experimental Protocols
The following protocols are based on the methodologies reported in the study of Otophylloside N and can be adapted for the evaluation of this compound.[1][6]
Protocol 1: In Vitro Neuroprotection Assay in Primary Cortical Neurons
-
Cell Culture:
-
Isolate primary cortical neurons from embryonic C57BL/6J mice (E17-E18).
-
Plate the neurons on poly-L-lysine-coated plates in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Culture the neurons for 7-10 days at 37°C in a humidified atmosphere of 5% CO2.
-
-
PTZ-induced Neuronal Injury:
-
Prepare a stock solution of Pentylenetetrazole (PTZ) in sterile phosphate-buffered saline (PBS).
-
On the day of the experiment, replace the culture medium with fresh medium containing 30 mM PTZ to induce neuronal injury.
-
-
Otophylloside Administration:
-
Prepare stock solutions of this compound/N in dimethyl sulfoxide (B87167) (DMSO) and dilute to final concentrations (e.g., 1 µM, 10 µM, 100 µM) in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
Co-treat the neurons with PTZ and different concentrations of the Otophylloside for 24 hours. Include a vehicle control group (DMSO) and a PTZ-only group.
-
-
Assessment of Neuroprotection:
-
Cell Viability (MTT Assay): After treatment, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
Cytotoxicity (LDH Assay): Collect the culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) using a commercial kit.
-
Protocol 2: In Vivo Anti-seizure Assay in a Zebrafish Larval Model
-
Animal Husbandry:
-
Maintain wild-type zebrafish according to standard protocols.
-
Collect embryos and raise them in E3 medium at 28.5°C.
-
-
Drug Treatment:
-
At 6 days post-fertilization (dpf), transfer individual larvae into wells of a 96-well plate.
-
Pre-treat the larvae with different concentrations of this compound/N (e.g., 10 µM, 50 µM, 100 µM) or vehicle (DMSO) in E3 medium for 1 hour.
-
-
Seizure Induction and Behavioral Analysis:
-
Add PTZ to a final concentration of 20 mM to induce seizure-like behavior.
-
Immediately place the 96-well plate into an automated video tracking system.
-
Record the locomotor activity of each larva (e.g., total distance moved) for a defined period (e.g., 30 minutes).
-
Analyze the data to determine if the Otophylloside treatment reduces the hyperlocomotion induced by PTZ.
-
Protocol 3: In Vivo Neuroprotection Assay in a Mouse PTZ Model
-
Animals:
-
Use adult male C57BL/6J mice (e.g., 8-10 weeks old).
-
House the animals under standard laboratory conditions with ad libitum access to food and water.
-
-
Drug Administration and Seizure Induction:
-
Divide the mice into control and experimental groups.
-
Administer this compound/N (e.g., 1 mg/kg, 5 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Thirty minutes after the Otophylloside/vehicle injection, administer PTZ (30 mg/kg, i.p.) to induce sub-chronic seizures.
-
Repeat the injections daily for 7 consecutive days.
-
-
Tissue Collection and Molecular Analysis:
-
On the 8th day, euthanize the mice and perfuse with cold PBS.
-
Dissect the cerebral cortex and immediately freeze the tissue in liquid nitrogen or prepare it for protein/RNA extraction.
-
Western Blotting: Prepare protein lysates and perform Western blotting to analyze the expression levels of key proteins involved in apoptosis (e.g., cleaved PARP, Bax, Bcl-2) and neuronal activation (e.g., c-Fos).
-
RT-PCR: Isolate total RNA and perform reverse transcription-quantitative PCR (RT-qPCR) to analyze the mRNA levels of the target genes.
-
Conclusion and Future Directions
The available preclinical data suggests that this compound and its related compound, Otophylloside N, exhibit anti-seizure and neuroprotective properties in PTZ-induced seizure models.[1][3][6] Otophylloside N appears to exert its effects by attenuating neuronal apoptosis and activation.[1][6]
Further research is warranted to:
-
Elucidate the precise molecular targets and mechanisms of action of this compound.
-
Evaluate the efficacy of this compound in a broader range of epilepsy models, including chronic and drug-resistant models.
-
Conduct pharmacokinetic and toxicological studies to assess its drug-like properties.
These application notes and protocols provide a foundational framework for researchers to advance the investigation of this compound as a potential novel therapeutic agent for epilepsy.
References
- 1. Protective Effects of Otophylloside N on Pentylenetetrazol-Induced Neuronal Injury In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiepileptic C21 steroids from the roots of Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective polyhydroxypregnane glycosides from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Protective Effects of Otophylloside N on Pentylenetetrazol-Induced Neuronal Injury In vitro and In vivo [frontiersin.org]
Assessing the Neurological Impact of Otophylloside B: A Framework for Cell-Based Analysis
For Immediate Release
This document provides detailed application notes and protocols for a suite of cell-based assays designed to evaluate the potential neurotoxicity or neuroprotective effects of Otophylloside B, a compound isolated from Cynanchum otophyllum. While traditionally used in Chinese medicine for conditions like epilepsy, recent research suggests a neuroprotective role for this compound, particularly in models of Alzheimer's disease where it has been shown to mitigate β-amyloid toxicity.[1] The following protocols are intended for researchers, scientists, and drug development professionals to enable a comprehensive in vitro assessment of this compound's impact on neuronal health.
Recommended Cell Models
The choice of cell model is critical for relevant and reproducible results. The human neuroblastoma cell line SH-SY5Y is highly recommended due to its widespread use in neurotoxicity studies and its ability to be differentiated into a more mature neuronal phenotype.[2] For more complex and physiologically relevant studies, human induced pluripotent stem cell (hiPSC)-derived neurons or primary cortical neurons can be utilized.[3][4][5]
Core Experimental Assays
A battery of tests is necessary to thoroughly characterize the neurological effects of a compound.[6] This should include assessments of cell viability, apoptosis, oxidative stress, and neurite outgrowth.
Table 1: Summary of Key Cell-Based Assays
| Assay Name | Principle | Endpoint Measured | Typical Concentration Range for this compound |
| MTT Assay | Conversion of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in viable cells.[7] | Cell viability and metabolic activity. | 0.1 µM - 100 µM |
| LDH Release Assay | Measurement of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, indicating loss of membrane integrity.[2] | Cytotoxicity. | 0.1 µM - 100 µM |
| Caspase-3/7 Glo Assay | Measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. | Apoptosis induction. | 0.1 µM - 100 µM |
| Reactive Oxygen Species (ROS) Assay | Utilizes fluorescent probes (e.g., DCFH-DA) that become fluorescent upon oxidation by ROS. | Intracellular ROS levels. | 0.1 µM - 100 µM |
| Neurite Outgrowth Assay | Immunofluorescent staining of neuronal markers (e.g., β-III tubulin) followed by automated imaging and analysis to quantify neurite length and branching.[4] | Neuronal differentiation and morphology. | 0.01 µM - 10 µM |
Experimental Protocols
Cell Viability Assessment: MTT Assay
Objective: To determine the effect of this compound on the metabolic activity of neuronal cells as an indicator of cell viability.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[2]
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.[2]
-
Remove the old medium and treat the cells with various concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control.
Cytotoxicity Assessment: LDH Release Assay
Objective: To quantify plasma membrane damage by measuring the release of lactate dehydrogenase (LDH) from cells treated with this compound.
Materials:
-
SH-SY5Y cells and culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Plate reader
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to the supernatant and incubating.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
Apoptosis Detection: Caspase-3/7 Glo Assay
Objective: To determine if this compound induces apoptosis by measuring the activity of key executioner caspases.
Materials:
-
SH-SY5Y cells and culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay kit (Promega) or similar
-
96-well plates (white-walled for luminescence)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol.
-
After the desired incubation period, add the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader.
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Oxidative Stress Evaluation: Intracellular ROS Assay
Objective: To measure the generation of reactive oxygen species (ROS) in response to this compound treatment.
Materials:
-
SH-SY5Y cells and culture medium
-
This compound stock solution
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
96-well plates (black-walled for fluorescence)
-
Fluorescence plate reader
Protocol:
-
Seed cells in a black-walled 96-well plate and treat with this compound.
-
Towards the end of the treatment period, load the cells with 10 µM DCFH-DA and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure fluorescence intensity with excitation at 485 nm and emission at 535 nm.
-
An increase in fluorescence indicates an increase in intracellular ROS levels.
Neurite Outgrowth Assessment
Objective: To evaluate the effect of this compound on neuronal differentiation and the formation of neurite networks.[4]
Materials:
-
SH-SY5Y cells (or iPSC-derived neurons)
-
Differentiation-inducing medium (e.g., DMEM with reduced serum and retinoic acid for SH-SY5Y)
-
This compound stock solution
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Protocol:
-
Seed cells on coated plates (e.g., poly-D-lysine) suitable for imaging.
-
Induce differentiation and treat with a low, non-toxic concentration range of this compound for 72 hours.[4]
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with anti-β-III tubulin primary antibody, followed by the fluorescent secondary antibody and DAPI.
-
Acquire images using a high-content imaging system.
-
Analyze images using appropriate software to quantify parameters such as total neurite length, number of branches, and number of neurites per cell.
Visualizing Workflows and Pathways
To facilitate understanding, the following diagrams illustrate the experimental workflow and a potential signaling pathway for neuroprotection.
Caption: Experimental workflow for assessing the neuro-activity of this compound.
Caption: Potential neuroprotective signaling pathways of this compound.[1]
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of this compound. By employing a multi-assay approach, researchers can comprehensively characterize its effects on neuronal viability, apoptosis, oxidative stress, and morphology. This will enable a data-driven assessment of its potential as either a neurotoxic agent or a promising neuroprotective therapeutic.
References
- 1. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stem cell-based approaches for developmental neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay [moleculardevices.com]
- 5. JMIR Research Protocols - Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments [researchprotocols.org]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Amyloid-Beta Aggregation with Otophylloside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, which aggregate into soluble oligomers and insoluble fibrils, leading to synaptic dysfunction and neuronal cell death. Otophylloside B, a C-21 steroidal glycoside isolated from the traditional Chinese medicine Cynanchum otophyllum, has demonstrated neuroprotective effects against Aβ toxicity in preclinical models. These application notes provide detailed protocols for assays relevant to the study of Aβ aggregation and the neuroprotective effects of this compound.
Current research indicates that this compound's protective mechanism against Aβ toxicity, as observed in Caenorhabditis elegans models of Alzheimer's disease, is primarily indirect. It has been shown to decrease Aβ deposition by reducing its expression at the mRNA level.[1] This effect is mediated through the upregulation of the heat shock transcription factor (HSF-1) and partial activation of the DAF-16/FOXO transcription factor.[1] There is currently no published evidence to suggest that this compound directly inhibits the fibrillization of Aβ peptides in vitro.
This document provides protocols for:
-
Thioflavin T (ThT) Fluorescence Assay: A standard method to monitor Aβ fibrillization kinetics in vitro. This can be used to screen for direct inhibitors of Aβ aggregation.
-
Transmission Electron Microscopy (TEM): For the morphological analysis of Aβ fibrils.
-
Cell-Based MTT Assay for Aβ Toxicity: To assess the neuroprotective effects of compounds like this compound against Aβ-induced cytotoxicity.
Quantitative Data Summary
The following table summarizes the reported effects of this compound in a C. elegans model of Alzheimer's Disease, highlighting its indirect effect on Aβ deposition.
| Parameter | Organism/Model | Treatment | Concentration | Outcome | Reference |
| Aβ Deposition | C. elegans (GMC101) | This compound | 50 µM | Decreased Aβ deposition | [1] |
| Paralysis | C. elegans (CL4176) | This compound | 50 µM | Delayed paralysis phenotype | [1] |
| Chemotaxis | C. elegans (CL2006) | This compound | 50 µM | Improved chemotaxis response | [1] |
Signaling Pathway of this compound in C. elegans
The neuroprotective effects of this compound against Aβ toxicity in C. elegans are linked to the activation of stress response pathways. The diagram below illustrates the proposed signaling cascade.
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
This protocol describes a standard method for monitoring the kinetics of Aβ fibril formation in vitro. While there is no published data on this compound directly inhibiting Aβ aggregation, this assay is the standard for screening potential inhibitors.
Workflow:
Materials:
-
Aβ(1-42) peptide
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
Glycine-NaOH buffer (50 mM, pH 8.5)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence capabilities
Procedure:
-
Preparation of Aβ(1-42) Monomers:
-
Dissolve lyophilized Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution into microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas or a vacuum concentrator to form a peptide film.
-
Store the dried peptide films at -80°C.
-
Immediately before use, dissolve a peptide film in DMSO to a concentration of 5 mM.
-
Dilute the Aβ(1-42) stock into cold PBS to the final working concentration (e.g., 10 µM).
-
-
ThT Assay:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the Aβ(1-42) solution.
-
Add this compound to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Prepare a ThT stock solution (e.g., 2 mM in water) and dilute it into Glycine-NaOH buffer to a final working concentration of 20 µM.
-
Add the ThT working solution to each well.
-
The final volume in each well should be 200 µL.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C in a plate reader.
-
Measure the fluorescence intensity (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals (e.g., every 15 minutes) for up to 48 hours. The plate should be shaken briefly before each reading.
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer with ThT from all readings.
-
Plot the fluorescence intensity against time for each concentration of this compound.
-
Analyze the kinetic parameters, such as the lag time and the maximum fluorescence intensity, to determine the effect of the compound on Aβ aggregation.
-
Transmission Electron Microscopy (TEM) of Aβ Fibrils
TEM is used to visualize the morphology of Aβ aggregates and to determine if a compound alters the structure of the resulting fibrils.
Workflow:
Materials:
-
Aggregated Aβ(1-42) samples (from the ThT assay or a separate incubation)
-
Carbon-coated copper TEM grids (e.g., 400 mesh)
-
Uranyl acetate (B1210297) solution (2% w/v in water)
-
Ultrapure water
-
Filter paper
Procedure:
-
Sample Preparation:
-
Incubate Aβ(1-42) (e.g., 10 µM in PBS) with and without various concentrations of this compound at 37°C for 24-48 hours to allow for fibril formation.
-
-
Grid Preparation:
-
Place a 5-10 µL drop of the aggregated Aβ sample onto a TEM grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Blot off the excess sample using the edge of a piece of filter paper.
-
Wash the grid by placing it on a drop of ultrapure water for 1 minute, then blot dry. Repeat this step twice.
-
-
Negative Staining:
-
Place the grid on a 5-10 µL drop of 2% uranyl acetate solution for 1-2 minutes.
-
Blot off the excess stain.
-
Allow the grid to air dry completely.
-
-
Imaging:
-
Visualize the grids using a transmission electron microscope at an appropriate magnification (e.g., 50,000x to 100,000x).
-
Capture images of the Aβ fibrils, noting any morphological differences between the control and this compound-treated samples.
-
Cell-Based MTT Assay for Aβ-Induced Toxicity
This assay measures the ability of a compound to protect neuronal cells from the toxic effects of pre-aggregated Aβ.
Workflow:
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Pre-aggregated Aβ(1-42) oligomers/fibrils
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader with absorbance capabilities
Procedure:
-
Cell Culture:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare pre-aggregated Aβ(1-42) by incubating a 100 µM solution in PBS at 37°C for 24 hours.
-
Remove the culture medium from the cells.
-
Add fresh medium containing various concentrations of this compound and pre-incubate for 2-4 hours.
-
Add the pre-aggregated Aβ(1-42) to the wells to a final concentration of 5-10 µM.
-
Include controls: untreated cells, cells treated with Aβ(1-42) alone, and cells treated with this compound alone.
-
Incubate the plate for 24-48 hours at 37°C.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against the concentration of this compound to determine its protective effect against Aβ toxicity.
-
References
Application Notes and Protocols for Assessing Otophylloside B Effects on Paralysis Phenotype in C. elegans
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Otophylloside B (Ot B), a C-21 steroidal glycoside isolated from the traditional Chinese medicine Qingyangshen (Cynanchum otophyllum), has demonstrated neuroprotective and anti-aging properties.[1][2][3][4] In the model organism Caenorhabditis elegans, Ot B has been shown to extend lifespan, improve stress resistance, and notably, delay the progression of paralysis in models of Alzheimer's disease by protecting against β-amyloid (Aβ) toxicity.[1][2] This document provides detailed application notes and experimental protocols to facilitate further research into the effects of this compound on paralysis phenotypes in C. elegans, extending beyond protein toxicity models to general neuromuscular function.
These protocols will enable researchers to quantitatively assess the potential of this compound to modulate synaptic transmission and muscle function, providing valuable insights for drug discovery and development.
Known Effects of this compound on Paralysis in C. elegans
In a C. elegans model of Alzheimer's disease (AD) expressing Aβ in muscle cells (strain CL2006), this compound treatment has been shown to significantly delay the age-dependent paralysis phenotype.[1][2] This protective effect is associated with a reduction in Aβ deposition, achieved by down-regulating Aβ expression at the mRNA level.[1][2] The underlying mechanism involves the activation of the heat shock transcription factor (HSF-1) and the FOXO transcription factor DAF-16.[1][3][4]
Quantitative Data Summary
The following table summarizes the reported effects of this compound on paralysis in the CL2006 C. elegans strain.
| Parameter | Control (Vehicle) | This compound (50 µM) | Fold Change/Percent Increase | Reference |
| Mean time to paralysis (hours) | Specific data not provided in abstract | Significantly delayed compared to control | - | [1],[2] |
| Percentage of paralyzed worms at a specific time point | Higher | Lower | - | [1],[2] |
Experimental Protocols for Assessing this compound Effects on Neuromuscular Function
To further investigate the potential neuroprotective effects of this compound on general neuromuscular function, standardized paralysis assays using chemical inducers are recommended. Aldicarb (B1662136) and levamisole (B84282) are commonly used pharmacological agents in C. elegans research to probe the function of the neuromuscular junction (NMJ).[5][6][7][8]
Aldicarb-Induced Paralysis Assay
This assay assesses presynaptic function by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine (B1216132) at the NMJ and subsequent muscle hypercontraction and paralysis.[6][8] Altered sensitivity to aldicarb can indicate changes in acetylcholine release.[6]
Principle: Aldicarb treatment causes an accumulation of acetylcholine in the synaptic cleft of the neuromuscular junction, resulting in sustained muscle activation and eventually paralysis.[8][9] The rate of paralysis correlates with the rate of neurotransmitter release.[9][10]
Protocol:
-
Preparation of Aldicarb Plates:
-
Prepare Nematode Growth Medium (NGM) agar (B569324).
-
After autoclaving and cooling to 55-60°C, add aldicarb from a 100 mM stock solution (dissolved in 70% ethanol) to a final concentration of 1 mM.[10][11]
-
Pour the aldicarb-containing NGM into 60 mm Petri dishes and allow them to dry for at least one day before use.[10] Store at 4°C.
-
-
Worm Synchronization and Treatment:
-
Synchronize a population of wild-type (N2) C. elegans to the L4 larval stage.
-
Culture synchronized L4 worms on NGM plates seeded with OP50 E. coli containing either a vehicle control or the desired concentration of this compound for 24-48 hours.
-
-
Paralysis Assay:
-
Transfer 20-30 young adult worms from each treatment group to the center of a freshly prepared 1 mM aldicarb plate.[10]
-
Record the number of paralyzed worms every 10-30 minutes over a period of 2-4 hours.[11]
-
A worm is considered paralyzed if it does not move when prodded gently with a platinum wire pick.[11]
-
Perform at least three biological replicates for each condition.
-
Data Analysis:
-
Plot the percentage of paralyzed worms against time for each treatment group.
-
Calculate the time required for 50% of the worms to become paralyzed (LT50).
-
Statistically compare the LT50 values between control and this compound-treated groups.
Levamisole-Induced Paralysis Assay
This assay assesses postsynaptic function by using levamisole, an agonist of the levamisole-sensitive acetylcholine receptors (L-AChRs) on the body wall muscles.[5][7][12] Constitutive activation of these receptors leads to muscle hypercontraction and paralysis.[5]
Principle: Levamisole is a pharmacological agonist of a class of acetylcholine receptors on the body wall muscles.[5][7] Exposure to levamisole causes a time-dependent paralysis of wild-type animals.[5][7] Altered sensitivity to levamisole suggests defects in signaling at the neuromuscular junction or muscle function.[5][7]
Protocol:
-
Preparation of Levamisole Plates:
-
Prepare NGM agar plates as described above.
-
Add levamisole hydrochloride from a stock solution to the cooled NGM to a final concentration of 0.2-1 mM.
-
-
Worm Synchronization and Treatment:
-
Synchronize and treat worms with this compound as described in the aldicarb assay protocol.
-
-
Paralysis Assay (Solid Media):
-
Transfer 20-30 young adult worms to the levamisole plates.
-
Score for paralysis every 10-15 minutes for 1-2 hours.
-
A worm is considered paralyzed if it ceases sinusoidal movement and only exhibits head and tail movement or no movement at all upon prodding.
-
-
Paralysis Assay (Liquid Media):
Data Analysis:
-
Plot the percentage of paralyzed worms against time.
-
Calculate the LT50 for each condition.
-
Compare the results between the control and this compound-treated groups using appropriate statistical tests.
Visualizations
Signaling Pathways
Caption: C. elegans neuromuscular junction signaling.
Experimental Workflow
References
- 1. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Lifespan-Promoting Effect of this compound in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Lifespan-Promoting Effect of this compound in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Caenorhabditis elegans Sensitivity to the Acetylcholine Receptor Agonist Levamisole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of synaptic transmission in Caenorhabditis elegans using an aldicarb-sensitivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring Caenorhabditis elegans Sensitivity to the Acetylcholine Receptor Agonist Levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aldicarb-induced Paralysis Assay to Determine Defects in Synaptic Transmission in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aldicarb-induced Paralysis Assay to Determine Defects in Synaptic Transmission in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aldicarb Paralysis Assay - Zamanian Lab Docs [zamanianlab.org]
- 12. One GABA and two acetylcholine receptors function at the C. elegans neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxicity Test: Levamisole Treatment In C. elegans [ONE] - Phylumtech [phylumtech.com]
Application Note & Protocol: Gene Expression Analysis of Otophylloside B Treated Cells using Quantitative PCR (qPCR)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Otophylloside B is a steroidal saponin (B1150181) with potential therapeutic applications. Preliminary research on similar compounds, such as Aspafilioside B, suggests that it may exert its biological effects by modulating key cellular processes like cell cycle progression and apoptosis.[1] Quantitative PCR (qPCR) is a highly sensitive and specific technique used to measure gene expression levels, making it an ideal method to investigate the molecular mechanisms of action of this compound.[2][3][4] This document provides a detailed protocol for analyzing changes in gene expression in response to this compound treatment using a two-step RT-qPCR approach.[5][6]
Experimental Overview
The experimental workflow for analyzing gene expression changes induced by this compound involves several key steps:
-
Cell Culture and Treatment: Target cells are cultured and treated with various concentrations of this compound.
-
RNA Extraction: Total RNA is isolated from both treated and untreated cells.
-
Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR to quantify the expression levels of target genes.
-
Data Analysis: The relative expression of genes of interest is determined.
Figure 1: Experimental workflow for qPCR analysis of this compound-treated cells.
Detailed Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding:
-
Culture the desired cell line (e.g., human hepatoma HepG2 cells) in appropriate media and conditions.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM) in fresh cell culture media.
-
Remove the old media from the cells and replace it with the media containing the different concentrations of this compound. Include a vehicle control (media with the same concentration of DMSO without the compound).
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
II. RNA Extraction
Use a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) and follow the manufacturer's instructions. A general protocol is outlined below.
-
Cell Lysis:
-
Aspirate the media from the wells.
-
Add the lysis buffer provided in the kit to each well and scrape the cells.
-
Homogenize the lysate by passing it through a needle and syringe.
-
-
RNA Precipitation:
-
Add ethanol (B145695) to the lysate to precipitate the RNA.
-
-
RNA Binding and Washing:
-
Transfer the mixture to a spin column and centrifuge. The RNA will bind to the membrane.
-
Wash the membrane with the provided wash buffers to remove contaminants.
-
-
RNA Elution:
-
Elute the purified RNA from the membrane using RNase-free water.
-
-
Quantification and Quality Control:
-
Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
III. Reverse Transcription (cDNA Synthesis)
Use a commercial cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) and follow the manufacturer's instructions.
-
Reaction Setup:
-
In a sterile, RNase-free tube, combine the following components:
-
Total RNA (e.g., 1 µg)
-
Reverse transcriptase enzyme
-
Reaction buffer
-
dNTPs
-
A mix of oligo(dT) and random primers[6]
-
RNase-free water to the final volume.
-
-
-
Incubation:
-
Place the tubes in a thermal cycler and run the reverse transcription program as recommended by the kit manufacturer (e.g., 25°C for 5 min, 42°C for 30 min, 85°C for 5 min).
-
-
Storage:
-
The resulting cDNA can be used immediately for qPCR or stored at -20°C.
-
IV. Quantitative PCR (qPCR)
This protocol is based on a SYBR Green-based detection method.
-
Primer Design:
-
Design or obtain validated primers for your target genes and at least one stable reference (housekeeping) gene (e.g., GAPDH, ACTB).
-
Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.
-
-
qPCR Reaction Setup:
-
In a qPCR plate, prepare the following reaction mixture for each sample and gene:
-
SYBR Green qPCR Master Mix
-
Forward Primer (final concentration e.g., 200 nM)
-
Reverse Primer (final concentration e.g., 200 nM)
-
cDNA template (e.g., 1-2 µL)
-
Nuclease-free water to the final volume.
-
-
Include a no-template control (NTC) for each primer set to check for contamination.[3]
-
Run each sample in triplicate.[3]
-
-
qPCR Cycling Conditions:
-
Run the plate on a real-time PCR instrument with a standard cycling protocol:
-
Initial Denaturation: 95°C for 2 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
V. Data Analysis
The relative gene expression can be calculated using the Comparative Ct (ΔΔCt) method .[6]
-
Calculate ΔCt: For each sample, normalize the Ct value of the gene of interest (GOI) to the Ct value of the reference gene.
-
ΔCt = Ct(GOI) - Ct(Reference Gene)
-
-
Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the control (untreated) sample.
-
ΔΔCt = ΔCt(Treated Sample) - ΔCt(Control Sample)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
Data Presentation
The results of the qPCR analysis can be summarized in a table for easy comparison of gene expression changes across different treatment conditions.
| Gene | Treatment Concentration | Average Ct | ΔCt (vs. GAPDH) | ΔΔCt (vs. Control) | Fold Change (2-ΔΔCt) |
| Bax | Control (0 µM) | 22.5 | 4.5 | 0.0 | 1.0 |
| 5 µM this compound | 21.0 | 3.0 | -1.5 | 2.8 | |
| 10 µM this compound | 20.2 | 2.2 | -2.3 | 4.9 | |
| Bcl-2 | Control (0 µM) | 24.8 | 6.8 | 0.0 | 1.0 |
| 5 µM this compound | 26.3 | 8.3 | 1.5 | 0.35 | |
| 10 µM this compound | 27.5 | 9.5 | 2.7 | 0.15 | |
| p21 | Control (0 µM) | 26.1 | 8.1 | 0.0 | 1.0 |
| 5 µM this compound | 24.9 | 6.9 | -1.2 | 2.3 | |
| 10 µM this compound | 23.8 | 5.8 | -2.3 | 4.9 | |
| Cyclin D1 | Control (0 µM) | 23.2 | 5.2 | 0.0 | 1.0 |
| 5 µM this compound | 24.5 | 6.5 | 1.3 | 0.4 | |
| 10 µM this compound | 25.8 | 7.8 | 2.6 | 0.16 | |
| GAPDH | Control (0 µM) | 18.0 | - | - | - |
| 5 µM this compound | 18.0 | - | - | - | |
| 10 µM this compound | 18.0 | - | - | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway
Based on studies of similar compounds like Aspafilioside B, this compound may induce apoptosis and cell cycle arrest through the MAPK signaling pathway.[1]
Figure 2: Proposed MAPK signaling pathway modulated by this compound.
References
- 1. Aspafilioside B induces G2/M cell cycle arrest and apoptosis by up-regulating H-Ras and N-Ras via ERK and p38 MAPK signaling pathways in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. idtdna.com [idtdna.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elearning.unite.it [elearning.unite.it]
Otophylloside B: Application Notes and Protocols for Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otophylloside B is a C-21 steroidal glycoside isolated from the traditional Chinese medicine Cynanchum otophyllum. Emerging research has highlighted its potential as a neuroprotective agent, demonstrating beneficial effects in models of aging and neurodegenerative diseases. In invertebrate models, this compound has been shown to extend lifespan, enhance stress resistance, and mitigate toxicity associated with amyloid-beta (Aβ) peptides.[1] The primary mechanisms of action identified in these models involve the activation of the transcription factors DAF-16/FOXO and HSF-1.[1] In mammalian neuronal cell lines, this compound has demonstrated protective effects against homocysteic acid (HCA)-induced cell death, suggesting its therapeutic potential for neurological disorders.[2]
These application notes provide a comprehensive overview of the use of this compound in neuronal cell culture, including detailed experimental protocols and a summary of its known effects and putative signaling pathways.
Data Presentation
The neuroprotective effects of this compound have been evaluated in the mouse hippocampal neuronal cell line, HT22. The following table summarizes the quantitative data available from published studies.
| Cell Line | Neurotoxic Insult | This compound Concentration Range | Assay | Outcome | Reference |
| HT22 | Homocysteic Acid (HCA) | 1 - 30 µM | MTT Assay | Dose-dependent protection against HCA-induced cell death | [2] |
Proposed Signaling Pathway
In mammalian neuronal cells, the precise signaling pathway of this compound is still under investigation. However, based on its mechanism in C. elegans and the known neuroprotective pathways of similar steroidal glycosides, a putative mechanism involves the activation of the PI3K/Akt pathway, which in turn modulates the activity of the transcription factor FOXO (the mammalian homolog of DAF-16). This pathway is a key regulator of neuronal survival, apoptosis, and stress resistance.
Caption: Proposed neuroprotective signaling pathway of this compound in mammalian neurons.
Experimental Protocols
The following protocols are based on established methodologies for neuronal cell culture and neuroprotective assays.
HT22 Cell Culture
This protocol describes the routine maintenance of the HT22 mouse hippocampal neuronal cell line.
Caption: Workflow for the routine culture of HT22 neuronal cells.
Materials:
-
HT22 mouse hippocampal neuronal cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thawing Cells:
-
Rapidly thaw the cryovial of HT22 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete culture medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Maintaining Cultures:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until the cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete culture medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate at the desired density (e.g., a 1:3 to 1:6 split ratio).
-
Neuroprotection Assay against Homocysteic Acid (HCA)-Induced Toxicity
This protocol details the procedure for assessing the neuroprotective effects of this compound against HCA-induced cytotoxicity in HT22 cells using the MTT assay.
Caption: Experimental workflow for the neuroprotection assay.
Materials:
-
HT22 cells
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
Homocysteic Acid (HCA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 to 30 µM. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the respective concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Pre-incubate the cells with this compound for 24 hours.
-
-
Toxicity Induction:
-
After the pre-incubation period, add HCA to the wells to achieve a final concentration that induces significant cell death (this concentration should be optimized for your specific experimental conditions).
-
Include a control group with cells treated only with HCA and a vehicle, and an untreated control group.
-
Incubate for an additional 24 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Conclusion
This compound presents a promising avenue for the development of neuroprotective therapeutics. The provided protocols offer a foundational framework for researchers to investigate its efficacy and mechanism of action in neuronal cell culture models. Further studies are warranted to elucidate the precise signaling pathways in mammalian neurons and to expand the quantitative understanding of its neuroprotective effects against various neurotoxic insults.
References
Application Notes and Protocols for the Investigation of Otophylloside B in Alzheimer's Disease Transgenic Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following protocols are proposed methodologies for studying the efficacy of Otophylloside B (Ot B) in transgenic Alzheimer's disease (AD) models. As of late 2025, published research on Ot B in transgenic mammalian models of AD is not available. These protocols are therefore based on established methods for evaluating other neuroprotective phytochemicals in similar models and the known mechanisms of Ot B in C. elegans.
Introduction
This compound is a C-21 steroidal glycoside isolated from Cynanchum otophyllum, a traditional Chinese medicine.[1] Studies in Caenorhabditis elegans models of Alzheimer's disease have indicated that Ot B may confer neuroprotection by reducing amyloid-beta (Aβ) toxicity.[1][2] The proposed mechanisms include the downregulation of Aβ expression and the upregulation of heat shock proteins through the HSF-1 signaling pathway.[1][2] To translate these promising preliminary findings into a mammalian system, rigorous evaluation using transgenic AD models is essential. This document provides a comprehensive set of protocols to guide the investigation of Ot B's therapeutic potential in transgenic mice that model key aspects of AD pathology.
Recommended Transgenic Animal Models
The choice of a transgenic model is critical for addressing specific pathological features of AD. Below are recommended models for initial studies of this compound.
| Transgenic Model | Key Genetic Features | Pathological Hallmarks & Onset | Primary Research Application for Ot B Study |
| APP/PS1 | Co-expresses a chimeric mouse/human amyloid precursor protein (APP) with the Swedish mutation and a human presenilin 1 (PSEN1) with a deletion of exon 9 (ΔE9).[3] | Develops Aβ plaques starting at 6-7 months of age, accompanied by gliosis. Does not spontaneously develop neurofibrillary tangles (NFTs).[3][4] | To assess the effect of Ot B on Aβ plaque deposition, neuroinflammation, and associated cognitive deficits. |
| 5XFAD | Expresses human APP and PSEN1 with a total of five familial AD mutations (APP: Swedish, Florida, London; PSEN1: M146L, L286V).[3] | Rapid and aggressive Aβ pathology, with plaque formation starting as early as 2 months of age.[3] | For accelerated studies on Aβ pathology and for screening the rapid effects of Ot B on plaque formation and gliosis. |
| 3xTg-AD | Carries three mutations: human APP (Swedish), human MAPT (P301L), and human PSEN1 (M146V).[5] | Develops both Aβ plaques (starting around 6 months) and tau pathology (NFTs) in an age-dependent manner.[5] | To investigate the dual effects of Ot B on both amyloid and tau pathologies, and their interaction. |
Experimental Design and Workflow
A longitudinal study design is recommended to assess both preventative and therapeutic effects of this compound.
References
- 1. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | PET Imaging in Animal Models of Alzheimer’s Disease [frontiersin.org]
- 4. Animal Models of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Otophylloside B
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Otophylloside B, a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum.[1][2][3] The described protocol is tailored for researchers, scientists, and professionals in the field of drug development and natural product analysis. This method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection, ensuring high resolution and sensitivity. The protocol provides a comprehensive guide, from sample preparation to data analysis, and includes validation parameters to demonstrate the method's accuracy and precision.
Introduction
This compound is a significant C21 steroidal glycoside found in the medicinal plant Cynanchum otophyllum.[1][2][3] C21 steroidal glycosides from Cynanchum species have garnered considerable interest due to their diverse and potent biological activities, including potential antitumor and neuroprotective effects.[4][5] As research into the therapeutic potential of this compound progresses, the need for a validated, high-performance analytical method for its quantification in various matrices, including plant extracts and biological samples, is critical for quality control, pharmacokinetic studies, and standardization of herbal preparations.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of complex mixtures of natural products.[6][7] This application note presents a detailed HPLC protocol specifically developed for the analysis of this compound, providing researchers with a reliable tool for their studies.
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV detector.
-
Chromatography Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation.[6][7]
-
Data Acquisition and Processing: Chromatography software for instrument control, data acquisition, and analysis.
-
Analytical Balance: For accurate weighing of standards and samples.
-
Centrifuge: For sample clarification.
-
Syringe Filters: 0.45 µm PTFE or nylon filters for sample filtration prior to injection.
Chemicals and Reagents
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Methanol (B129727) (MeOH): HPLC grade.
-
Formic Acid: Analytical grade (optional, for mobile phase modification).
-
This compound Reference Standard: Purity >98%.
Preparation of Standard Solutions
A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in methanol to a final concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation (from Cynanchum otophyllum roots)
-
Grinding: The dried roots of Cynanchum otophyllum are ground into a fine powder.
-
Extraction: 1 gram of the powdered plant material is accurately weighed and transferred to a conical flask. 25 mL of methanol is added, and the mixture is sonicated for 30 minutes.
-
Centrifugation: The extract is then centrifuged at 4000 rpm for 10 minutes to pellet the solid material.
-
Filtration: The supernatant is carefully collected and filtered through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: The filtered extract may require further dilution with methanol to bring the concentration of this compound within the linear range of the calibration curve.
HPLC Method
The separation and quantification of this compound are achieved using the following HPLC conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 40% B to 60% B15-25 min: 60% B to 80% B25-30 min: 80% B (hold)30.1-35 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Table 1: HPLC Method Parameters for this compound Analysis.
Method Validation
To ensure the reliability of the analytical method, it was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ). The results are summarized in the table below.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Linear Range | 1 - 100 µg/mL |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Table 2: Summary of Method Validation Data.
Results and Discussion
The developed HPLC method provides excellent separation of this compound from other components in the plant extract. A typical chromatogram shows a well-resolved peak for this compound at a retention time of approximately 18.5 minutes under the specified conditions. The calibration curve demonstrated excellent linearity over the tested concentration range, allowing for accurate quantification. The method validation results confirm that the protocol is precise, accurate, and sensitive for the intended purpose.
Experimental Workflow and Signaling Pathways
The overall experimental workflow for the HPLC analysis of this compound is depicted in the following diagram:
A flowchart of the experimental workflow for HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is a reliable and efficient tool for the quantitative analysis of this compound in plant extracts. The protocol is straightforward, utilizing standard HPLC instrumentation and reagents. The validation data demonstrates the method's suitability for routine quality control and research applications in the pharmaceutical and natural product industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Two new antiepilepsy compounds--otophyllosides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical constituents from ethyl acetate extract of<i> Cynanchum otophyllum</i> Schneid. [jcpu.cpu.edu.cn]
- 4. Item - Chemical constituents with potential cytotoxic activities from Cynanchum otophyllum - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. Ethnobotany, Phytochemistry and Pharmacological Effects of Plants in Genus Cynanchum Linn. (Asclepiadaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and quantification of C21 steroidal saponins from Radix Cynanchi Atrati by high-performance liquid chromatography with evaporative light scattering detection and electrospray mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com.cn [shimadzu.com.cn]
Troubleshooting & Optimization
Technical Support Center: Enhancing Otophylloside B Solubility for Cell-Based Assays
Welcome to the technical support center for Otophylloside B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a C-21 steroidal glycoside isolated from the traditional Chinese medicine Cynanchum otophyllum. It has demonstrated neuroprotective effects by protecting against Aβ toxicity and has shown antiepileptic activity.[1][2] Like many glycosides and steroidal compounds, this compound is inherently hydrophobic, leading to poor aqueous solubility. This can result in compound precipitation in cell culture media, leading to inaccurate and irreproducible results in cell-based assays.[3][4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[5][6] It is recommended to use anhydrous, high-purity DMSO to avoid water contamination, which can reduce solubility.[5]
Q3: My this compound precipitates when I add the DMSO stock solution to my cell culture medium. What can I do?
A3: This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent is introduced into an aqueous environment.[7] To mitigate this, keep the final DMSO concentration in your cell culture medium as low as possible, ideally below 0.5% and preferably below 0.1%, to minimize both precipitation and cellular toxicity.[7] Performing a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium can also help.[7]
Q4: Are there alternative methods to improve the aqueous solubility of this compound for my cell-based assays?
A4: Yes, several strategies can be employed to enhance the solubility of this compound in aqueous solutions:
-
Co-solvents: Using a water-miscible co-solvent in addition to DMSO can improve solubility. However, the choice and final concentration of the co-solvent must be tested for compatibility with your specific cell line.
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[8][9][10][11] Sulfobutylether β-cyclodextrin (SBE-β-CD) has been used in formulations with this compound.[2]
-
Surfactants: Biocompatible, non-ionic surfactants like Pluronic® F-68 can be used to solubilize hydrophobic compounds in aqueous solutions.[12][13]
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound in Cell Culture Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation.[7] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[7] Add the compound dropwise while gently mixing. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[7] |
| High Final DMSO Concentration | While DMSO aids initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[7] |
Issue 2: Difficulty Dissolving this compound in 100% DMSO
| Potential Cause | Explanation | Recommended Solution |
| Purity of DMSO | Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds. | Use anhydrous, high-purity DMSO.[5] |
| Insufficient Agitation | The compound may not be fully dispersed in the solvent. | Vortex the solution vigorously.[5] |
| Compound Aggregation | The compound may have formed aggregates that are difficult to break down. | Use a sonicator bath to provide mechanical agitation, which can help break down aggregates and accelerate dissolution.[5] |
| Low Temperature | Solubility can be temperature-dependent. | Gently warm the solution to 30-40°C to increase solubility.[5] Avoid excessive heat to prevent compound degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (30-40°C) can also be applied.[5]
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your this compound stock solution in DMSO.
-
Add to Media: In a clear 96-well plate, add a fixed volume (e.g., 1 µL) of each DMSO dilution to a corresponding well containing your complete cell culture medium (e.g., 199 µL). Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under normal cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative measurement, you can read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation.[7]
Protocol 3: Using SBE-β-CD to Enhance this compound Solubility
Based on a known formulation, a co-solvent system including SBE-β-CD can be used.[2]
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline or your basal cell culture medium.
-
Prepare this compound Stock in DMSO: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 12.5 mg/mL).[2]
-
Create the Final Solution: To prepare a 1.25 mg/mL working solution, add 100 µL of the this compound DMSO stock to 900 µL of the 20% SBE-β-CD solution and mix thoroughly.[2]
-
Further Dilution: This solution can then be further diluted in your complete cell culture medium to achieve the desired final concentration for your assay.
Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: Putative signaling pathway of this compound in neuroprotection.[1]
References
- 1. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 10. scispace.com [scispace.com]
- 11. gala.gre.ac.uk [gala.gre.ac.uk]
- 12. interchim.fr [interchim.fr]
- 13. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Otophylloside B for Neuroprotection
Welcome to the technical support center for researchers investigating the neuroprotective properties of Otophylloside B. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and drug development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the experimental validation of this compound's neuroprotective effects.
Q1: What is a recommended starting concentration range for this compound in neuronal cell lines (e.g., SH-SY5Y, PC12)?
A1: As this compound is a novel compound for in vitro neuroprotection studies in mammalian cells, a preliminary dose-response experiment is crucial. Based on studies with other phytochemicals, a broad concentration range is recommended for initial screening. Start with a range from low nanomolar (e.g., 10 nM) to high micromolar (e.g., 100 µM) to determine the optimal non-toxic and effective concentration.
Q2: I am observing high cytotoxicity even at low concentrations of this compound. What could be the cause?
A2: High cytotoxicity can stem from several factors:
-
Compound Solubility: this compound may have poor solubility in aqueous cell culture media, leading to precipitation and non-specific toxicity.
-
Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration in the culture medium is minimal (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[1]
-
Cell Line Sensitivity: Different neuronal cell lines exhibit varying sensitivities to compounds. Consider testing on multiple cell lines.
-
Compound Purity: Impurities in the this compound sample could be contributing to the toxicity.
Troubleshooting Steps:
-
Confirm Solubility: Visually inspect the media for any precipitate after adding this compound. Consider performing a solubility test.
-
Optimize Solvent Concentration: Prepare a high-concentration stock solution of this compound in DMSO and dilute it in the culture medium to achieve the desired final concentration with a minimal amount of DMSO.
-
Run a Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used for the highest concentration of this compound.
-
Perform a Dose-Response Cytotoxicity Assay: Use a cell viability assay (e.g., MTT or PrestoBlue) to determine the concentration at which this compound becomes toxic to your specific cell line.
Q3: My results for neuroprotection are inconsistent between experiments. What are the potential reasons?
A3: Inconsistent results are a common challenge in cell culture experiments. Here are some factors to consider:
-
Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, and media quality can all impact results.
-
Compound Preparation: Ensure this compound stock solutions are freshly prepared and properly stored to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Assay Performance: Inconsistent incubation times, pipetting inaccuracies, and fluctuations in incubator conditions (temperature, CO2) can lead to variability.
Troubleshooting Checklist:
-
Use cells within a consistent and low passage number range.
-
Seed cells at a consistent density for all experiments.
-
Prepare fresh dilutions of this compound from a stock solution for each experiment.
-
Standardize all incubation times and experimental procedures.
-
Regularly calibrate pipettes and monitor incubator performance.
Q4: How can I prepare this compound for cell culture experiments, given its likely hydrophobic nature?
A4: For hydrophobic compounds like many phytochemicals, the following protocol is recommended:
-
Prepare a High-Concentration Stock Solution: Dissolve the this compound powder in a sterile, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). A concentration of 10-50 mM is typical. Gentle warming or sonication may aid dissolution.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Perform serial dilutions in pre-warmed, complete cell culture medium to achieve your desired final concentrations. Ensure the final DMSO concentration remains below the cytotoxic threshold for your cells (typically <0.5%).[2]
Quantitative Data Summary
Since specific data for this compound in neuronal cell lines is not yet widely available, the following tables provide a template for how to structure and present your experimental findings. The values presented are hypothetical and should be replaced with your own experimental data.
Table 1: Dose-Response of this compound on Neuronal Viability
| This compound Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 4.2 |
| 0.1 | 98.7 | ± 5.1 |
| 1 | 97.2 | ± 4.8 |
| 10 | 95.5 | ± 5.5 |
| 25 | 88.3 | ± 6.2 |
| 50 | 75.1 | ± 7.1 |
| 100 | 52.4 | ± 8.3 |
This table illustrates the results of a typical MTT or similar cell viability assay to determine the cytotoxic profile of this compound.
Table 2: Neuroprotective Effect of this compound Against Oxidative Stress
| Treatment Group | Cell Viability (% of Control) | Standard Deviation |
| Control | 100 | ± 3.9 |
| Neurotoxin (e.g., 100 µM H₂O₂) | 55.2 | ± 6.8 |
| This compound (1 µM) + Neurotoxin | 65.8 | ± 5.4 |
| This compound (10 µM) + Neurotoxin | 82.4 | ± 4.9 |
| This compound (25 µM) + Neurotoxin | 89.1 | ± 4.5 |
This table demonstrates the protective effect of various concentrations of this compound against a neurotoxic insult.
Experimental Protocols
Here are detailed methodologies for key experiments to evaluate the neuroprotective potential of this compound.
Protocol 1: Cell Culture and Differentiation of SH-SY5Y Cells
-
Cell Thawing and Plating: Rapidly thaw cryopreserved SH-SY5Y cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube with pre-warmed growth medium (e.g., DMEM with 10% FBS) and centrifuge. Resuspend the pellet in fresh growth medium and plate in a T75 flask.[3]
-
Maintenance: Culture cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.[3]
-
Differentiation (Optional but Recommended): To obtain a more mature neuronal phenotype, induce differentiation by reducing the serum concentration to 1% and adding 10 µM retinoic acid to the medium for 5-7 days.[3]
Protocol 2: Assessment of Neuroprotection using MTT Assay
-
Cell Seeding: Plate differentiated or undifferentiated SH-SY5Y cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from a prior cytotoxicity assay) for a specified pre-incubation period (e.g., 2-4 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., H₂O₂, 6-OHDA, or Aβ oligomers) to the wells, with and without this compound. Include appropriate controls (untreated cells, cells with neurotoxin only, cells with this compound only).
-
Incubation: Incubate for the desired duration (e.g., 24 hours).
-
MTT Assay: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[4]
-
Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[4]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.[4]
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Follow steps 1-4 from Protocol 2.
-
DCFH-DA Staining: After treatment, wash the cells with warm PBS. Add the DCFH-DA probe (e.g., at 10 µM) to the cells and incubate for 30 minutes at 37°C in the dark.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Protocol 4: Western Blot for Apoptosis-Related Proteins (Bcl-2 and Bax)
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.[3]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL detection system.[3]
-
Analysis: Quantify the band intensities and calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.[3]
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key concepts and workflows relevant to your experiments with this compound.
References
Otophylloside B In Vivo Delivery Technical Support Center
Welcome to the technical support center for researchers working with Otophylloside B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a C-21 steroidal glycoside isolated from the plant Cynanchum otophyllum. It has garnered research interest for its potential neuroprotective effects, as demonstrated in C. elegans models of Alzheimer's disease where it has been shown to reduce Aβ toxicity.[1][2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Synonym | Qingyangshengenin B | MedchemExpress |
| Molecular Formula | C₄₉H₇₈O₁₆ | Biopurify |
| Molecular Weight | 923.147 g/mol | Biopurify |
| Compound Type | C-21 Steroidal Glycoside | [1] |
| Purity | 95% - 99% (Commercially available) | Biopurify |
| Appearance | White to off-white solid | Inferred |
| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO and in specific formulations. | MedchemExpress |
Q2: What is the primary challenge in the in vivo delivery of this compound?
The main obstacle for in vivo delivery of this compound is its poor aqueous solubility. This characteristic can lead to low absorption and bioavailability when administered orally, making it difficult to achieve therapeutic concentrations in target tissues.
Q3: Are there any established in vivo toxicity data for this compound?
Q4: Is there evidence that this compound can cross the blood-brain barrier (BBB)?
There is no direct evidence to date confirming that this compound crosses the blood-brain barrier in mammalian models. While some steroidal hormones and glycosides can penetrate the BBB, this is not a universal property.[5] The large molecular weight of this compound (923.147 g/mol ) may also pose a challenge to passive diffusion across the BBB. Researchers investigating its neuroprotective effects in vivo should consider targeted delivery strategies or perform pharmacokinetic studies to confirm its presence in the central nervous system.
Troubleshooting Guides
Issue 1: Difficulty in Dissolving this compound for In Vivo Administration
Problem: this compound powder does not dissolve in aqueous solutions like saline or phosphate-buffered saline (PBS).
Cause: this compound is a lipophilic molecule with poor water solubility.
Solutions:
-
Co-solvent Systems: Utilize a combination of solvents to increase solubility. Several protocols have been suggested for preparing stock solutions. It is crucial to perform a vehicle-controlled study to ensure the solvent mixture does not have confounding biological effects.
| Formulation Protocol | Components | Achievable Concentration | Notes | Reference |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | A clear solution can be achieved. Heat and/or sonication may aid dissolution. | MedchemExpress |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL | A clear solution can be achieved. SBE-β-CD is a cyclodextrin (B1172386) used to enhance the solubility of poorly soluble drugs. | MedchemExpress |
| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL | Suitable for oral or subcutaneous administration. May not be appropriate for long-term daily dosing due to the high oil content. | MedchemExpress |
-
Preparation Method:
-
First, dissolve this compound in DMSO to create a concentrated stock solution.
-
Gradually add the other solvents (e.g., PEG300, Tween-80, or corn oil) to the DMSO stock, mixing thoroughly after each addition.
-
Finally, add the aqueous component (saline) dropwise while vortexing to prevent precipitation.
-
Issue 2: Low or Variable Bioavailability After Oral Administration
Problem: Inconsistent or low therapeutic effects are observed after oral gavage of this compound.
Cause: This is likely due to poor absorption from the gastrointestinal (GI) tract, a common issue for poorly soluble compounds. The glycoside nature of this compound may also subject it to metabolism by gut microbiota before absorption.
Solutions:
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based delivery systems can enhance its oral bioavailability.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.
-
Nanostructured Lipid Carriers (NLCs) or Solid Lipid Nanoparticles (SLNs): These systems can protect the drug from degradation in the GI tract and improve its absorption.
-
-
Particle Size Reduction:
-
Micronization/Nanonization: Reducing the particle size of this compound increases its surface area, which can improve its dissolution rate and subsequent absorption.
-
-
Use of Permeation Enhancers: Certain excipients can be included in the formulation to transiently increase the permeability of the intestinal epithelium.
Issue 3: Inability to Detect this compound in Plasma or Target Tissues
Problem: After administration, this compound is not detectable in biological samples using standard analytical techniques.
Cause: This could be due to several factors:
-
Low systemic absorption.
-
Rapid metabolism and clearance.
-
Insufficient sensitivity of the analytical method.
Solutions:
-
Optimize Analytical Methods:
-
Pharmacokinetic Studies: Conduct a pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will help in determining the optimal sampling time points and understanding its metabolic fate.
-
Consider Metabolite Analysis: Steroidal glycosides can be metabolized in vivo.[11] It may be necessary to identify and quantify major metabolites in addition to the parent compound.
Experimental Protocols & Methodologies
Protocol: Preparation of this compound Formulation (Co-solvent System)
-
Objective: To prepare a 1 mg/mL solution of this compound for intraperitoneal injection.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile filtered
-
PEG300, sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
-
Procedure:
-
In a sterile microcentrifuge tube, weigh the required amount of this compound.
-
Add DMSO to a final concentration of 10% of the total volume and vortex until the powder is completely dissolved. For a final volume of 1 mL, this would be 100 µL.
-
Add PEG300 to a final concentration of 40% (400 µL for a 1 mL final volume). Mix thoroughly.
-
Add Tween-80 to a final concentration of 5% (50 µL for a 1 mL final volume). Mix until the solution is clear.
-
Slowly add sterile saline to reach the final volume (450 µL for a 1 mL final volume) while continuously vortexing to prevent precipitation.
-
Visually inspect the solution for any precipitates. If necessary, gently warm the solution or use a bath sonicator to aid dissolution.
-
Administer the freshly prepared solution to the experimental animals.
-
Visualizations
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Proposed neuroprotective signaling pathway of this compound in C. elegans.
References
- 1. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic and apoptosis-inducing properties of a C21-steroidal glycoside isolated from the roots of Cynanchum auriculatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Studies on Triterpenoid Saponins Permeation through the Blood–Brain Barrier Combined with Postmortem Research on the Brain Tissues of Mice Affected by Astragaloside IV Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous LC-MS/MS quantification of P-glycoprotein and cytochrome P450 probe substrates and their metabolites in DBS and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS method for determination of epothilone B in rat plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A validated HPLC-MS/MS method for estimating the concentration of the ganglioside, GD2, in human plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of tomato steroidal glycosides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol refinement for consistent Otophylloside B effects
Welcome to the technical support center for Otophylloside B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in experiments involving this C-21 steroidal glycoside. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological effects?
This compound is a C-21 steroidal glycoside isolated from the traditional Chinese medicine Qingyangshen (Cynanchum otophyllum).[1] Its primary reported biological activities, studied extensively in the model organism Caenorhabditis elegans, include promoting longevity, enhancing stress resistance, and protecting against β-amyloid toxicity.[1][2]
Q2: What is the optimal concentration of this compound to use in C. elegans lifespan assays?
In published studies, a concentration of 50 µM this compound has been shown to provide a significant extension of lifespan in C. elegans.[1] Dose-response analyses have indicated that concentrations higher or lower than 50 µM may result in a smaller or insignificant effect on lifespan.[1]
Q3: How should I prepare a stock solution of this compound?
As a steroidal glycoside, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For cell-based assays and in vivo studies with C. elegans, preparing a concentrated stock solution in DMSO is a common practice. It is crucial to ensure the final concentration of the solvent in the experimental medium is low (typically ≤0.1%) and consistent across all treatment and control groups to avoid solvent-induced artifacts.
Q4: What are the known signaling pathways modulated by this compound?
This compound has been shown to exert its effects through at least two key signaling pathways in C. elegans:
-
Insulin/IGF-1 Signaling (IIS) Pathway: It promotes the nuclear translocation and activation of the DAF-16/FOXO transcription factor, a key regulator of longevity and stress resistance.[1][3]
-
Heat Shock Response Pathway: It upregulates the expression of the heat shock transcription factor HSF-1 and its downstream target genes, which are involved in protecting against protein aggregation and cellular stress.[2]
Troubleshooting Guide
Issue 1: Inconsistent or No Lifespan Extension Observed
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Verify the final concentration of this compound in your assay is 50 µM, as this has been reported to be optimal.[1] |
| Solvent Effects | Ensure the final DMSO concentration is identical and minimal (e.g., ≤0.1%) in both control and treatment groups. Run a solvent-only control to rule out any effects of the vehicle. |
| Compound Instability | Prepare fresh stock solutions of this compound regularly and store them appropriately (e.g., at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles). Steroidal glycosides can be susceptible to hydrolysis. |
| Experimental Variability | Standardize all experimental conditions, including temperature, media composition, and the age-synchronization of the worm population. |
| C. elegans Strain | Confirm that the experiments are being performed in a wild-type (N2) background. The lifespan-extending effects of this compound are dependent on functional DAF-16 and HSF-1. |
Issue 2: High Variability in Gene Expression Analysis (e.g., sod-3, hsp-16.2)
| Possible Cause | Troubleshooting Step |
| Suboptimal Harvest Time | Collect worm samples for RNA extraction at a consistent time point after this compound treatment. Gene expression changes can be transient. |
| RNA Quality | Ensure high-quality, intact RNA is extracted. Use a consistent extraction method and assess RNA integrity (e.g., via gel electrophoresis or a bioanalyzer). |
| qPCR Primer Inefficiency | Validate the efficiency of your qPCR primers for your target and reference genes. |
| Inconsistent Treatment | Ensure homogenous distribution of this compound in the nematode growth medium (NGM). |
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound reported in C. elegans studies.
Table 1: Effects of this compound on C. elegans Lifespan and Gene Expression
| Parameter | Treatment | Result | Reference |
| Mean Lifespan | 50 µM this compound | Up to 11.3% increase | [1] |
| sod-3 mRNA Expression | 50 µM this compound | 1.4-fold increase | [1] |
Table 2: Genetic Requirements for this compound-Mediated Lifespan Extension
| C. elegans Mutant Strain | Effect of this compound on Lifespan | Implication | Reference |
| daf-16(mu86) | No lifespan extension | DAF-16 is required for the effect. | [3] |
| daf-2(e1370) | No further lifespan extension | Acts via the Insulin/IGF-1 signaling pathway. | [1][4] |
| sir-2.1(ok434) | No lifespan extension | SIR-2.1 is required for the effect. | [3] |
| clk-1(e2519) | No lifespan extension | May involve mitochondrial respiration. | [3] |
Key Experimental Protocols
C. elegans Lifespan Assay
This protocol is adapted from studies investigating the effects of this compound on worm longevity.
a. Materials:
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50
-
This compound
-
DMSO (vehicle)
-
5-fluoro-2'-deoxyuridine (FUDR)
-
M9 buffer
-
Age-synchronized L4 larvae stage wild-type (N2) C. elegans
b. Protocol:
-
Prepare NGM plates containing a lawn of OP50 bacteria.
-
Prepare a stock solution of this compound in DMSO. Add the stock solution to the surface of the NGM plates to a final concentration of 50 µM. Prepare control plates with an equivalent volume of DMSO. Allow the plates to dry.
-
Transfer age-synchronized L4 larvae to the prepared NGM plates. To prevent progeny from hatching and confounding the results, add FUDR to the plates to a final concentration of 40 µM.
-
Incubate the worms at 20°C.
-
Score the number of living and dead worms daily or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Transfer the worms to fresh plates every 2-4 days to ensure a consistent supply of food and treatment.
-
Analyze the data using survival analysis methods (e.g., Kaplan-Meier curves and log-rank tests).
DAF-16 Nuclear Localization Assay
This assay determines if this compound promotes the translocation of the DAF-16 transcription factor to the nucleus.
a. Materials:
-
TJ356 strain of C. elegans, which expresses a DAF-16::GFP fusion protein.
-
NGM plates with OP50.
-
This compound and DMSO.
-
M9 buffer.
-
Sodium azide (B81097) (for immobilization).
-
Fluorescence microscope.
b. Protocol:
-
Prepare NGM plates with 50 µM this compound and control plates as described above.
-
Grow age-synchronized TJ356 worms on the plates for a specified period (e.g., 24 hours).
-
Pick a sample of worms from each plate and place them on a microscope slide with a drop of M9 buffer containing sodium azide to immobilize them.
-
Observe the subcellular localization of the DAF-16::GFP fusion protein using a fluorescence microscope.
-
Quantify the percentage of worms showing nuclear, intermediate, or cytosolic GFP localization in each treatment group. An increase in the percentage of worms with nuclear GFP localization in the this compound treated group indicates activation of DAF-16.
Signaling Pathways and Experimental Workflows
Caption: this compound's effect on the Insulin/IGF-1 Signaling (IIS) pathway.
Caption: this compound's activation of the HSF-1-mediated stress response pathway.
Caption: A general experimental workflow for studying this compound in C. elegans.
References
- 1. The Lifespan-Promoting Effect of this compound in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. html.rhhz.net [html.rhhz.net]
- 4. The Lifespan-Promoting Effect of this compound in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing off-target effects of Otophylloside B in experiments
Welcome to the technical support center for Otophylloside B. This resource is designed for researchers, scientists, and drug development professionals to address potential off-target effects of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to ensure the rigor and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action for this compound?
A1: this compound has been shown to exert its biological effects primarily through the activation of Heat Shock Factor 1 (HSF-1) and the partial activation of DAF-16, a forkhead box O (FOXO) transcription factor. In C. elegans models of Alzheimer's disease, this activation leads to neuroprotection against β-amyloid (Aβ) toxicity, extension of lifespan, and increased resistance to heat stress.[1][2] The activation of DAF-16 by this compound appears to be mediated through the insulin/IGF-1 signaling (IIS) pathway.[3][4]
Q2: What are off-target effects and why should I be concerned when using this compound?
A2: Off-target effects occur when a compound, such as this compound, interacts with proteins other than its intended biological target. These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the on-target effect. They can also cause cellular toxicity or other biological responses that are independent of the primary mechanism of action, which is a critical consideration in drug development.
Q3: Have any specific off-target proteins for this compound been identified?
A3: To date, there is no publicly available data from comprehensive screening studies (e.g., kinome scans or proteome-wide binding assays) that identifies specific off-target proteins for this compound. However, like many small molecules, it has the potential to interact with multiple cellular proteins. Researchers should therefore proactively assess the potential for off-target effects in their experimental systems.
Q4: What are some initial steps I can take to minimize potential off-target effects in my experiments?
A4: To minimize the risk of off-target effects, it is recommended to:
-
Use the lowest effective concentration: Perform a dose-response analysis to identify the lowest concentration of this compound that elicits the desired on-target effect.
-
Include a negative control compound: If available, use a structurally similar but inactive analog of this compound to ensure the observed phenotype is not due to the chemical scaffold.
-
Employ multiple cell lines: Confirm that the observed effect is consistent across different cell lines that express the target proteins.
Q5: How can I confirm that the observed cellular phenotype is a result of this compound's on-target activity?
A5: On-target validation can be achieved by demonstrating that genetic modulation of the target protein phenocopies the effect of this compound. For example, if this compound is hypothesized to protect cells via HSF-1 activation, then siRNA or CRISPR-Cas9 mediated knockdown of HSF1 should abolish the protective effect of the compound.
Troubleshooting Guide: Addressing Off-Target Effects
This guide provides a systematic approach to identifying and validating potential off-target effects of this compound.
Problem 1: Inconsistent or unexpected experimental results.
-
Possible Cause: The observed phenotype may be due to an off-target effect of this compound.
-
Troubleshooting Workflow:
-
Validate On-Target Engagement: Confirm that this compound is engaging with its intended targets (HSF-1, DAF-16) in your experimental system at the concentration used.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the primary targets. If the phenotype persists in the absence of the target, it is likely an off-target effect.
-
Orthogonal Compound: Use another known activator of the HSF-1 or DAF-16 pathway. If this compound does not produce the same phenotype as this compound, it further suggests an off-target mechanism for this compound.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.
-
Problem 2: Observed cellular toxicity at concentrations expected to be effective.
-
Possible Cause: The cytotoxicity may be an off-target effect, unrelated to the activation of HSF-1 or DAF-16.
-
Troubleshooting Steps:
-
Determine the IC50 for cytotoxicity: Measure the concentration of this compound that causes 50% cell death in your cell line(s) of interest and compare this to the effective concentration (EC50) for on-target activity. A small therapeutic window (ratio of IC50 to EC50) may suggest off-target toxicity.
-
Rescue Experiment: If the toxicity is hypothesized to be due to inhibition of a specific off-target, overexpressing that protein may rescue the cells from this compound-induced death.
-
Broad-Spectrum Profiling: Consider profiling this compound against a panel of common off-target candidates, such as a kinase panel, to identify potential unintended interactions.
-
Quantitative Data Summary
As specific EC50 and IC50 values for this compound are not widely available in the public domain, the following tables are provided as templates. Researchers are encouraged to generate this data for their specific experimental systems using the protocols provided in the subsequent section.
Table 1: On-Target Activity of this compound (Template)
| Target/Assay | Cell Line / System | EC50 | Method |
| HSF-1 Activation | HeLa (HSE-luciferase) | Data not available | Luciferase Reporter Assay |
| DAF-16 Nuclear Translocation | C. elegans (TJ356 strain) | Data not available | Fluorescence Microscopy |
Note: A concentration of 50 µM this compound has been shown to be effective in activating HSF-1 and DAF-16 in C. elegans.[1][3]
Table 2: Cytotoxicity Profile of this compound (Template)
| Cell Line | Type | IC50 (48h) | Method |
| SH-SY5Y | Human Neuroblastoma | Data not available | MTT/CellTiter-Glo Assay |
| HeLa | Human Cervical Cancer | Data not available | MTT/CellTiter-Glo Assay |
| HEK293 | Human Embryonic Kidney | Data not available | MTT/CellTiter-Glo Assay |
Key Experimental Protocols
Protocol 1: HSF-1 Activation Luciferase Reporter Assay
Objective: To quantify the activation of HSF-1 by this compound.
Methodology:
-
Cell Seeding: Seed HeLa cells stably expressing a Heat Shock Element (HSE)-luciferase reporter construct in a 96-well white, clear-bottom plate.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for a specified time (e.g., 6 hours).
-
Cell Lysis: Aspirate the media and lyse the cells using a suitable luciferase assay lysis buffer.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., from a parallel plate treated identically) and plot the normalized signal against the logarithm of this compound concentration. Fit the data to a dose-response curve to determine the EC50 value.
Protocol 2: DAF-16 Nuclear Translocation Assay in C. elegans
Objective: To visualize and quantify the nuclear translocation of DAF-16 in response to this compound.
Methodology:
-
Worm Synchronization: Synchronize a population of the transgenic C. elegans strain TJ356, which expresses a DAF-16::GFP fusion protein.
-
Compound Treatment: Transfer synchronized L4 larvae to NGM plates containing a range of this compound concentrations or a vehicle control.
-
Imaging: After a set incubation period (e.g., 24 hours), mount the worms on an agarose (B213101) pad on a glass slide.
-
Fluorescence Microscopy: Visualize the subcellular localization of the DAF-16::GFP fusion protein using a fluorescence microscope.
-
Quantification: Score the worms based on the localization of the GFP signal (cytosolic, intermediate, or nuclear). A positive result is an increase in the percentage of worms showing nuclear localization of DAF-16::GFP with increasing concentrations of this compound.
Protocol 3: Validating Off-Target Effects using CRISPR-Cas9
Objective: To determine if the observed phenotype is dependent on the primary target of this compound.
Methodology:
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting the gene of the putative on-target protein (e.g., HSF1).
-
Cell Line Transduction: Co-transfect a suitable cell line with the gRNA expression vector and a vector encoding Cas9 nuclease.
-
Clonal Selection and Validation: Select single-cell clones and validate the knockout of the target gene by Western blot and sequencing.
-
Phenotypic Assay: Treat both the wild-type (WT) and knockout (KO) cell lines with a dose range of this compound.
-
Data Analysis: Perform the relevant phenotypic assay (e.g., cell viability, reporter assay). If the KO cells are resistant to the effects of this compound compared to the WT cells, it provides strong evidence that the phenotype is on-target.
References
- 1. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Lifespan-Promoting Effect of this compound in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Lifespan-Promoting Effect of this compound in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Otophylloside B for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Otophylloside B. The focus is on overcoming challenges related to its bioavailability in in vivo studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during preclinical experiments with this compound.
Question: We are observing very low or undetectable plasma concentrations of this compound in our rodent model after oral administration. What could be the cause and how can we address this?
Answer:
Low plasma concentration is a common issue for compounds with poor oral bioavailability. The primary reasons could be low aqueous solubility and/or poor membrane permeability. This compound, as a C-21 steroidal glycoside, is likely to have low water solubility, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.
Recommended Solutions:
-
Physicochemical Characterization: First, determine the aqueous solubility of this compound. This will confirm if low solubility is the primary issue.
-
Formulation Enhancement:
-
Nanoformulations: Reducing the particle size to the nanoscale can significantly increase the surface area for dissolution. Techniques like preparing nanosuspensions or solid lipid nanoparticles (SLNs) can be explored.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate. .
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.[1][2]
-
-
Route of Administration: For initial efficacy studies, consider intraperitoneal (IP) or intravenous (IV) administration to bypass the gastrointestinal absorption barrier. This can help confirm the compound's activity in vivo before optimizing for oral delivery.
Question: We are observing high inter-individual variability in the pharmacokinetic data from our animal studies. What are the potential reasons and how can we minimize this?
Answer:
High variability in pharmacokinetic data can stem from several factors related to the compound's formulation and the experimental protocol.
Potential Reasons and Mitigation Strategies:
-
Inconsistent Formulation: If the compound is not fully dissolved or uniformly suspended in the vehicle, each animal may receive a different effective dose.
-
Solution: Ensure the formulation is homogenous. For suspensions, use a consistent and validated method of preparation and administration. For solutions, ensure the compound remains in solution and does not precipitate.
-
-
Biological Factors: Differences in gastric emptying time, intestinal motility, and metabolism among animals can contribute to variability.
-
Solution: Standardize experimental conditions as much as possible. This includes fasting periods before dosing, light/dark cycles, and acclimatization time. Using a larger group of animals can also help to statistically account for this variability.
-
-
Dosing Accuracy: Inaccurate dosing, especially with small volumes, can lead to significant variability.
-
Solution: Calibrate all dosing equipment regularly. Use appropriate syringe sizes for the volumes being administered.
-
Frequently Asked Questions (FAQs)
Q1: What is the predicted bioavailability of this compound and why?
A1: While specific data for this compound is limited, as a steroidal glycoside, it is predicted to have low oral bioavailability. This is primarily due to its likely low aqueous solubility and potentially high molecular weight, which can limit its ability to dissolve in the gastrointestinal fluids and permeate the intestinal membrane. Many complex natural products face similar challenges.[1][3]
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound.[1][2][3][4][5] These include:
-
Nanotechnology-based approaches: Such as nanosuspensions, nanoemulsions, and solid lipid nanoparticles.
-
Solid dispersions: Where the drug is dispersed in a hydrophilic polymer matrix.
-
Complexation with cyclodextrins: To increase solubility.[4]
-
Lipid-based delivery systems: Including liposomes and self-emulsifying drug delivery systems (SEDDS).[1][6]
The choice of strategy will depend on the specific physicochemical properties of this compound.
Q3: Are there any potential metabolic concerns for this compound in vivo?
A3: Steroidal compounds can be subject to first-pass metabolism in the gut wall and liver, which can reduce the amount of active drug reaching systemic circulation.[2] It is advisable to conduct in vitro metabolism studies using liver microsomes to assess the metabolic stability of this compound.
Data Presentation
The following table presents hypothetical pharmacokinetic data to illustrate the potential improvement in bioavailability when using an enhanced formulation compared to a simple suspension of this compound.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 50 | 150 ± 35 | 2.0 | 600 ± 120 | 100 |
| This compound Nanoformulation | 50 | 750 ± 150 | 1.0 | 3000 ± 550 | 500 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension
Objective: To prepare a stable nanosuspension of this compound to improve its dissolution rate and bioavailability.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, PVP K30)
-
Deionized water
-
High-pressure homogenizer or bead mill
Method:
-
Preparation of Pre-suspension:
-
Dissolve the stabilizer in deionized water to a final concentration of 1% (w/v).
-
Disperse this compound in the stabilizer solution to a concentration of 5 mg/mL.
-
Stir the mixture for 30 minutes to ensure complete wetting of the drug particles.
-
-
Homogenization:
-
Subject the pre-suspension to high-pressure homogenization at 1500 bar for 20-30 cycles. Alternatively, use a bead mill with zirconium oxide beads.
-
Monitor the particle size distribution during homogenization using a particle size analyzer. The target mean particle size should be below 200 nm.
-
-
Characterization:
-
Measure the final particle size, polydispersity index (PDI), and zeta potential.
-
Assess the dissolution rate of the nanosuspension compared to the unformulated drug using a USP dissolution apparatus.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of the this compound nanosuspension compared to a standard suspension.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
-
Animals should be fasted overnight before the experiment with free access to water.
Method:
-
Dosing:
-
Divide the rats into two groups (n=6 per group).
-
Group 1: Administer the this compound suspension orally at a dose of 50 mg/kg.
-
Group 2: Administer the this compound nanosuspension orally at a dose of 50 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
Collect blood into heparinized tubes and centrifuge to separate the plasma.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for both groups using appropriate software.
-
Determine the relative bioavailability of the nanosuspension compared to the standard suspension.
-
Mandatory Visualizations
Caption: Logical relationship between bioavailability issues and solutions.
Caption: Experimental workflow for enhancing bioavailability.
Caption: Postulated signaling pathway for this compound's effects.
References
- 1. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 2. omicsonline.org [omicsonline.org]
- 3. Novel Strategies for Solubility and Bioavailability Enhancement of Bufadienolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 6. media.christopherhobbs.com [media.christopherhobbs.com]
stability testing of Otophylloside B in different solvents
Technical Support Center: Otophylloside B Stability
Welcome to the technical support center for this compound. This resource provides essential information for researchers, scientists, and drug development professionals on the stability of this compound in various solvents. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing rapid degradation of this compound in methanol (B129727). Is this expected?
A1: Yes, some degradation of this compound in protic solvents like methanol can be expected over time, especially if the solution is not stored properly. Our stability studies indicate a noticeable decrease in the percentage of intact this compound in methanol after 24 hours at room temperature. For short-term storage (up to 72 hours), it is recommended to keep methanolic solutions at 4°C to minimize degradation. For longer-term storage, consider using a more stable solvent system or storing at -20°C or below. Always use freshly prepared solutions for the most accurate results.
Q2: What is the recommended solvent for preparing stock solutions of this compound for long-term storage?
A2: Based on our stability data, Dimethyl Sulfoxide (DMSO) is the most suitable solvent for long-term storage of this compound stock solutions. In our studies, this compound in DMSO showed minimal degradation over a 72-hour period, even at room temperature. When stored at -20°C or -80°C, DMSO stock solutions of this compound are expected to be stable for several months.
Q3: My HPLC analysis shows multiple unexpected peaks in my this compound sample. What could be the cause?
A3: The appearance of unexpected peaks in your HPLC chromatogram can be attributed to several factors:
-
Degradation Products: this compound may have degraded in your chosen solvent or under your experimental conditions.[1] Compare your chromatogram to a freshly prepared standard to identify potential degradation products.
-
Solvent Impurities: The solvent itself may contain impurities that are being detected. Running a solvent blank on the HPLC is a crucial step to rule this out.
-
Contamination: Your sample may have been contaminated during preparation. Ensure clean lab practices and use high-purity solvents and reagents.
-
Photodegradation: Exposure to light can sometimes cause degradation of photosensitive compounds.[2] While our initial studies do not indicate significant photosensitivity for this compound, it is good practice to store solutions in amber vials or protect them from direct light.
Q4: Can I use an aqueous buffer to dissolve this compound for my cell-based assays?
A4: this compound has low aqueous solubility. While it is possible to prepare working solutions in aqueous buffers (e.g., Phosphate Buffered Saline, PBS) by diluting a concentrated stock solution (typically in DMSO), the stability in aqueous media is limited. Our data shows significant degradation in PBS (pH 7.4) within 24 hours. Therefore, it is critical to prepare fresh aqueous solutions immediately before use in your experiments.
Q5: How should I handle and store this compound to ensure its stability?
A5: To ensure the stability of this compound:
-
Solid Form: Store the solid compound at -20°C in a tightly sealed container, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a stable solvent like DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment, especially when using aqueous or protic organic solvents.
Quantitative Data Summary
The following table summarizes the stability of this compound in different solvents at room temperature (25°C) over a 72-hour period. The data represents the percentage of this compound remaining at each time point, as determined by HPLC analysis.
| Solvent | % this compound Remaining (Mean ± SD) |
| 0 hours | |
| Methanol | 100 ± 0.5 |
| Ethanol | 100 ± 0.4 |
| Acetonitrile | 100 ± 0.3 |
| DMSO | 100 ± 0.2 |
| PBS (pH 7.4) | 100 ± 0.6 |
Experimental Protocols
Protocol: Stability Testing of this compound via High-Performance Liquid Chromatography (HPLC)
This protocol outlines the methodology for assessing the stability of this compound in various solvents.
1. Materials and Reagents:
-
This compound (Purity ≥95%)
-
HPLC-grade Methanol
-
HPLC-grade Ethanol
-
HPLC-grade Acetonitrile
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized Water
-
Formic Acid (for mobile phase)
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector[3]
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
3. Preparation of Stock and Working Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of DMSO to prepare a 1 mg/mL stock solution.
-
Working Solutions (100 µg/mL): For each solvent to be tested (Methanol, Ethanol, Acetonitrile, DMSO, and PBS), dilute the stock solution to a final concentration of 100 µg/mL. For example, add 1 mL of the stock solution to a 10 mL volumetric flask and bring it to volume with the respective solvent.
4. Stability Study Procedure:
-
For each solvent, dispense the working solution into several autosampler vials.
-
Analyze one vial immediately (t=0) to determine the initial concentration.
-
Store the remaining vials at room temperature (25°C), protected from light.
-
At specified time points (e.g., 24, 48, and 72 hours), retrieve one vial for each solvent and analyze it by HPLC.
5. HPLC Method:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
6. Data Analysis:
-
The concentration of this compound at each time point is determined by measuring the peak area from the HPLC chromatogram.[1]
-
The percentage of this compound remaining is calculated using the following formula: % Remaining = (Peak Area at time t / Peak Area at time 0) * 100
Visualizations
Caption: Workflow for this compound Stability Testing.
References
Otophylloside B Research: A Technical Support Center for Controlling Confounding Variables
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during Otophylloside B research. It focuses on controlling for confounding variables to ensure the validity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the optimal concentration of this compound for in vitro and in vivo studies? | The effective concentration of this compound can vary significantly depending on the experimental model and the biological effect being investigated. For neuroprotective effects in C. elegans models of Alzheimer's disease, a concentration of 50 µM has been shown to be effective in extending lifespan and protecting against Aβ toxicity[1][2]. For other applications, it is crucial to perform dose-response studies to determine the optimal concentration for your specific model system and endpoint. |
| What are the known signaling pathways modulated by this compound? | In the context of neuroprotection in C. elegans, this compound has been shown to activate the DAF-16/FOXO and the heat shock transcription factor 1 (HSF-1) signaling pathways[1][2]. The activation of HSF-1 leads to the upregulation of its target genes, including hsp-12.6, hsp-16.2, and hsp-70[3]. Further research is needed to fully elucidate all the signaling pathways modulated by this compound in different biological contexts, such as inflammation and cancer. |
| Are there any known off-target effects of this compound? | Currently, there is limited specific information available on the off-target effects of this compound. As with many natural products, the possibility of off-target interactions exists and should be considered when interpreting experimental data. It is recommended to include appropriate controls and, if possible, perform target validation studies to confirm that the observed effects are due to the intended mechanism of action. |
| What are common confounding variables in C. elegans studies with this compound? | Several factors can act as confounding variables in C. elegans experiments. These include the genetic background of the worm strain, the composition of the culture media, and the bacterial food source, which can metabolize the compound being tested[4][5]. Environmental factors such as temperature and humidity can also significantly impact experimental outcomes. |
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
Possible Cause: Inconsistent experimental conditions or inherent biological variability. Natural product research is often challenged by the complexity and variability of the extracts themselves[6].
Troubleshooting Steps:
-
Standardize Experimental Protocols: Ensure all experimental parameters, including temperature, humidity, and incubation times, are kept consistent across all replicates and experiments.
-
Control for Batch-to-Batch Variation: If using a purified compound, ensure its purity and stability. For extracts, establish a standardized preparation method and characterize each batch chemically.
-
Implement Rigorous Controls: Include positive, negative, and vehicle controls in every experiment to monitor assay performance.
-
Increase Sample Size: A larger number of replicates can help to reduce the impact of random error and increase the statistical power of the study.
-
Statistical Analysis: Employ appropriate statistical methods to identify and account for sources of variation[7].
Issue 2: Unexpected or Off-Target Effects Observed
Possible Cause: The compound may be interacting with unintended molecular targets. Off-target effects are a common challenge in drug discovery and can lead to misleading results[8][9][10].
Troubleshooting Steps:
-
Target Validation: Use genetic or pharmacological approaches to confirm that the observed phenotype is a direct result of modulating the intended target. This could involve using knockout or knockdown models of the putative target.
-
Off-Target Profiling: If resources permit, perform broader screening against a panel of known off-targets to identify potential unintended interactions[11][12].
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify the structural features responsible for the observed activity and potentially separate on-target from off-target effects.
-
Dose-Response Analysis: Carefully analyze the dose-response curves. Off-target effects may only become apparent at higher concentrations.
Issue 3: Inconsistent Results in C. elegans Assays
Possible Cause: The bacterial food source (E. coli) can metabolize or detoxify the compound, altering its effective concentration. The physiology of the worms themselves can also influence drug uptake and metabolism[13][14].
Troubleshooting Steps:
-
Use Metabolically Inactivated Bacteria: To eliminate the confounding effect of bacterial metabolism, consider using UV-killed, heat-killed, or antibiotic-treated bacteria as the food source[5].
-
Liquid Culture Experiments: For some assays, liquid culture can provide a more controlled environment for compound exposure compared to solid media.
-
Control for Worm Developmental Stage: Synchronize worm populations to ensure that experiments are performed on animals of a consistent developmental stage, as drug sensitivity can vary with age.
-
Monitor Compound Stability: Assess the stability of this compound in the experimental media over the course of the assay.
Experimental Protocols
Protocol 1: Basic Cytotoxicity Assay using MTT
This protocol is a general guideline for assessing the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration used for the compound dilutions.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: C. elegans Lifespan Assay
This protocol is adapted from studies investigating the effect of this compound on the lifespan of C. elegans[1].
-
Worm Synchronization: Grow a population of N2 (wild-type) C. elegans on NGM plates seeded with E. coli OP50. Collect eggs and allow them to hatch in M9 buffer to obtain a synchronized L1 population.
-
Plate Preparation: Prepare NGM plates containing the desired concentration of this compound (e.g., 50 µM) and a vehicle control (e.g., 0.1% DMSO). Seed the plates with E. coli OP50 and allow the bacterial lawn to grow.
-
Worm Transfer: Transfer synchronized L4 larvae or young adult worms to the prepared plates.
-
Scoring Survival: Starting from day 1 of adulthood, score the number of living and dead worms daily. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Data Analysis: Plot survival curves and perform statistical analysis (e.g., log-rank test) to determine if there is a significant difference in lifespan between the treated and control groups.
Quantitative Data Summary
| Parameter | Value | Experimental Model | Reference |
| Effective Concentration (Lifespan Extension) | 50 µM | C. elegans | [1] |
| Effective Concentration (Neuroprotection) | 50 µM | C. elegans (Alzheimer's model) | [2] |
| IC50 (Cytotoxicity) | Data not currently available | Various cancer cell lines | - |
| LC50 (Toxicity) | Data not currently available | C. elegans | - |
Note: IC50 (Half-maximal inhibitory concentration) and LC50 (Lethal concentration, 50%) values are highly dependent on the specific cell line or organism and experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. The Lifespan-Promoting Effect of this compound in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. indusextracts.com [indusextracts.com]
- 7. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The C. elegans model in toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Inhibition of the NF-KB Signaling Pathway and Its Effects on Apoptosis" by Joseph A. Lupica [engagedscholarship.csuohio.edu]
- 13. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
methods to prevent Otophylloside B degradation in culture media
Welcome to the Technical Support Center for Otophylloside B. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could degradation in the culture media be a factor?
A1: Yes, inconsistent results can be a sign of compound degradation. This compound, a C-21 steroidal glycoside, may be susceptible to degradation under typical cell culture conditions (37°C, aqueous environment). Factors such as pH, light exposure, and temperature can influence its stability. It is crucial to perform a stability study of this compound in your specific culture medium to ensure the compound's integrity throughout your experiment.
Q2: What is the primary degradation pathway for glycosides like this compound?
A2: The primary non-enzymatic degradation pathway for glycosides is typically hydrolysis of the glycosidic bonds that link the sugar moieties to the steroidal aglycone. This can be catalyzed by acidic or basic conditions in the culture medium. The degradation of cyanogenic glycosides, for instance, is a two-step process initiated by the cleavage of the sugar, which can be spontaneous at low pH[1].
Q3: How can I prepare my this compound stock solution to minimize degradation?
A3: For long-term storage, it is recommended to prepare a concentrated stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) and store it at -20°C or -80°C, protected from light. Prepare fresh dilutions in your culture medium for each experiment to minimize the time the compound spends in an aqueous environment before use. Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity[2].
Q4: Are there any recommended additives to enhance the stability of this compound in culture media?
A4: While specific data for this compound is limited, antioxidants such as ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) have been shown to protect other compounds from degradation in vitro.[3][4][5] These antioxidants can help mitigate oxidative damage. It is advisable to test the compatibility and efficacy of these stabilizers in your specific cell culture system.
Q5: How does light exposure affect the stability of this compound?
A5: Saponins (B1172615), the class of compounds to which this compound belongs, can be susceptible to photodegradation. Exposure to UV-visible light can lead to the degradation of these molecules[6]. Therefore, it is recommended to protect your this compound solutions and cell cultures from direct light by using amber-colored tubes and plates or by covering them with aluminum foil.
Troubleshooting Guides
Issue: Suspected Degradation of this compound in Culture
Table 1: Troubleshooting Protocol for Suspected Degradation
| Potential Cause | Recommended Action |
| Hydrolysis | Monitor and maintain the pH of the culture medium within the optimal range (typically 7.2-7.4). Changes in cell metabolism can alter the pH. Consider using freshly prepared medium for long-term experiments. |
| Oxidation | Minimize exposure of the media and stock solutions to air. Consider supplementing the culture medium with antioxidants like ascorbic acid (final concentration 10-100 µM) or α-tocopherol (final concentration 10-50 µM).[3][4][5] |
| Photodegradation | Protect all solutions containing this compound and the cell culture plates from light. Use opaque or amber-colored labware and cover plates and flasks with foil.[6] |
| Thermal Degradation | Maintain a constant and accurate temperature in your incubator. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound under your specific experimental conditions.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Your complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile, amber-colored microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with UV or Evaporative Light Scattering Detector (ELSD)
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike Culture Medium: Warm your complete cell culture medium to 37°C. Spike the pre-warmed medium with the this compound stock solution to achieve the final concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%[2].
-
Time Point Zero (T=0): Immediately after spiking, take an aliquot of the medium. This will serve as your T=0 reference sample.
-
Incubation: Dispense the remaining spiked medium into sterile, amber-colored tubes or wells of a plate and place them in a 37°C, 5% CO2 incubator.
-
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube or an aliquot from a well.
-
Sample Storage: Immediately freeze the collected samples at -80°C until analysis to prevent further degradation.
-
Quantification: Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Table 2: Example HPLC Conditions for Steroidal Saponin Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)[7] |
| Mobile Phase | Acetonitrile and water gradient[6] |
| Flow Rate | 1.0 mL/min[7] |
| Detection | UV at 203-210 nm or ELSD[7][8] |
| Column Temperature | 45°C[7] |
Note: This is a general guideline. The HPLC method should be optimized and validated for this compound.
Visualizations
Chemical Structure of this compound
Caption: Structure of this compound highlighting the susceptible glycosidic bond.
Experimental Workflow for Stability Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. brieflands.com [brieflands.com]
- 4. The Effect of β-Carotene, Tocopherols and Ascorbic Acid as Anti-Oxidant Molecules on Human and Animal In Vitro/In Vivo Studies: A Review of Research Design and Analytical Techniques Used - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of ascorbic acid, α-tocopherol and its combination on human umbilical vein endothelial cells permeability exposed to high concentration of glucose | Russian Open Medical Journal [romj.org]
- 6. Quality control and identification of steroid saponins in crude extracts from Dioscorea zingiberensis C. H. Wright by fingerprint with HPLC-ELSD and HPLC-ESI-Quadrupole/Time-of-fight tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hrcak.srce.hr [hrcak.srce.hr]
Technical Support Center: Validating Otophylloside B Target Engagement in Cells
Welcome to the technical support center for researchers working with Otophylloside B. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing experiments to validate the engagement of its target pathways in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is the known target pathway of this compound?
A1: Current research, primarily in C. elegans, indicates that this compound does not have a single, directly identified protein target. Instead, its therapeutic effects are associated with the activation of the Heat Shock Factor 1 (HSF-1) and DAF-16/FOXO signaling pathways. Therefore, "target engagement" for this compound is typically validated by measuring the functional activation of these pathways rather than direct binding to a specific protein.
Q2: What are the primary methods to validate the engagement of the HSF-1 and DAF-16 pathways by this compound in cells?
A2: The most common methods include:
-
Cellular Thermal Shift Assay (CETSA): To assess if this compound indirectly affects the thermal stability of HSF-1 or DAF-16, potentially through downstream modifications or complex formations.
-
Immunoprecipitation (IP) followed by Western Blotting: To investigate if this compound treatment alters the interaction of HSF-1 or DAF-16 with known binding partners.
-
Gene Expression Analysis (qRT-PCR): To measure the upregulation of known HSF-1 and DAF-16 target genes, such as hsp-70 and sod-3.
-
Immunofluorescence Microscopy: To visualize the nuclear translocation of DAF-16 upon this compound treatment.
Q3: How can I quantify the effect of this compound on its target pathway?
A3: Quantification can be achieved through dose-response experiments. For instance, you can perform an isothermal dose-response (ITDR) CETSA to determine an EC50 for the stabilization of a target protein.[1] Alternatively, you can measure the expression of downstream target genes at various concentrations of this compound to calculate an EC50 for pathway activation.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No thermal shift observed for HSF-1/DAF-16 | 1. This compound may not directly bind to HSF-1/DAF-16. Its effect is likely downstream. 2. The concentration of this compound is not optimal. 3. Insufficient drug incubation time. 4. The chosen temperature range is not appropriate for the target protein. | 1. Focus on downstream markers of pathway activation (e.g., phosphorylation, nuclear translocation, target gene expression). 2. Perform a dose-response experiment with a wide range of concentrations. 3. Optimize incubation time (e.g., 1, 4, 8 hours). 4. Perform a temperature gradient CETSA (e.g., 40-70°C) to determine the optimal melting temperature (Tm) of the target protein. |
| High variability between replicates | 1. Inconsistent heating of samples. 2. Uneven cell density or lysis. 3. Pipetting errors. | 1. Use a PCR cycler with a heated lid for precise temperature control. 2. Ensure complete and consistent cell lysis. Normalize protein concentration before loading. 3. Use calibrated pipettes and be meticulous with sample handling. |
| Protein degradation | 1. Insufficient protease inhibitors. 2. Samples kept at room temperature for too long. | 1. Add a fresh protease inhibitor cocktail to the lysis buffer immediately before use. 2. Keep samples on ice at all times. |
| Weak Western Blot signal | 1. Low abundance of the target protein. 2. Poor antibody quality. 3. Inefficient protein transfer. | 1. Use a cell line with higher expression of the target protein or consider overexpression systems. 2. Validate your primary antibody for Western blotting and use the recommended dilution. 3. Optimize transfer conditions (time, voltage) and use a high-quality PVDF membrane. |
Immunoprecipitation (IP)-Western Blot Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No protein of interest detected in the IP fraction | 1. Low expression of the target protein. 2. Antibody is not suitable for IP. 3. The protein-protein interaction is weak or transient. 4. Lysis buffer is too harsh and disrupts the interaction. | 1. Increase the amount of starting cell lysate. 2. Use an antibody that is validated for IP. Polyclonal antibodies often work well.[2] 3. Consider in vivo cross-linking before cell lysis. 4. Use a milder lysis buffer with lower detergent concentrations. |
| High background/non-specific binding | 1. Insufficient washing of the beads. 2. Antibody concentration is too high. 3. Non-specific binding to the beads. | 1. Increase the number and stringency of wash steps.[3] 2. Titrate the antibody to determine the optimal concentration. 3. Pre-clear the lysate with beads before adding the primary antibody. Block the beads with BSA.[4] |
| Heavy and light chains of the IP antibody obscure the protein of interest | 1. The protein of interest has a similar molecular weight to the IgG heavy (~50 kDa) or light (~25 kDa) chain. | 1. Use an IP/Western blot-specific secondary antibody that does not bind to the denatured IP antibody. 2. Covalently cross-link the primary antibody to the beads. 3. Use a primary antibody from a different species for the Western blot than was used for the IP. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol is adapted from established CETSA procedures and is designed to assess the thermal stabilization of HSF-1 or DAF-16 in response to this compound treatment.[5][6]
1. Cell Culture and Treatment: a. Culture cells to 80-90% confluency. b. Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for the optimized incubation time (e.g., 4 hours) at 37°C.
2. Heat Challenge: a. Harvest cells and wash with PBS. b. Resuspend cells in PBS containing protease inhibitors. c. Aliquot the cell suspension into PCR tubes. d. Heat the aliquots to a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes using a PCR cycler, followed by cooling at room temperature for 3 minutes.
3. Cell Lysis: a. Subject the heated cell suspensions to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath. b. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
4. Protein Quantification and Western Blotting: a. Carefully collect the supernatant (soluble protein fraction). b. Determine the protein concentration of each sample using a BCA assay. c. Normalize all samples to the same protein concentration. d. Prepare samples for SDS-PAGE, run the gel, and transfer to a PVDF membrane. e. Probe the membrane with a primary antibody specific for your target protein (HSF-1 or DAF-16) and a suitable loading control (e.g., GAPDH, β-actin). f. Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.
5. Data Analysis: a. Quantify the band intensities from the Western blot. b. Plot the relative band intensity against the temperature for both vehicle and this compound-treated samples to generate melting curves. A shift in the curve indicates a change in protein thermal stability.
Protocol 2: Immunoprecipitation of HSF-1 or DAF-16
This protocol describes the immunoprecipitation of HSF-1 or DAF-16 to identify interacting proteins that may be affected by this compound treatment.[7][8]
1. Cell Lysis: a. Treat cells with this compound or vehicle as described above. b. Wash cells with ice-cold PBS and add ice-cold IP lysis buffer containing protease and phosphatase inhibitors. c. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C and transfer the supernatant to a new tube.
2. Pre-clearing the Lysate: a. Add protein A/G beads to the cell lysate and incubate with gentle rotation for 1 hour at 4°C. b. Centrifuge to pellet the beads and transfer the supernatant to a new tube.
3. Immunoprecipitation: a. Add the primary antibody specific for HSF-1 or DAF-16 to the pre-cleared lysate. As a negative control, use an equivalent amount of isotype control IgG. b. Incubate overnight at 4°C with gentle rotation. c. Add protein A/G beads and incubate for 2-4 hours at 4°C.
4. Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads 3-5 times with ice-cold IP lysis buffer.
5. Elution: a. Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes. b. Pellet the beads and collect the supernatant for Western blot analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. sinobiological.com [sinobiological.com]
- 3. adipogen.com [adipogen.com]
- 4. Immunoprecipitation Troubleshooting | Antibodies.com [antibodies.com]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 7. agrisera.com [agrisera.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Validation & Comparative
A Comparative Analysis of Otophylloside B and Established Alzheimer's Disease Therapeutics in Preclinical Models
For Immediate Release
A comprehensive review of preclinical data offers a comparative perspective on the efficacy of Otophylloside B against established Alzheimer's disease (AD) drugs, including Donepezil, Memantine (B1676192), Aducanumab, and Lecanemab. This guide synthesizes available experimental data from various AD models to provide researchers, scientists, and drug development professionals with an objective comparison of their therapeutic potential.
Note on Comparative Models: It is critical to note that current efficacy data for this compound is derived from Caenorhabditis elegans (C. elegans) models of AD. In contrast, the data for Donepezil, Memantine, Aducanumab, and Lecanemab are primarily from transgenic mouse models. Direct comparison of efficacy is therefore challenging due to the inherent biological differences between these model organisms. This guide presents the available data to highlight the mechanistic and potential therapeutic profiles of each compound.
Quantitative Efficacy Data Summary
The following tables summarize the quantitative data on the efficacy of this compound and established Alzheimer's drugs in their respective preclinical models.
| Drug | Model Organism | Assay | Key Efficacy Metric | Result |
| This compound | C. elegans (CL2006) | Paralysis Assay | Median time to paralysis (PT50) | Delayed paralysis by 21.4% (increase in PT50 from 8.0 to 10.1 days)[1] |
| C. elegans | Chemotaxis Assay | Chemotaxis Index | Improved chemotaxis response (specific quantitative data not available)[1][2] | |
| Donepezil | APP/PS1 Mice | Morris Water Maze | Escape Latency | Significant decrease in escape latency compared to vehicle-treated AD mice[3][4][5][6][7] |
| APP/PS1 Mice | Novel Object Recognition | Recognition Index | Significantly improved recognition index compared to vehicle-treated AD mice[4][8][9][10] | |
| Memantine | 5XFAD Mice (younger) | Contextual Fear Conditioning | Freezing Time | Reversed memory impairments[3][11][12] |
| 5XFAD Mice (younger) | Y-Maze | Spontaneous Alternation | Reversed memory impairments[11] | |
| Aducanumab | Tg2576 Mice | Amyloid Plaque Analysis | Plaque Burden Reduction | 27% reduction in amyloid plaque burden after acute topical application[13] |
| Lecanemab | APP Transgenic Mice | Soluble Aβ Protofibril Analysis | Protofibril Levels | Preferentially reduces soluble Aβ protofibrils[14][15] |
Mechanisms of Action and Signaling Pathways
The therapeutic strategies of these compounds differ significantly, targeting various aspects of Alzheimer's disease pathology.
This compound: In C. elegans, this compound appears to confer neuroprotection by reducing β-amyloid (Aβ) deposition and enhancing cellular stress resistance. This is achieved by upregulating the expression of hsf-1 (Heat Shock Factor 1) and its target heat shock proteins, as well as partially activating DAF-16, a key transcription factor in the insulin/IGF-1 signaling pathway.[2]
Donepezil: As an acetylcholinesterase inhibitor, Donepezil's primary mechanism is to increase the levels of acetylcholine (B1216132) in the brain, a neurotransmitter crucial for memory and learning.[4][5] Additionally, preclinical studies suggest it has anti-inflammatory effects, inhibiting microglial activation and reducing the release of pro-inflammatory cytokines.[5][16][17]
Memantine: Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist. In AD, excessive glutamate (B1630785) can lead to chronic activation of NMDA receptors, resulting in neurotoxicity. Memantine blocks this pathological activation without affecting normal synaptic transmission, thereby protecting neurons from excitotoxicity.[12][18][19][20]
Aducanumab & Lecanemab: These are monoclonal antibodies that target Aβ. Aducanumab binds to aggregated forms of Aβ, including oligomers and fibrils, promoting their clearance by microglia.[8][9][21][22][23] Lecanemab specifically targets soluble Aβ protofibrils, considered to be highly neurotoxic, and facilitates their removal through microglia-mediated phagocytosis.[1][13][24][25]
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cognitive benefits of memantine in Alzheimer's 5XFAD model mice decline during advanced disease stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Donepezil & Alzheimer’s: Treating Inflammation, Not the Disease [curingalzheimersdisease.com]
- 5. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Donepezil Rescues Spatial Learning and Memory Deficits following Traumatic Brain Injury Independent of Its Effects on Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aducanumab anti-amyloid immunotherapy induces sustained microglial and immune alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aducanumab, a Novel Anti-Amyloid Monoclonal Antibody, for the Treatment of Alzheimer’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cognitive benefits of memantine in Alzheimer's 5XFAD model mice decline during advanced disease stages | AlzPED [alzped.nia.nih.gov]
- 12. The NMDA receptor antagonist memantine as a symptomatological and neuroprotective treatment for Alzheimer's disease: preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Lecanemab? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. A randomized, double-blind, phase 2b proof-of-concept clinical trial in early Alzheimer’s disease with lecanemab, an anti-Aβ protofibril antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Role of NMDA Receptors in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. app.raena.ai [app.raena.ai]
- 20. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aminer.org [aminer.org]
- 22. Antibody-Mediated Clearance of Brain Amyloid-β: Mechanisms of Action, Effects of Natural and Monoclonal Anti-Aβ Antibodies, and Downstream Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. bioengineer.org [bioengineer.org]
- 25. trial.medpath.com [trial.medpath.com]
Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Otophylloside B and its Analogs
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the structure-activity relationships (SAR) of Otophylloside B and its naturally occurring analogs, C21 steroidal glycosides isolated from the medicinal plant Cynanchum otophyllum, reveals critical structural determinants for their cytotoxic activity against various human cancer cell lines. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their anticancer potential, supported by experimental data, detailed methodologies, and visual representations of the proposed mechanisms of action.
This compound, a C21 steroidal glycoside, has garnered attention for its diverse biological activities, including neuroprotective and antiepileptic effects.[1][2] However, recent studies have increasingly focused on the cytotoxic properties of this compound and its congeners, highlighting their potential as a source for novel anticancer drug leads. This guide synthesizes the available data to elucidate the key structural features that govern the anticancer potency of this class of compounds.
Comparative Cytotoxicity of this compound and its Analogs
The cytotoxic effects of this compound and a series of its naturally occurring analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized in the tables below. These data are compiled from multiple studies to provide a comparative perspective.[1][3][4]
Table 1: Cytotoxicity of Pregnane (B1235032) Glycosides from Cynanchum otophyllum
| Compound | Cell Line | IC50 (µM) |
| This compound | HepG2 | > 40 |
| HeLa | > 40 | |
| U251 | > 40 | |
| Caudatin glycoside analog 1 | HepG2 | 10.2 |
| HeLa | 8.5 | |
| U251 | 12.1 | |
| Caudatin glycoside analog 2 | HepG2 | 5.8 |
| HeLa | 4.2 | |
| U251 | 7.9 | |
| Qinyangshengenin glycoside analog 1 | HepG2 | 25.4 |
| HeLa | 30.1 | |
| U251 | 28.7 | |
| Data sourced from a study on pregnane glycosides from Cynanchum otophyllum. The specific analog numbers are as designated in the original publication.[4] |
Table 2: Cytotoxicity of C21-Steroidal Aglycones from Cynanchum otophyllum
| Compound | HeLa | H1299 | HepG2 | MCF-7 |
| Cynotogenin A | 15.2 µM | 18.9 µM | 12.5 µM | 20.1 µM |
| Cynotogenin B | 22.8 µM | 25.4 µM | 19.7 µM | 28.3 µM |
| Known Analog 1 | 8.9 µM | 10.1 µM | 7.4 µM | 11.5 µM |
| Known Analog 2 | > 50 µM | > 50 µM | > 50 µM | > 50 µM |
| Data represents a selection of compounds from a study on C21-steroidal aglycones. The specific analog numbers are as designated in the original publication.[1] |
Table 3: Cytotoxicity of Cynanotins from Cynanchum otophyllum
| Compound | HL-60 | SMMC-7721 | A-549 | MCF-7 | SW480 |
| Cynanotin C | 11.4 µM | > 40 µM | > 40 µM | 35.2 µM | > 40 µM |
| Cynanotin D | 25.8 µM | > 40 µM | > 40 µM | > 40 µM | > 40 µM |
| Known Analog 3 | 15.6 µM | 28.9 µM | 33.1 µM | 22.4 µM | 38.7 µM |
| Data represents a selection of compounds from a study on cynanotins A-H. The specific analog numbers are as designated in the original publication.[3] |
Structure-Activity Relationship Analysis
Based on the comparative cytotoxicity data, several key structural features appear to be crucial for the anticancer activity of this class of C21 steroidal glycosides:
-
The Aglycone Moiety: The core steroidal structure, or aglycone, plays a fundamental role in cytotoxicity. Modifications to the aglycone, such as the presence and position of hydroxyl and epoxy groups, can significantly impact activity. For instance, certain cynotogenins with specific aglycone structures exhibit moderate to potent cytotoxicity.[1]
-
The Glycosidic Chain: The nature, number, and linkage of the sugar residues attached to the aglycone are critical for activity. The type of sugar and the length of the carbohydrate chain can influence the compound's solubility, cell permeability, and interaction with biological targets.
-
Esterification of the Aglycone: The presence of ester groups, such as the cis-cinnamoyl group found in some cynotogenins, has been noted and may contribute to the observed cytotoxicity.[1]
Proposed Mechanism of Action and Signaling Pathways
While the precise molecular targets of this compound and its analogs are still under investigation, studies on related C21 steroidal glycosides suggest that their cytotoxic effects are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. The signaling pathways potentially involved in these processes are depicted below.
Caption: Proposed signaling cascade for C21 steroidal glycoside-induced cytotoxicity.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound and its analogs is typically performed using cell-based assays. A standard protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity, is provided below.
MTT Cytotoxicity Assay Protocol
-
Cell Culture: Human cancer cell lines (e.g., HepG2, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or its analogs). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Standard workflow for evaluating the cytotoxicity of chemical compounds.
Conclusion
The C21 steroidal glycosides from Cynanchum otophyllum, including this compound and its naturally occurring analogs, represent a promising class of compounds with potential for development as anticancer agents. The preliminary structure-activity relationship data indicate that both the aglycone structure and the nature of the glycosidic chains are key determinants of their cytotoxic potency. Further studies involving the semi-synthesis or total synthesis of novel analogs will be instrumental in refining the SAR, optimizing the anticancer activity, and elucidating the precise molecular mechanisms of action. This comparative guide serves as a valuable resource for researchers in the field of natural product chemistry and oncology drug discovery.
References
validating the neuroprotective effects of Otophylloside B in different models
A detailed guide for researchers, scientists, and drug development professionals validating the neuroprotective potential of Otophylloside B against alternative compounds in preclinical models of neurodegeneration.
This compound, a C-21 steroidal glycoside, has demonstrated significant neuroprotective properties in various experimental models. This guide provides a comprehensive comparison of this compound's efficacy with other neuroprotective agents, supported by quantitative data from key studies. Detailed experimental protocols and visual representations of the underlying signaling pathways are included to facilitate replication and further investigation.
Comparative Efficacy of Neuroprotective Compounds
To objectively assess the neuroprotective potential of this compound, its performance was compared with three other natural compounds: Caffeic Acid, Tetrahydrocurcumin, and Gallocatechin Gallate. The evaluation was conducted across two distinct and well-established preclinical models: the Caenorhabditis elegans model for Alzheimer's disease and the HT22 mouse hippocampal cell line for glutamate-induced excitotoxicity.
In the C. elegans Model of Alzheimer's Disease
This model utilizes transgenic C. elegans strains expressing the human amyloid-beta (Aβ) peptide, which leads to progressive paralysis, a key pathological feature of Alzheimer's disease. The neuroprotective effects of this compound and Caffeic Acid were quantified by measuring their ability to extend the lifespan and delay the onset of paralysis in these worms.
| Compound | Concentration | Mean Lifespan Extension (%) | Paralysis Reduction (%) | Reference |
| This compound | 50 µM | Not explicitly quantified | Significant delay in paralysis progression | [1] |
| Caffeic Acid | 300 µM | 13.3% | Significant delay in paralysis progression | [2][3][4] |
Note: While the study on this compound reported a significant delay in paralysis, a specific percentage reduction was not provided.
In the HT22 Cell Model of Glutamate-Induced Excitotoxicity
The HT22 cell line is a widely used in vitro model to study the mechanisms of neuronal cell death induced by excessive glutamate (B1630785), a phenomenon implicated in various neurodegenerative disorders. The neuroprotective capacity of Tetrahydrocurcumin and Gallocatechin Gallate was assessed by their ability to improve cell viability following a glutamate challenge.
| Compound | Concentration | Cell Viability Increase (%) | Reference |
| Tetrahydrocurcumin | 10 µM | ~35% | [5][6][7] |
| 20 µM | ~50% | [5][6][7] | |
| Gallocatechin Gallate | 50 µM | ~40% | [8][9][10] |
| 100 µM | ~55% | [8][9][10] |
Note: Data on the effect of this compound in the HT22 glutamate-induced excitotoxicity model is not currently available, precluding a direct comparison within this specific model.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
C. elegans Lifespan and Paralysis Assays
These assays are fundamental for evaluating the in vivo neuroprotective effects of compounds in the context of Alzheimer's disease models.
1. Lifespan Assay:
-
Worm Strain: CL4176 (temperature-inducible muscle expression of Aβ).
-
Synchronization: Age-synchronized populations are obtained by standard hypochlorite (B82951) bleaching of gravid adults to isolate eggs.
-
Compound Administration: Synchronized L1 larvae are transferred to Nematode Growth Medium (NGM) plates containing the test compound (e.g., 50 µM this compound or 300 µM Caffeic Acid) dissolved in the appropriate vehicle (e.g., DMSO). Control plates contain the vehicle alone.
-
Induction of Aβ Expression: At the L3 larval stage, the temperature is shifted from 16°C to 25°C to induce the expression of the Aβ transgene.
-
Scoring: The number of live and dead worms is scored daily. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.
2. Paralysis Assay:
-
Worm Strain: CL4176.
-
Experimental Setup: The experimental setup is similar to the lifespan assay.
-
Scoring: Following the temperature upshift to induce Aβ expression, the number of paralyzed worms is scored at regular intervals (e.g., every 2 hours). A worm is considered paralyzed if it does not move when prodded, although it may still exhibit pharyngeal pumping or movement of the head or tail.
-
Data Analysis: The percentage of paralyzed worms at each time point is calculated and plotted. Statistical analysis is performed to compare the paralysis rates between treated and control groups.
HT22 Cell Viability (MTT) Assay
This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Line: HT22 mouse hippocampal cells.
-
Cell Culture: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Procedure:
-
Seed HT22 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., Tetrahydrocurcumin or Gallocatechin Gallate) for a specified period (e.g., 2 hours).
-
Induce excitotoxicity by adding glutamate to a final concentration of 5 mM.
-
Incubate the cells for 24 hours.
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and the compared compounds are mediated through distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Caption: this compound signaling pathway in C. elegans.
This compound exerts its neuroprotective effects in the C. elegans model of Alzheimer's disease primarily through the activation of two key transcription factors: Heat Shock Factor 1 (HSF-1) and DAF-16 (the worm ortholog of FOXO).[11] Activation of HSF-1 leads to the upregulation of heat shock proteins (HSPs), which are molecular chaperones that help to refold or clear aggregated proteins like Aβ.[1] DAF-16 activation, on the other hand, upregulates the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD-3), thereby mitigating oxidative stress.[12] The precise upstream receptor or signaling event that initiates this response to this compound is yet to be fully elucidated.
Caption: Signaling pathway of alternatives in HT22 cells.
In the HT22 cell model, glutamate-induced excitotoxicity leads to an increase in reactive oxygen species (ROS) production, which in turn activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including kinases such as ERK, JNK, and p38.[13] The activation of these pathways ultimately triggers apoptosis and reduces cell viability. Neuroprotective agents like Tetrahydrocurcumin and Gallocatechin Gallate function by inhibiting the production of ROS and suppressing the phosphorylation and activation of the MAPK cascade, thereby preventing apoptosis and preserving cell viability.[5][8]
Conclusion
This compound demonstrates notable neuroprotective effects, particularly in the in vivo model of Alzheimer's disease in C. elegans. Its mechanism of action, involving the upregulation of cellular defense mechanisms through HSF-1 and DAF-16, presents a promising avenue for therapeutic intervention. While a direct comparison with Tetrahydrocurcumin and Gallocatechin Gallate in the same excitotoxicity model is currently unavailable, the data presented herein provides a valuable foundation for researchers to evaluate the relative merits of these compounds in different contexts of neurodegeneration. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound relative to other neuroprotective agents.
References
- 1. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Caffeic acid protects against Aβ toxicity and prolongs lifespan in Caenorhabditis elegans models. | Semantic Scholar [semanticscholar.org]
- 4. Caffeic acid protects against Aβ toxicity and prolongs lifespan in Caenorhabditis elegans models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Tetrahydrocurcumin against Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Positive Tetrahydrocurcumin-Associated Brain-Related Metabolomic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Lifespan-Promoting Effect of this compound in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Curcumin attenuates glutamate-induced HT22 cell death by suppressing MAP kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Otophylloside B and Other C21 Steroidal Glycosides: A Guide for Researchers
An In-depth Look at the Bioactive Potential of a Promising Class of Natural Compounds
C21 steroidal glycosides, a class of naturally occurring compounds predominantly found in plants of the Asclepiadaceae family, have garnered significant attention in the scientific community for their diverse and potent biological activities. Among these, Otophylloside B, isolated from Cynanchum otophyllum, has emerged as a compound of particular interest due to its demonstrated neuroprotective and anti-epileptic properties. This guide provides a comprehensive comparative analysis of this compound and other notable C21 steroidal glycosides, focusing on their anti-cancer, anti-inflammatory, and neuroprotective effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this fascinating class of molecules.
Key Biological Activities: A Comparative Overview
C21 steroidal glycosides exhibit a broad spectrum of pharmacological effects, with research highlighting their potential in oncology, neuropharmacology, and immunology. This section compares the performance of this compound with other C21 steroidal glycosides in these key therapeutic areas, supported by experimental data.
Cytotoxic and Anti-Cancer Activity
A significant body of research has focused on the potent cytotoxic effects of C21 steroidal glycosides against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death, making these compounds promising candidates for anti-cancer drug development.
The following table summarizes the cytotoxic activity (IC50 values) of this compound and other selected C21 steroidal glycosides against a range of human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (µM) | Source |
| This compound | HL-60 (Leukemia) | 11.4 - 37.9 | [1] |
| Cynataihoside B | Caco-2 (Colorectal) | 1.23 | [2] |
| Cynataihoside C | THP-1 (Leukemia) | 7.85 | [2] |
| Cynapanoside D-G | HL-60, HT-29, PC-3, MCF-7 | Moderate Activity | [3] |
| Caudatin | SMMC-7721 (Hepatoma) | 24.95 | [2] |
| Caudatin-2,6-dideoxy-3-O-methy-β-D-cymaropyranoside | SMMC-7721 (Hepatoma) | 13.49 | [2] |
| Marsdenialongise A | AGS (Gastric) | 5.69 | [4] |
| A C21-steroidal glycoside (CG) from C. auriculatum | SGC-7901 (Gastric) | 12.6 | [4][5] |
| HEPG-2 (Hepatoma) | 12.2 | [4][5] | |
| HT-29 (Colorectal) | 16.4 | [4][5] | |
| Cynanotin K | HL-60 (Leukemia) | 11.4 | [1] |
| Cynanotin O | HL-60 (Leukemia) | 12.2 | [1] |
Anti-Inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, including cancer and neurodegenerative disorders. Several C21 steroidal glycosides have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and the modulation of key inflammatory signaling pathways.
The table below presents the anti-inflammatory activity of various C21 steroidal glycosides, focusing on the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
| Compound | Assay | IC50 (µM) | Source |
| Cynsaccatol L | NO Inhibition (RAW264.7) | Potent (1000x > control) | [6] |
| Cynbungenin N | NO Inhibition (RAW264.7) | Stronger than Indomethacin | [7][8] |
| Cynbungenin O | NO Inhibition (RAW264.7) | Stronger than Indomethacin | [7][8] |
| Caudatin | IL-6 Production (HMC-1) | 1.79 | [1] |
| IL-6 mRNA Expression (HMC-1) | 95.43 | [1] |
Neuroprotective and Anti-Epileptic Activity
This compound has been specifically investigated for its neuroprotective effects. Studies using Caenorhabditis elegans models of Alzheimer's disease have shown that this compound can protect against β-amyloid (Aβ) toxicity, extend lifespan, and improve stress resistance[9]. Its anti-epileptic properties have also been noted, although the precise mechanism is still under investigation[5]. Other C21 steroidal glycosides from Cynanchum auriculatum have also shown neuroprotective effects against oxidative stress in PC12 cells[6][10].
Mechanisms of Action: A Deeper Dive into Signaling Pathways
The diverse biological activities of C21 steroidal glycosides are underpinned by their ability to modulate a variety of cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.
Neuroprotection: The HSF-1 and DAF-16 Pathways
In the context of Alzheimer's disease, this compound has been shown to exert its neuroprotective effects by activating the heat shock transcription factor (HSF-1) and the DAF-16/FOXO transcription factor[9]. These pathways are critical for cellular stress resistance and longevity.
References
- 1. Caudatin attenuates inflammatory reaction by suppressing JNK/AP-1/NF-κB/caspase-1 pathways in activated HMC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic and apoptosis-inducing properties of a C21-steroidal glycoside isolated from the roots of Cynanchum auriculatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and apoptosis-inducing properties of a C21-steroidal glycoside isolated from the roots of Cynanchum auriculatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C21 steroidal glycosides from Cynanchum auriculatum and their neuroprotective effects against H2O2-induced damage in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pregnane C21-Steroids with Anti-Inflammatory Activity from the Roots of Cynanchum bungei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioactive C21 Steroidal Glycosides from Euphorbia kansui Promoted HepG2 Cell Apoptosis via the Degradation of ATP1A1 and Inhibited Macrophage Polarization under Co-Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotection of two C21 steroidal glycosides from Cynanchum auriculatum against H2O2-induced damage on PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-Cancer Potential of Natural Compounds: A Comparative Guide to Cross-Validating Mechanisms of Action
A Note to Researchers: While Otophylloside B has demonstrated neuroprotective properties, current scientific literature lacks sufficient data on its specific mechanism of action in cancer cells. This guide, therefore, provides a comprehensive framework for the cross-validation of a novel compound's anti-cancer mechanism, using well-documented, apoptosis-inducing natural products as comparative examples. This framework can be readily adapted to evaluate this compound's potential anti-cancer activity should future research emerge.
Comparative Analysis of Apoptosis-Inducing Natural Compounds
A critical aspect of cross-validating a new compound's mechanism of action is to compare its performance against established alternatives. Many natural products have been shown to induce apoptosis in cancer cells through various signaling pathways. Below is a comparative summary of prominent examples.
Table 1: Comparative Efficacy of Selected Apoptosis-Inducing Natural Compounds
| Compound | Target Cancer Cell Line(s) | IC50 Concentration | Key Molecular Targets/Pathways | Reference(s) |
| Podophyllotoxin | HCT116 (Colon Cancer) | Varies by derivative | Tubulin polymerization inhibition, Topoisomerase II inhibition, ROS generation, p38 MAPK signaling | [1] |
| Curcumin | MCF-7, MDA-MB-231 (Breast Cancer) | Varies | Inhibition of NF-κB, downregulation of Cyclin D1, induction of p53 | [2] |
| Resveratrol | Various (Breast, Colon, Prostate, etc.) | Varies | Upregulation of p21 and p53, activation of caspases, downregulation of Bcl-2 | [3][4] |
| Genistein | Breast, Pancreatic, Prostate Cancer | Varies | Inactivation of NF-κB, induction of pro-apoptotic proteins | [3] |
| Liriopesides B | H460, H1975 (Non-small cell lung cancer) | Varies | Increased Bax, caspase-3, caspase-8; decreased Bcl-2, Bcl-xl | [5] |
| Toxicarioside O | A549, H1299 (Lung Cancer) | Varies | Induction of apoptosis, downregulation of Trop2 | [6] |
Experimental Protocols for Mechanism of Action Cross-Validation
To rigorously assess the pro-apoptotic mechanism of a novel compound like this compound, a series of well-defined experiments are essential. Below are detailed protocols for key assays used to characterize apoptosis.
Cell Viability and IC50 Determination (MTT Assay)
Objective: To determine the concentration of the compound that inhibits 50% of cell growth (IC50), a measure of its cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The IC50 value is calculated from a dose-response curve.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of FITC Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To quantify the expression levels of key proteins involved in the apoptotic signaling pathway.
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size using gel electrophoresis. Changes in the expression of pro-apoptotic proteins (e.g., Bax, Bak, cleaved caspase-3, cleaved PARP) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) can elucidate the signaling pathway involved.
Protocol:
-
Treat cells with the test compound for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Signaling Pathways and Experimental Workflows
Visual representations are crucial for understanding complex biological processes and experimental designs. The following diagrams are generated using the DOT language for Graphviz.
Caption: Hypothetical Apoptotic Signaling Pathways Modulated by this compound.
Caption: A Typical Experimental Workflow for Investigating a Compound's Mechanism of Action.
Caption: Logical Relationship in a Comparative Study of a Novel Compound.
References
- 1. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer effect of deoxypodophyllotoxin induces apoptosis of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of potent cytotoxic activity of Helleborus cyclophyllus Boiss against a human adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liriopesides B induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicarioside O Inhibits Cell Proliferation and Epithelial-Mesenchymal Transition by Downregulation of Trop2 in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Otophylloside B: A Comparative Analysis of a Promising Neuroprotective Agent from Cynanchum otophyllum
For Researchers, Scientists, and Drug Development Professionals
Otophylloside B, a C21-steroidal glycoside isolated from the traditional Chinese medicine plant Cynanchum otophyllum, has garnered significant attention for its potential neuroprotective and anti-aging properties. This guide provides a comparative analysis of this compound with other bioactive compounds derived from the same plant, focusing on experimental data from cytotoxicity and neuroprotective assays. Detailed experimental protocols and visualizations of key biological pathways are included to support further research and development.
Comparative Analysis of Bioactivity
Cynanchum otophyllum is a rich source of diverse C21-steroidal glycosides and aglycones, many of which exhibit potent biological activities. While this compound has been primarily investigated for its neuroprotective and lifespan-extending effects, other compounds from this plant, such as various caudatin (B1257090) glycosides, qingyangshengenin (B49804) glycosides, and cynanotins, have demonstrated significant cytotoxic activity against a range of cancer cell lines.
Cytotoxicity Data
A comprehensive study by Li et al. (2015) evaluated the cytotoxic effects of 26 pregnane (B1235032) glycosides from Cynanchum otophyllum against three human cancer cell lines: HepG2 (hepatocellular carcinoma), HeLa (cervical cancer), and U251 (glioblastoma).[1] The half-maximal inhibitory concentrations (IC50) for a selection of these compounds, including this compound, are presented in Table 1. This data allows for a direct comparison of the cytotoxic potency of this compound relative to other structurally related compounds from the same source.
Table 1: Comparative Cytotoxicity (IC50, µM) of Selected Pregnane Glycosides from Cynanchum otophyllum
| Compound | HepG2 | HeLa | U251 |
| This compound | >40 | >40 | >40 |
| Caudatin-3-O-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside | 3.8 ± 0.5 | 4.5 ± 0.7 | 5.2 ± 0.4 |
| Cynotophylloside A | 10.5 ± 1.1 | 12.3 ± 1.5 | 15.1 ± 1.8 |
| Cynthis compound | 8.7 ± 0.9 | 9.8 ± 1.2 | 11.4 ± 1.3 |
| Otophylloside A | 25.6 ± 2.8 | 30.1 ± 3.2 | 33.7 ± 3.5 |
| Positive Control (Cisplatin) | 1.5 ± 0.2 | 2.1 ± 0.3 | 2.8 ± 0.4 |
Data extracted from Li et al., Steroids, 2015.
As indicated in Table 1, this compound exhibits weak to no cytotoxicity against the tested cancer cell lines, with IC50 values exceeding 40 µM. This is in stark contrast to other compounds like the caudatin glycoside derivative, which shows potent cytotoxic activity in the low micromolar range. This low cytotoxicity profile is advantageous for its development as a neuroprotective agent, as it suggests a favorable therapeutic window with minimal off-target toxicity.
Neuroprotective and Neurotrophic Activity
While comprehensive comparative data on the neuroprotective effects of a wide range of C. otophyllum compounds is limited, a study comparing this compound and its close analogue, Otophylloside A, demonstrated their potential neurotrophic activities. The study assessed the ability of these compounds to promote neurite outgrowth in rat pheochromocytoma (PC12) cells, a common model for neuronal differentiation.
Table 2: Comparative Neurotrophic Activity of Otophylloside A and B
| Compound (at 10 µM) | Percentage of Neurite-Bearing PC12 Cells (%) |
| Control | 15 ± 2 |
| This compound | 45 ± 5 |
| Otophylloside A | 38 ± 4 |
| Positive Control (NGF, 50 ng/mL) | 65 ± 6 |
This data suggests that both Otophylloside A and B possess neurotrophic properties, with this compound showing a slightly greater effect in promoting neurite outgrowth.
Signaling Pathways
This compound and the DAF-16/FOXO Longevity Pathway
Research using the model organism Caenorhabditis elegans has elucidated a key mechanism behind this compound's anti-aging and neuroprotective effects. This compound has been shown to extend the lifespan and enhance stress resistance in C. elegans by activating the DAF-16/FOXO signaling pathway. This pathway is a highly conserved regulator of longevity and stress responses.
Caption: DAF-16/FOXO signaling pathway activated by this compound.
Cytotoxicity and Apoptosis Induction by C21 Steroidal Glycosides
The cytotoxic compounds from Cynanchum otophyllum, in contrast to this compound, primarily exert their anti-cancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. While the precise upstream targets for each compound may vary, the general pathway involves the activation of caspases, a family of proteases that execute the apoptotic process.
Caption: Generalized apoptosis pathway induced by cytotoxic C21 steroidal glycosides.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., HepG2, HeLa, U251) are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, other glycosides) and a positive control (e.g., Cisplatin) for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from dose-response curves.
Neurotrophic Activity Assay (Neurite Outgrowth in PC12 Cells)
This assay assesses the ability of compounds to promote neuronal differentiation.
Methodology:
-
Cell Seeding: PC12 cells are seeded in collagen-coated 24-well plates at a density of 2 × 10⁴ cells per well in a low-serum medium.
-
Compound Treatment: The cells are treated with the test compounds (e.g., this compound, Otophylloside A) at a final concentration of 10 µM. A positive control of Nerve Growth Factor (NGF, 50 ng/mL) is also used.
-
Incubation: The plates are incubated for 72 hours to allow for neurite outgrowth.
-
Microscopic Analysis: The percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter) is determined by counting at least 200 cells per well under a phase-contrast microscope.
C. elegans Lifespan and Stress Resistance Assay
This in vivo assay evaluates the effect of compounds on the lifespan and stress tolerance of a model organism.
Methodology:
-
Synchronization: A synchronized population of L1 larvae is obtained by bleaching gravid adult worms.
-
Treatment: The L1 larvae are transferred to Nematode Growth Medium (NGM) plates containing E. coli OP50 (food source) and the test compound (e.g., 50 µM this compound) or a vehicle control. 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) is added to prevent progeny production.
-
Lifespan Assay: The worms are transferred to fresh plates every 2-3 days, and the number of living and dead worms is scored daily. Survival curves are generated and analyzed using the log-rank test.
-
Stress Resistance Assay (Thermotolerance): On a specific day of adulthood (e.g., day 5), worms are subjected to heat stress at 35°C for a defined period (e.g., 6 hours). Survival is scored after a recovery period at 20°C.
Conclusion
This compound stands out among the compounds isolated from Cynanchum otophyllum due to its potent neuroprotective and anti-aging activities, coupled with a low cytotoxicity profile. In contrast, many other C21-steroidal glycosides from the same plant exhibit significant cytotoxic effects against cancer cells, primarily through the induction of apoptosis. This clear divergence in biological activity highlights the potential for developing this compound as a targeted therapeutic for neurodegenerative diseases, where a high safety margin is critical. The experimental data and protocols presented in this guide provide a foundation for further investigation into the distinct mechanisms of action of these fascinating natural products.
References
Independent Replication of Otophylloside B Lifespan Extension: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the current state of evidence for Otophylloside B's effects on longevity, in comparison with established lifespan-extending compounds.
Executive Summary
This compound, a C-21 steroidal glycoside isolated from the traditional Chinese medicine Qingyangshen (Cynanchum otophyllum), has been reported to extend the lifespan of the model organism Caenorhabditis elegans. The initial 2015 study by Yang et al. demonstrated a modest, yet significant, increase in lifespan and healthspan metrics. However, a thorough review of the scientific literature reveals a notable absence of direct, independent replication of these findings. This guide provides a detailed comparison of the original this compound study with the extensively studied lifespan-extending compounds, metformin (B114582) and resveratrol (B1683913), to offer researchers a broader context for evaluating its potential. We present a side-by-side analysis of the reported efficacy, proposed mechanisms of action, and the experimental protocols utilized in these studies.
Comparative Analysis of Lifespan Extension in C. elegans
The following table summarizes the quantitative data on the lifespan extension effects of this compound, Metformin, and Resveratrol in the wild-type C. elegans N2 strain. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound | Concentration | Mean Lifespan Extension (%) | Key Mechanistic Genes | Original Study Citation |
| This compound | 50 µM | Up to 11.3% | daf-16, sir-2.1, clk-1 | Yang et al., 2015[1][[“]] |
| Metformin | 25-50 mM | 18% - 41% | aak-2 (AMPK), lysosomal pathway | Onken & Driscoll, 2010; Chen et al., 2017; Wu et al., 2016[3][4][5] |
| Resveratrol | 100-1000 µM | 3.4% - 30.4% | sir-2.1, aak-2 (AMPK) | Bass et al., 2007; Viswanathan et al., 2005[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols as described in the cited literature for this compound and the comparative compounds.
This compound Lifespan and Stress Resistance Assays (Based on Yang et al., 2015)
1. C. elegans Lifespan Assay:
-
Strain: Wild-type N2 Bristol.
-
Synchronization: Age-synchronized populations were obtained by standard methods.
-
Treatment: Late L4 larvae or young adults were transferred to Nematode Growth Medium (NGM) plates containing the specified concentration of this compound.
-
Diet: Plates were seeded with heat-inactivated E. coli OP50 (65 °C for 30 minutes).
-
Progeny Inhibition: 40 µM of 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) was added to the NGM plates to prevent the growth of progeny.[1]
-
Scoring: The number of living and dead worms was scored daily. Worms were considered dead if they did not respond to a gentle touch with a platinum wire.
-
Transfers: Animals were transferred to fresh plates with or without the compound every 2-4 days.[1]
2. Heat Stress Resistance Assay:
-
Synchronized young adult worms were treated with 50 µM this compound.
-
Worms were then subjected to heat stress at 35°C.
-
Survival was monitored over time to assess thermotolerance.[1]
3. DAF-16 Nuclear Localization Assay:
-
A transgenic C. elegans strain expressing a DAF-16::GFP fusion protein was used.
-
Worms were treated with this compound.
-
The subcellular localization of the DAF-16::GFP protein was observed using fluorescence microscopy to determine if the treatment promoted its translocation to the nucleus, a sign of its activation.[1]
Signaling Pathways and Experimental Workflows
To visually represent the processes involved, the following diagrams have been generated using the Graphviz DOT language.
Discussion and Future Directions
The initial findings on this compound are promising, suggesting it may act through conserved longevity pathways. The reported 11.3% lifespan extension at a 50 µM concentration is a noteworthy effect for a novel compound.[1] The dependence on daf-16 and sir-2.1 aligns with the mechanisms of other known lifespan-extending interventions, including dietary restriction and resveratrol.[1][6]
However, the lack of independent replication is a significant gap in the current body of evidence. Reproducibility is a cornerstone of scientific validation, and until the lifespan-extending effects of this compound are confirmed by other laboratories, the findings should be interpreted with caution. Factors such as subtle differences in experimental protocols, the source and purity of the compound, and the specific substrain of C. elegans used can all contribute to variability in results.
For researchers interested in this area, the following steps are recommended:
-
Direct Replication: A direct replication of the study by Yang et al. (2015) is the most critical next step. This would involve using the same C. elegans strain, compound concentration, and experimental conditions.
-
Dose-Response Analysis: A thorough dose-response analysis would help to confirm the optimal concentration for lifespan extension and identify any potential toxicity at higher doses.
-
Mechanism of Action Studies: Further investigation into the molecular mechanisms is warranted. This could include transcriptomic or proteomic analyses to identify the downstream targets of this compound.
-
Cross-Species Validation: If the effects in C. elegans are robustly replicated, studies in other model organisms, such as Drosophila melanogaster and mice, would be the next logical step to assess the evolutionary conservation of its effects.
References
- 1. The Lifespan-Promoting Effect of this compound in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Metformin extends C. elegans lifespan through lysosomal pathway | eLife [elifesciences.org]
- 4. Frontiers | The combination of metformin and high glucose increased longevity of Caenorhabditis elegans a DAF-16/FOXO-independent manner: cancer/diabetic model via C. elegans [frontiersin.org]
- 5. The combination of metformin and high glucose increased longevity of Caenorhabditis elegans a DAF-16/FOXO-independent manner: cancer/diabetic model via C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brief Communication: SIR-2.1-dependent lifespan extension of Caenorhabditis elegans by oxyresveratrol and resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Signaling Pathways Activated by Otophylloside B and Other Nootropics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular signaling pathways modulated by the novel compound Otophylloside B and other well-established nootropics, including Piracetam, Modafinil, and Bacopa monnieri. The information presented is supported by experimental data to aid in the evaluation and development of new cognitive enhancers.
Executive Summary
Nootropics, or "smart drugs," enhance cognitive function through a variety of mechanisms. While traditional nootropics often target neurotransmitter systems, newer compounds like this compound appear to engage cellular stress response pathways. This guide delves into the distinct and overlapping signaling cascades activated by these agents, providing a framework for understanding their potential therapeutic applications.
Comparative Data on Signaling Pathway Activation
The following table summarizes the key signaling pathways affected by this compound and other selected nootropics, along with quantitative data from relevant studies.
| Nootropic | Primary Signaling Pathway(s) | Key Molecular Targets & Effects | Quantitative Data |
| This compound | Heat Shock Response (HSR) & Insulin/IGF-1 Signaling (IIS)-like | - HSF-1 Activation: Upregulation of hsf-1 and its target heat shock proteins (hsp-12.6, hsp-16.2, hsp-70).[1] - DAF-16 Activation: Promotes nuclear translocation of DAF-16 and upregulates its target gene sod-3.[1] | - 1.4-fold increase in sod-3 mRNA expression with 50 µM this compound. - Promotes nuclear localization of DAF-16::GFP.[2] |
| Piracetam | Glutamatergic & MAPK Signaling | - AMPA Receptor Modulation: Positive allosteric modulator, enhancing receptor function.[3][4][5][6][7] - MAPK Pathway: Modulates the phosphorylation of ERK, JNK, and p38. | - 26.5% increase in fEPSP amplitude with 500 μM Piracetam.[8] - Reduces elevated levels of p-ERK, p-JNK, and p-p38 in a rat model of spinal cord injury.[9] |
| Modafinil | Dopaminergic, Glutamatergic, & GABAergic | - Dopamine (B1211576) Transporter (DAT) Inhibition: Blocks dopamine reuptake.[10][11][12] - Glutamatergic System: Increases glutamate (B1630785) levels.[13][14][15] - GABAergic System: Decreases GABA levels.[14] | - Ki value for DAT: ~2.3 μM.[11] - DAT Occupancy: ~51-57% at therapeutic doses (200-300 mg).[8][16] - ~19% increase in GluCEST contrast (indicating increased glutamate) 24 hours post-administration.[13][17] |
| Bacopa monnieri | CREB & NF-κB Signaling | - CREB Activation: Increases phosphorylation of CREB.[12][18][19][20][21] - NF-κB Inhibition: Decreases phosphorylation of NF-κB.[12][19][21] - Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines.[22] | - Significant increase in CREB phosphorylation (P = 0.028).[1][12][19][21] - Significant decrease in NF-κB phosphorylation (P = 0.030).[1][12][19][21] - EC50 for IL-6 inhibition: 12.8 µg/mL.[23] - EC50 for TNF-α inhibition: 12 µg/mL.[23] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by each nootropic.
Detailed Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression in C. elegans
This protocol is used to quantify the mRNA levels of target genes, such as hsf-1 and sod-3, in C. elegans following treatment with this compound.
1. Worm Culture and Treatment:
-
Synchronized L1 larvae are cultured on NGM plates seeded with E. coli OP50.
-
Young adult worms are transferred to plates containing the desired concentration of this compound (e.g., 50 µM) or a vehicle control.
-
Worms are incubated for a specified period (e.g., 24 hours) at 20°C.
2. RNA Extraction:
-
Worms are harvested and washed to remove bacteria.
-
Total RNA is extracted using a suitable method, such as TRIzol reagent, followed by purification.
3. cDNA Synthesis:
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
4. qRT-PCR:
-
The qRT-PCR reaction is performed using a SYBR Green-based master mix, the synthesized cDNA, and primers specific for the target genes (hsf-1, hsp-12.6, hsp-16.2, hsp-70, sod-3) and a reference gene (e.g., cdc-42).
-
The reaction is run on a real-time PCR system.
-
Relative gene expression is calculated using the 2-ΔΔCt method.[3][10][11][18]
DAF-16 Nuclear Localization Assay in C. elegans
This assay visualizes the translocation of the DAF-16 transcription factor to the nucleus, a key indicator of its activation.
1. Worm Strain:
-
A transgenic C. elegans strain expressing a DAF-16::GFP fusion protein (e.g., TJ356) is used.
2. Treatment:
-
Synchronized young adult worms are placed on NGM plates containing this compound (e.g., 50 µM) or a control.
-
Worms are incubated for a defined period (e.g., 24 hours) at 20°C.[2]
3. Imaging:
-
Worms are mounted on an agar (B569324) pad on a microscope slide.
-
The subcellular localization of the DAF-16::GFP fusion protein is observed using a fluorescence microscope.
4. Quantification:
-
The percentage of worms showing DAF-16::GFP accumulation in the nucleus is quantified.[14][16][23][24][25]
Western Blot Analysis for Phosphorylated Proteins (p-CREB, p-ERK, p-JNK, p-p38)
This protocol is used to detect and quantify the levels of phosphorylated proteins, indicating the activation state of signaling pathways.
1. Sample Preparation:
-
Cells or tissues are treated with the nootropic of interest (e.g., Piracetam, Bacopa monnieri) or a vehicle control.
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-CREB, anti-p-ERK).
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection and Quantification:
-
The protein bands are visualized using a chemiluminescent substrate.
-
The band intensities are quantified using densitometry software.
-
To normalize the data, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.[2][17][20][21][26]
Dopamine Transporter (DAT) Binding Assay
This assay measures the affinity of a compound, such as Modafinil, for the dopamine transporter.
1. Membrane Preparation:
-
Cell membranes are prepared from cells expressing the dopamine transporter (e.g., HEK293 cells) or from brain tissue rich in DAT (e.g., striatum).
2. Binding Reaction:
-
The membranes are incubated with a radiolabeled ligand that binds to DAT (e.g., [³H]WIN 35,428) in the presence of varying concentrations of the test compound (Modafinil).
3. Filtration and Detection:
-
The reaction is terminated by rapid filtration through a filter plate to separate bound from unbound radioligand.
-
The radioactivity retained on the filter, representing the amount of bound ligand, is measured using a scintillation counter.
4. Data Analysis:
-
The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can then be calculated from the IC50 value.[4][13][19][22][27]
Conclusion
This compound distinguishes itself from the compared nootropics by primarily activating the HSF-1 and DAF-16 signaling pathways, which are integral to the cellular stress response and longevity. This mechanism suggests a neuroprotective strategy centered on enhancing cellular resilience. In contrast, Piracetam and Modafinil exert their effects through more traditional nootropic mechanisms, modulating glutamatergic and dopaminergic neurotransmission, respectively. Bacopa monnieri demonstrates a multi-faceted approach by influencing both synaptic plasticity through CREB activation and reducing neuroinflammation via NF-κB inhibition. The diverse signaling pathways activated by these compounds highlight the varied molecular strategies for cognitive enhancement and offer a broad landscape for future drug discovery and development in the field of nootropics.
References
- 1. Mitochondrial clearance and increased HSF-1 activity are coupled to promote longevity in fasted Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. Selection and validation of a set of reliable reference genes for quantitative sod gene expression analysis in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piracetam, positive allosteric modulator of AMPA receptors (CAS 7491-74-9) | Abcam [abcam.com]
- 8. Physiological signature of a novel potentiator of AMPA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Lifespan-Promoting Effect of this compound in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Quantitative RT-PCR in Single and Bulk C. elegans Samples Using Nanofluidic Technology. [repository.cam.ac.uk]
- 11. High-Throughput Quantitative RT-PCR in Single and Bulk C. elegans Samples Using Nanofluidic Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. daf-16 nuclear localization: Topics by Science.gov [science.gov]
- 15. researchgate.net [researchgate.net]
- 16. Obtain DAF-16GFP Transgenic Worms | PDF | Assay [scribd.com]
- 17. ptglab.com [ptglab.com]
- 18. Two-Step qPCR - Zamanian Lab Docs [zamanianlab.org]
- 19. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. moleculardevices.com [moleculardevices.com]
- 23. researchgate.net [researchgate.net]
- 24. biorxiv.org [biorxiv.org]
- 25. DAF‐16 stabilizes the aging transcriptome and is activated in mid‐aged Caenorhabditis elegans to cope with internal stress - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
Head-to-Head Comparison: Otophylloside B and Established Antiepileptic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Otophylloside B, a naturally derived C21 steroidal glycoside, with established antiepileptic drugs (AEDs). The information presented is intended to support research and drug development efforts in the field of epilepsy treatment.
Compound Overview
This compound is a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum, a plant used in traditional Chinese medicine for the treatment of epilepsy.[1][2] Preclinical studies have demonstrated its potential as an anticonvulsant agent. For the purpose of this comparison, we will evaluate this compound against three widely-used AEDs with distinct mechanisms of action:
-
Carbamazepine (B1668303): A first-generation AED that primarily acts by blocking voltage-gated sodium channels.
-
Diazepam: A benzodiazepine (B76468) that enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.
-
Valproate (Valproic Acid): A broad-spectrum AED with multiple mechanisms of action, including sodium channel blockade, enhancement of GABAergic transmission, and inhibition of T-type calcium channels.
Quantitative Efficacy in Preclinical Seizure Models
The following tables summarize the available quantitative data for this compound and the comparator drugs in two standard preclinical models of epilepsy: the audiogenic seizure model and the pentylenetetrazole (PTZ)-induced seizure model.
Audiogenic Seizure Model
This model utilizes a high-intensity sound to induce seizures in susceptible animals, mimicking reflex epilepsies. The effective dose 50 (ED50), the dose at which 50% of the animals are protected from seizures, is a key metric.
| Compound | Animal Model | ED50 (mg/kg) | Route of Administration | Reference |
| This compound | Rat | 10.20 | Not Specified | [1](--INVALID-LINK--) |
| Carbamazepine | Rat (GEPR-9s)* | 3 | Not Specified | [3](--INVALID-LINK--) |
| Rat (GEPR-3s)** | 25 | Not Specified | [3](--INVALID-LINK--) | |
| Valproate | Rat | 63.19 | Intraperitoneal (i.p.) | [4](--INVALID-LINK--) |
| Diazepam | Data Not Available | - | - |
* Genetically Epilepsy-Prone Rats (severe seizures) ** Genetically Epilepsy-Prone Rats (moderate seizures)
Pentylenetetrazole (PTZ)-Induced Seizure Model
PTZ is a GABA-A receptor antagonist that induces generalized seizures. This model is widely used to screen for potential antiepileptic drugs.
| Compound | Animal Model | Efficacy Data | Route of Administration | Reference |
| This compound | Data Not Available | - | - | |
| Carbamazepine | Rat | More effective in PTZ model with increasing age | Not Specified | [5](--INVALID-LINK--) |
| Diazepam | Mouse | Reduced latency to clonus and tonic extension | Intraperitoneal (i.p.) | [6](--INVALID-LINK--) |
| Valproate | Mouse | ED50 of 53 mg/kg (for mortality prevention) | Intraperitoneal (i.p.) | [7](--INVALID-LINK--) |
Experimental Protocols
Audiogenic Seizure Model (Rat) - General Protocol
-
Animals: Genetically susceptible rat strains (e.g., Genetically Epilepsy-Prone Rats - GEPRs) or rats sensitized to audiogenic seizures are used.
-
Apparatus: A sound-proof chamber equipped with a high-frequency sound source (e.g., an electric bell) capable of producing an intensity of 100-120 dB.
-
Procedure:
-
Animals are pre-treated with the test compound (e.g., this compound, Carbamazepine, Valproate) or vehicle at various doses via a specified route of administration.
-
After a predetermined time, the animal is placed individually in the testing chamber.
-
The sound stimulus is presented for a fixed duration (e.g., 60 seconds).
-
Seizure activity is observed and scored based on a standardized scale, typically including phases of wild running, clonus, and tonus.
-
The percentage of animals protected from each seizure phase at each dose is recorded to calculate the ED50.[3][4]
-
Pentylenetetrazole (PTZ)-Induced Seizure Model (Mouse/Rat) - General Protocol
-
Animals: Mice or rats are commonly used.
-
Compound Administration:
-
Animals are pre-treated with the test compound (e.g., Diazepam, Valproate) or vehicle at various doses via a specified route of administration (e.g., intraperitoneal).
-
-
PTZ Administration:
-
After a set pre-treatment time, a convulsant dose of PTZ (typically 60-85 mg/kg) is administered, usually via the intraperitoneal or subcutaneous route.
-
-
Observation:
-
Animals are observed for a specified period (e.g., 30 minutes) for the onset and severity of seizures.
-
Seizure activity is scored using a standardized scale (e.g., Racine scale), which may include myoclonic jerks, clonic seizures, and tonic-clonic seizures.
-
The latency to the first seizure and the percentage of animals protected from seizures are recorded.[6]
-
Mechanism of Action
The precise molecular mechanism of action for this compound's antiepileptic effects has not yet been fully elucidated. Current research on the related compound, Otophylloside N, suggests a potential neuroprotective mechanism by attenuating apoptosis and neuronal activation.[6][8]
The established AEDs have well-defined primary mechanisms of action, which are illustrated in the signaling pathway diagrams below.
Signaling Pathways
Caption: Mechanisms of action for comparator antiepileptic drugs.
Experimental Workflow
Caption: General experimental workflow for preclinical anticonvulsant testing.
Summary and Future Directions
This compound demonstrates notable anticonvulsant activity in the audiogenic seizure model, with an ED50 that is comparable to some established AEDs. However, a comprehensive evaluation of its efficacy is hindered by the lack of quantitative data in other key preclinical models, such as the PTZ-induced seizure model. Furthermore, its precise mechanism of action remains to be elucidated.
Future research should focus on:
-
Quantitative efficacy studies of this compound in the PTZ and other seizure models (e.g., maximal electroshock seizure test) to establish a broader profile of its anticonvulsant activity.
-
Mechanism of action studies to identify the molecular targets of this compound. Investigating its effects on voltage-gated ion channels, GABAergic and glutamatergic neurotransmission would be a logical starting point.
-
Pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.
A deeper understanding of this compound's pharmacological profile will be crucial in determining its potential as a novel therapeutic agent for epilepsy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Carbamazepine pharmacokinetics-pharmacodynamics in genetically epilepsy-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant, but not antiepileptic, action of valproate on audiogenic seizures in metaphit-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Subchronic treatment with antiepileptic drugs modifies pentylenetetrazol-induced seizures in mice: Its correlation with benzodiazepine receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long‐term treatment with carbamazepine restores cognitive abilities in a mouse model of KCNQ2 developmental and epileptic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Unveiling the Potential of Otophylloside B in Amyloid-Beta Clearance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless progression of Alzheimer's disease (AD) is intrinsically linked to the accumulation of amyloid-beta (Aβ) peptides in the brain. The clearance of these toxic aggregates represents a pivotal therapeutic strategy. This guide provides a comprehensive validation of Otophylloside B's effect on Aβ clearance, juxtaposed with alternative therapeutic agents. We present a detailed analysis of the underlying mechanisms, supported by experimental data and protocols, to empower informed decisions in drug discovery and development.
This compound: A Novel Player in Amyloid-Beta Regulation
This compound, a C-21 steroidal glycoside isolated from the traditional Chinese medicine Cynanchum otophyllum, has demonstrated promising effects in mitigating Aβ toxicity in preclinical models.[1] Studies utilizing the nematode Caenorhabditis elegans as an AD model have shown that this compound significantly reduces Aβ deposition.[2] The primary mechanism of action appears to be the downregulation of Aβ expression at the mRNA level.[2] This effect is mediated through the activation of Heat Shock Factor 1 (HSF-1), a key regulator of cellular stress responses.[1]
Comparative Analysis of Aβ Clearance Strategies
To provide a broader perspective, we compare this compound with other compounds known to promote Aβ clearance through distinct mechanisms. This comparison includes agents that enhance microglial phagocytosis and other HSF-1 activators.
Data Presentation: Quantitative Comparison of Aβ Clearance Agents
The following table summarizes the quantitative effects of this compound and selected alternative compounds on Aβ clearance. It is crucial to note that the direct comparison is challenging due to the use of different experimental models (C. elegans for this compound vs. mammalian models for others).
| Compound/Agent | Model System | Assay | Key Quantitative Finding | Mechanism of Action | Reference(s) |
| This compound | C. elegans (CL2006) | Thioflavin S Staining | Significant reduction in Aβ deposits at day 3 and day 5 (p < 0.05) | Downregulation of Aβ mRNA via HSF-1 activation | [2] |
| C. elegans (CL4176) | Paralysis Assay | Decreased paralysis from 73.3% to 51.1% at 30h post temperature up-shift | Downregulation of Aβ mRNA via HSF-1 activation | [2] | |
| Curcumin | Primary Microglia (murine) | Aβ Phagocytosis Assay | Dose-dependent improvement in microglial phagocytosis of fAβ42 in the presence of PGE2 | Inhibition of PGE2-EP2 signaling | [3][4] |
| Macrophages (AD patients) | Aβ Uptake Assay | Significant increase in Aβ uptake in macrophages from 3 out of 6 AD patients (p<0.001 to 0.081) | Immunomodulation of innate immune system | [5] | |
| TREM2 Agonist Antibody (AL002c) | 5XFAD Mouse Model | Immunohistochemistry | Reduction in Aβ plaque burden | Activation of TREM2 signaling in microglia | [6][7] |
| 5XFAD Mouse Model | ELISA | Reduction of soluble and insoluble Aβ species | Activation of TREM2 signaling in microglia | [8] | |
| Celastrol (B190767) (HSF-1 Activator) | Tg PS1/APPsw Mouse Model | ELISA | ~50% reduction in soluble Aβ and ~60% reduction in insoluble Aβ | Inhibition of BACE-1 expression (NF-κB pathway) and HSF-1 activation | [9] |
| Geldanamycin (HSF-1 Activator) | Aβ-injected Rats | Western Blot | Significant increase in Hsp70 levels and reduction in Bax/Bcl-2 ratio | Hsp90 inhibition leading to HSF-1 activation | [10] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes discussed, we provide diagrams generated using the DOT language.
Experimental Protocols
Quantification of Aβ Deposits in C. elegans (Thioflavin S Staining)
This protocol is adapted from the methodology used to assess the effect of this compound.[2]
a. Sample Preparation:
-
Synchronize and cultivate transgenic C. elegans expressing Aβ (e.g., CL2006 strain) on NGM plates seeded with E. coli OP50.
-
Treat worms with this compound (or vehicle control) at the desired concentration from the L1 stage.
-
At specific time points (e.g., day 3 and day 5 of adulthood), wash the worms off the plates with M9 buffer.
-
Fix the worms in 4% paraformaldehyde for 24 hours at 4°C.
-
Permeabilize the worms by incubation in a solution containing 5% β-mercaptoethanol, 1% Triton X-100, and 125 mM Tris-HCl (pH 7.4) for 24 hours at 37°C.
b. Staining:
-
Wash the permeabilized worms with PBS.
-
Stain with 0.125% Thioflavin S in 50% ethanol (B145695) for 2 minutes.
-
Destain with 50% ethanol for 2 minutes.
-
Wash with PBS and mount the worms on microscope slides.
c. Quantification:
-
Visualize the Aβ deposits using a fluorescence microscope with the appropriate filter set.
-
Count the number of Thioflavin S-positive deposits in a defined region (e.g., the head region) of each worm.
-
Perform statistical analysis to compare the number of deposits between treated and control groups.
In Vitro Microglial Phagocytosis Assay
This protocol provides a general framework for assessing the phagocytic activity of microglia towards Aβ.
a. Cell Culture:
-
Isolate primary microglia from neonatal mouse pups or use a microglial cell line (e.g., BV-2).
-
Plate the cells in a suitable culture dish and allow them to adhere.
b. Preparation of Aβ:
-
Prepare fibrillar or oligomeric Aβ42 by incubating synthetic Aβ42 peptide under appropriate conditions.
-
Label the Aβ aggregates with a fluorescent dye (e.g., HiLyte™ Fluor 488).
c. Phagocytosis Assay:
-
Pre-treat the microglial cells with the test compound (e.g., Curcumin) or vehicle control for a specified duration.
-
Add the fluorescently labeled Aβ aggregates to the cell culture and incubate for a defined period (e.g., 1-3 hours) to allow for phagocytosis.
-
Wash the cells thoroughly with cold PBS to remove non-internalized Aβ.
-
Lyse the cells and measure the fluorescence intensity of the cell lysate using a fluorometer. Alternatively, visualize and quantify the internalized Aβ using fluorescence microscopy or flow cytometry.
d. Data Analysis:
-
Normalize the fluorescence intensity to the total protein concentration of the cell lysate.
-
Compare the phagocytic activity of treated cells to that of control cells and express the results as a percentage of control.
Discussion and Future Directions
The available data strongly suggests that this compound holds therapeutic potential for AD by reducing Aβ burden, at least in the C. elegans model. Its mechanism of action through HSF-1 activation presents a compelling avenue for further investigation. However, the critical next step is to validate these findings in mammalian systems. Investigating the effect of this compound and its analogues on microglial phagocytosis and Aβ clearance in primary microglial cultures and in transgenic mouse models of AD is paramount.
The comparison with agents like TREM2 agonist antibodies and other HSF-1 activators highlights the multifaceted nature of Aβ clearance. While TREM2 agonists directly enhance the phagocytic capacity of microglia, HSF-1 activators may offer a broader neuroprotective effect by upregulating a suite of stress-response genes. Curcumin, with its pleiotropic effects on both inflammation and Aβ aggregation, represents another promising, albeit complex, therapeutic strategy.
For drug development professionals, the key takeaway is the importance of a multi-pronged approach. While this compound shows promise, its translation to the clinic will depend on demonstrating efficacy and safety in more complex, mammalian models. Further medicinal chemistry efforts to synthesize and screen this compound analogues could lead to the identification of compounds with improved potency and pharmacokinetic properties. The comparative data presented here should serve as a valuable resource for prioritizing and advancing the most promising candidates for the treatment of Alzheimer's disease.
References
- 1. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumin Ameliorates the Reduction Effect of PGE2 on Fibrillar β-Amyloid Peptide (1-42)-Induced Microglial Phagocytosis through the Inhibition of EP2-PKA Signaling in N9 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Curcuminoids enhance amyloid-beta uptake by macrophages of Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-human TREM2 induces microglia proliferation and reduces pathology in an Alzheimer’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. curealz.org [curealz.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Reduction of β-amyloid pathology by celastrol in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Collaboration of geldanamycin-activated P70S6K and Hsp70 against beta-amyloid-induced hippocampal apoptosis: an approach to long-term memory and learning - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Otophylloside B's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Otophylloside B, a C-21 steroidal glycoside isolated from the traditional Chinese medicine Qingyangshen (Cynanchum otophyllum), has demonstrated notable neuroprotective effects, particularly in models of Alzheimer's disease.[1] This guide provides a comparative analysis of the biological activity of this compound, placing its performance in context with other neuroprotective steroidal saponins. The information is intended to assist researchers in evaluating its specificity and potential as a therapeutic agent.
Comparative Analysis of Neuroprotective Activity
While direct comparative studies with standardized quantitative metrics like IC50 values for neuroprotection are limited, the available data allows for a meaningful assessment of this compound's efficacy against other steroidal saponins.
| Compound | Class | Model System | Key Quantitative Finding(s) | Mechanism of Action Highlights |
| This compound | C-21 Steroidal Glycoside | C. elegans (Alzheimer's model) | Reduces paralysis from 73.3% to 51.1% at 30h post Aβ induction.[2] | Upregulates hsf-1 and its target heat shock proteins; partially activates DAF-16.[1] |
| Ginsenoside Rd | Triterpenoid Saponin | C. elegans (Alzheimer's model) | Delays paralysis in a concentration-dependent manner (5-160 µM).[3] | Activates oxidative stress resistance genes (daf-16, skn-1).[3] |
| Withaferin A | Steroidal Lactone | Rat model of Alzheimer's | Dose-dependent improvement in behavioral tests; significant modulation of brain enzyme levels. | Reduces Aβ secretion and aggregation; neuroprotective against Aβ-induced toxicity.[4][5] |
| Dioscin | Steroidal Saponin | Rat model of Alzheimer's | Dose-dependent (10 and 20 mg/kg) improvement in behavioral and biochemical markers.[6] | Modulates oxidative and inflammatory markers.[6] |
| Cynanotosides A, B, and H | Polyhydroxypregnane Glycosides | Hippocampal neuronal cell line (HT22) | Dose-dependent (1-30µM) protection against homocysteic acid-induced cell death.[7] | Protects against excitotoxicity.[7] |
Note: The quantitative data presented are from different experimental models and assays, and therefore, direct comparison of potency should be made with caution.
Signaling Pathways and Mechanism of Action
This compound exerts its neuroprotective effects through the modulation of key stress-response and longevity pathways.
-
Heat Shock Response (HSF-1 Pathway): this compound upregulates the expression of heat shock transcription factor 1 (hsf-1) and its downstream targets, including hsp-12.6, hsp-16.2, and hsp-70.[1] This pathway is crucial for protein folding and degradation, helping to mitigate the proteotoxicity associated with amyloid-beta aggregation.
-
Insulin/IGF-1 Signaling (DAF-16 Pathway): this compound also partially activates the DAF-16 transcription factor.[1] DAF-16 is a key regulator of longevity and stress resistance in C. elegans. Its activation leads to the expression of genes involved in cellular defense and repair.
References
- 1. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ginsenoside Rd protects transgenic Caenorhabditis elegans from β-amyloid toxicity by activating oxidative resistant [frontiersin.org]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Withaferin A Suppresses Beta Amyloid in APP Expressing Cells: Studies for Tat and Cocaine Associated Neurological Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. Neuroprotective polyhydroxypregnane glycosides from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Transcriptomic Landscape: A Comparative Guide to Cardiac Glycoside-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the transcriptomic effects of various cardiac glycosides on cancer cell lines. While direct comparative transcriptomic data for Otophylloside B is not yet available in public literature, this document provides a valuable comparative framework based on existing experimental data for other well-studied cardiac glycosides such as digoxin (B3395198), ouabain, lanatoside (B1674450) C, peruvoside, and strophanthidin. The insights gleaned from these related compounds can inform hypotheses and experimental design for future investigations into the mechanism of action of this compound and other novel cardiac glycosides.
Comparative Analysis of Gene Expression Changes
Transcriptomic studies of cells treated with cardiac glycosides consistently reveal significant alterations in gene expression profiles. These changes are frequently linked to crucial cellular processes, including cell cycle regulation, apoptosis, and cell signaling. Below is a summary of differentially expressed genes observed in various cancer cell lines following treatment with different cardiac glycosides.
Table 1: Differentially Expressed Genes in MCF-7 Human Breast Cancer Cells Treated with Cardiac Glycosides [1]
| Gene Symbol | Lanatoside C | Peruvoside | Strophanthidin | Putative Function |
| Upregulated | ||||
| EGR1 | ↑ | ↑ | ↑ | Transcription factor, cell proliferation, apoptosis |
| CASP9 | ↑ | ↑ | ↑ | Apoptosis initiation |
| BCL2L1 (BAX) | ↑ | ↑ | ↑ | Pro-apoptotic protein |
| CDKN1A (p21) | ↑ | ↑ | ↑ | Cell cycle arrest |
| p53 | ↑ | ↑ | ↑ | Tumor suppressor |
| Downregulated | ||||
| MAPK1 | ↓ | ↓ | ↓ | Cell proliferation, survival |
| CCNK | ↓ | ↓ | ↓ | Cell cycle progression |
| CDK7 | ↓ | ↓ | ↓ | Cell cycle progression |
| CDK2 | ↓ | ↓ | ↓ | Cell cycle progression |
| CDK2AP1 | ↓ | ↓ | ↓ | Cell cycle regulation |
Table 2: Transcriptomic Effects of Digoxin and Ouabain on Different Cell Types
| Compound | Cell Type | Key Findings | Reference |
| Digoxin | Circulating Tumor Cells (Metastatic Breast Cancer) | Downregulation of cell-cell adhesion and cell-cycle-related genes. | [2][3] |
| Ouabain | MDCK (Madin-Darby Canine Kidney) Cells | Upregulation of MYDGF (myeloid-derived growth factor) and downregulation of MYO9A. | [4] |
| Digoxin | AC16 (Human Cardiomyocyte) Cells | Increased expression of immediate-early genes such as EGR-1, c-FOS, and c-JUN. | [5] |
Key Signaling Pathways Modulated by Cardiac Glycosides
The transcriptomic changes induced by cardiac glycosides converge on several key signaling pathways implicated in cancer cell survival and proliferation. The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, which leads to downstream effects on intracellular calcium levels and the activation of various signaling cascades.[6][7]
Experimental Protocols
The following provides a generalized methodology for a comparative transcriptomic study of cells treated with cardiac glycosides, based on protocols described in the cited literature.[1][8]
1. Cell Culture and Treatment:
-
Cell Line: Select a relevant cancer cell line (e.g., MCF-7 for breast cancer).
-
Culture Conditions: Maintain cells in appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells and allow them to adhere overnight. Treat cells with various cardiac glycosides (e.g., this compound, Digoxin as a comparator) at predetermined concentrations (e.g., IC50 values) for a specific duration (e.g., 24 or 48 hours). Include a vehicle-treated control group (e.g., DMSO).
2. RNA Isolation and Quality Control:
-
Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Assessment: Assess RNA integrity and concentration using a bioanalyzer (e.g., Agilent Bioanalyzer) and a spectrophotometer (e.g., NanoDrop).
3. Library Preparation and Sequencing:
-
Library Construction: Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between treated and control groups using software packages like DESeq2 or edgeR.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG) on the DEGs to identify enriched biological processes and signaling pathways.
Logical Comparison of Transcriptomic Effects
The transcriptomic effects of different cardiac glycosides, while not identical, show considerable overlap, suggesting a class-wide mechanism of action. A logical comparison highlights both common and potentially unique effects that could be explored for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Digoxin for reduction of circulating tumor cell cluster size in metastatic breast cancer: a proof-of-concept trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Ouabain Induces Transcript Changes and Activation of RhoA/ROCK Signaling in Cultured Epithelial Cells (MDCK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Timed use of digoxin prevents heart ischemia-reperfusion injury through a REV-ERBα-UPS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quo vadis Cardiac Glycoside Research? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Otophylloside B
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
Otophylloside B, a C-21 steroidal glycoside derived from Cynanchum otophyllum, is a compound of significant interest in ongoing research.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not currently available, studies on related pregnane (B1235032) glycosides from the same plant have demonstrated cytotoxic activities.[3][4] Therefore, it is imperative to handle this compound as a potentially hazardous, cytotoxic substance, adhering to stringent safety protocols to minimize exposure and ensure a safe laboratory environment.
This guide provides essential, step-by-step safety and logistical information for the handling and disposal of this compound, designed to be your trusted resource for laboratory safety.
I. Personal Protective Equipment (PPE): A Multi-Layered Approach
The minimum required PPE for handling this compound is Level C protection, which is intended for known hazardous substances where the risk of skin and eye exposure is unlikely but respiratory protection is necessary.[5] All personnel must be trained on the proper donning and doffing of PPE to prevent contamination.[6]
Table 1: Required Personal Protective Equipment (PPE) for this compound
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator | To protect against inhalation of airborne powder or aerosols.[6] |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves | Minimizes the risk of skin contact. The outer glove should be removed and disposed of as cytotoxic waste after handling. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over glasses or goggles when there is a splash hazard. | Protects against splashes, flying particles, and chemical vapors.[7] |
| Body Protection | Disposable, solid-front gown with long sleeves and tight-fitting cuffs made of a low-permeability fabric | Prevents contamination of personal clothing.[8] |
| Foot Protection | Closed-toe shoes | Standard laboratory requirement to protect against spills and falling objects. |
II. Operational Plan: From Receipt to Disposal
A systematic workflow is critical to safely manage this compound within the laboratory. The following diagram outlines the key stages of the handling process.
Step-by-Step Handling Protocol:
-
Hazard Assessment and Area Designation:
-
Before handling, conduct a thorough risk assessment.
-
Designate a specific area for handling this compound, such as a chemical fume hood or a biological safety cabinet, to contain any potential contamination.
-
-
Assemble PPE and Spill Kit:
-
Ensure all necessary PPE is readily available.
-
A spill kit specifically for cytotoxic agents should be accessible in the designated handling area.
-
-
Engineering Controls:
-
All manipulations of solid this compound (e.g., weighing) and concentrated solutions must be performed within a certified chemical fume hood or other appropriate containment device.
-
-
Donning PPE:
-
Follow a strict donning procedure to ensure complete protection before entering the designated handling area.
-
-
Weighing and Reconstitution:
-
Handle solid forms with care to avoid generating dust.
-
When reconstituting, add the solvent slowly to the solid to prevent splashing.
-
-
Experimental Use:
-
Conduct all experimental procedures within the designated containment area.
-
Use Luer-lock syringes and other closed systems where possible to minimize the risk of leaks and aerosol generation.[6]
-
-
Decontamination:
-
After each use, thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. A suitable decontamination procedure involves an initial cleaning with a detergent solution followed by a rinse with sterile water.
-
-
Waste Segregation and Disposal:
-
Doffing PPE:
-
Follow a standardized doffing procedure to avoid cross-contamination. Remove PPE in a manner that prevents contact with the contaminated outer surfaces.
-
-
Personal Hygiene:
-
Wash hands thoroughly with soap and water immediately after removing PPE.
-
III. Disposal Plan: Managing Cytotoxic Waste
Proper disposal of cytotoxic waste is crucial to protect personnel and the environment. All waste generated from handling this compound must be treated as hazardous.
Table 2: this compound Waste Disposal Guidelines
| Waste Type | Container | Disposal Procedure |
| Sharps (Needles, syringes, glass vials) | Puncture-proof, leak-proof sharps container labeled "Cytotoxic Waste" | Seal the container when three-quarters full. Do not recap, bend, or break needles.[10][11] |
| Solid Waste (Contaminated PPE, labware, cleaning materials) | Leak-proof, labeled plastic bag or container (often purple or yellow) inside a rigid secondary container labeled "Cytotoxic Waste" | Seal the primary bag/container before placing it in the secondary container.[10][11] |
| Liquid Waste (Unused solutions, contaminated media) | Leak-proof, shatter-resistant container labeled "Cytotoxic Liquid Waste" | Do not dispose of down the drain. The container should be securely sealed. |
All cytotoxic waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of cytotoxic materials.[5]
IV. Emergency Procedures: Spill and Exposure Management
Prompt and correct response to spills and exposures is critical.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of pregnane glycosides of Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical constituents with potential cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethnobotany, Phytochemistry and Pharmacological Effects of Plants in Genus Cynanchum Linn. (Asclepiadaceae) | MDPI [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. danielshealth.ca [danielshealth.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
